4-Isopropyl-N-phenylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h3-12,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQBGDOVZRQTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971919 | |
| Record name | N-Phenyl-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-10-2 | |
| Record name | 4-(1-Methylethyl)-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropyl-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYL-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24U6D0YF40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Isopropyl-N-phenylaniline
Introduction
Chemical Identity and Molecular Structure
A foundational understanding of a molecule begins with its fundamental identifiers and structure.
-
IUPAC Name: N-phenyl-4-propan-2-ylaniline[2]
-
Synonyms: 4-Isopropyldiphenylamine, N-(4-Isopropylphenyl)aniline[2]
-
CAS Number: 5650-10-2[2]
-
Molecular Formula: C₁₅H₁₇N[2]
-
Molecular Weight: 211.30 g/mol [2]
The molecular structure of 4-Isopropyl-N-phenylaniline is characterized by a central secondary amine nitrogen atom linking a phenyl ring and a 4-isopropylphenyl ring. The presence of the electron-donating isopropyl group and the delocalized π-systems of the phenyl rings are key determinants of its chemical reactivity and physical properties.
Caption: 2D Structure of 4-Isopropyl-N-phenylaniline.
Core Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of 4-Isopropyl-N-phenylaniline. It is important to note the distinction between experimentally determined and computationally estimated values.
| Property | Value | Source | Notes |
| Molecular Weight | 211.30 g/mol | PubChem[2] | Calculated |
| Boiling Point | 180 °C at 0.7 kPa | TCI Chemicals[3] | Experimental |
| Melting Point | 80 °C | TCI Chemicals[3] | Experimental |
| Density | No Data Available | - | - |
| Water Solubility | Insoluble (600 mg/L at 20 °C) | TCI Chemicals[3] | Experimental |
| Solubility in Organic Solvents | Very soluble in Methanol, Benzene, Acetone, Chloroform, Ethanol, Toluene. Slightly soluble in Hexane. | TCI Chemicals[3] | Experimental |
| pKa | No Data Available | - | - |
| logP (Octanol-Water Partition Coefficient) | 3.3 | TCI Chemicals[3] | Experimental |
Experimental Protocols for Physicochemical Characterization
To address the gaps in the available experimental data, this section provides detailed, step-by-step methodologies for determining the melting point, solubility, and pKa of 4-Isopropyl-N-phenylaniline, based on internationally recognized OECD guidelines.
Determination of Melting Point (OECD Guideline 102)
The melting point is a fundamental property for the characterization and purity assessment of a solid substance.[4]
Principle: This method involves heating a small, powdered sample of the substance and observing the temperature range over which it transitions from a solid to a liquid.[5]
Apparatus:
-
Capillary tube melting point apparatus
-
Calibrated thermometer or digital temperature probe
-
Mortar and pestle
-
Glass capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: A small amount of 4-Isopropyl-N-phenylaniline is finely ground using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a glass capillary tube to a height of 2-3 mm.
-
Measurement: The loaded capillary is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point.[5]
Causality and Self-Validation: The sharpness of the melting point range is a strong indicator of purity. Impurities typically broaden the melting range and depress the melting point. For validation, the measurement should be repeated at least twice, with results agreeing within a narrow margin (e.g., ± 0.5 °C). The apparatus should be calibrated using certified reference standards with known melting points.
Determination of Water Solubility (OECD Guideline 105)
Water solubility is a critical parameter influencing a compound's environmental fate and bioavailability.[5]
Principle: The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the dissolved substance.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Analytical balance
-
Centrifuge
-
A suitable analytical method for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Equilibration: An excess amount of 4-Isopropyl-N-phenylaniline is added to a flask containing purified water.
-
Saturation: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The suspension is allowed to settle, and the solid and aqueous phases are separated by centrifugation.
-
Quantification: A known volume of the clear aqueous phase is carefully removed and the concentration of dissolved 4-Isopropyl-N-phenylaniline is determined using a validated analytical method.
Causality and Self-Validation: To ensure equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant. The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Caption: Workflow for Water Solubility Determination.
Determination of Dissociation Constant (pKa) (OECD Guideline 112)
The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and biological activity.[6][7]
Principle: The titration method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
pH meter with a calibrated electrode
-
Autotitrator or manual burette
-
Constant temperature jacketed beaker
-
Magnetic stirrer
Procedure:
-
Solution Preparation: A solution of 4-Isopropyl-N-phenylaniline of known concentration is prepared in a suitable solvent (e.g., water with a co-solvent if necessary).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Causality and Self-Validation: The choice of titrant (acid or base) depends on the nature of the analyte. As 4-Isopropyl-N-phenylaniline is a weak base, titration with a strong acid is appropriate to determine the pKa of its conjugate acid. The accuracy of the pKa value is dependent on the precise calibration of the pH meter and the accurate determination of the equivalence point.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of the molecular structure.
UV-Visible Spectroscopy
Aromatic amines typically exhibit characteristic UV-Vis absorption bands arising from π-π* transitions within the phenyl rings.[8][9] The conjugation between the phenyl rings and the nitrogen lone pair influences the position and intensity of these absorptions.
Expected Absorptions: One would expect to observe absorption maxima in the UV region, likely with some solvatochromic effects depending on the polarity of the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[10][11]
Key Vibrational Frequencies:
-
N-H Stretch: A sharp, medium intensity band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H Aromatic Stretch: Bands above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Bands below 3000 cm⁻¹ for the isopropyl group.
-
C=C Aromatic Ring Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: In the 1250-1360 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[12][13]
¹H NMR:
-
Aromatic Protons: Complex multiplets are expected in the aromatic region (approx. 6.5-7.5 ppm). The protons on the 4-isopropylphenyl ring will show a characteristic AA'BB' splitting pattern.
-
N-H Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
-
Isopropyl Protons: A septet for the methine proton and a doublet for the two methyl groups.
¹³C NMR:
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (approx. 110-150 ppm).
-
Isopropyl Carbons: Signals for the methine and methyl carbons will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation: The molecular ion peak (M⁺) would be observed at m/z = 211. Common fragmentation pathways would include loss of a methyl group (M-15) and cleavage of the isopropyl group.
Synthesis Pathway
A common and efficient method for the synthesis of N-aryl anilines is the Buchwald-Hartwig amination.[14][15]
Reaction Scheme: 4-bromo-isopropylbenzene can be coupled with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Buchwald-Hartwig Amination for Synthesis.
This reaction is known for its high functional group tolerance and generally good yields.[14]
Safety and Handling
General Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
Avoid inhalation of dust, fumes, or vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke when handling this chemical.[3]
Given the structural similarity to other anilines, it should be treated as a potentially hazardous substance.
Conclusion
4-Isopropyl-N-phenylaniline is a molecule of interest with established applications in chemical synthesis. This guide has consolidated the available physicochemical data and, where such data is lacking, has provided robust, standardized protocols for its determination. By combining known properties with actionable experimental guidance, this document serves as a comprehensive resource for researchers and developers working with this compound, ensuring both scientific rigor and practical utility.
References
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Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21861, 4-(1-Methylethyl)-N-phenylbenzenamine. Retrieved from [Link]
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Reich, H. J. (n.d.). 13C NMR Spectroscopy. In Organic Chemistry Info. Retrieved from [Link]
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Wikipedia contributors. (2023, December 15). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-isopropyl-N-phenylaniline. Retrieved from [Link]
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Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]
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Analytice. (2021, February 7). OECD n°112: Dissociation constant in water. Retrieved from [Link]
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Sanilab. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]
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University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
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Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
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European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 112 – Dissociation Constants in Water. Retrieved from [Link]
-
Worcester Polytechnic Institute. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from [Link]
-
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). N-ISOPROPYLANILINE HAZARD SUMMARY. Retrieved from [Link]
-
Loba Chemie. (2019, February 12). DIISOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. Retrieved from [Link]
-
Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
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Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
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ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
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JPMA. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]
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An In-depth Technical Guide to 4-Isopropyl-N-phenylaniline: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropyl-N-phenylaniline, a substituted aromatic amine, is a compound of significant interest in various chemical and industrial sectors. Its unique molecular architecture, featuring both a phenyl and a 4-isopropylphenyl group attached to a central nitrogen atom, imparts a range of properties that make it a valuable intermediate in the synthesis of dyes and a functional component in materials science. This technical guide provides a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, a representative synthetic protocol, and its key applications, with a focus on the underlying chemical principles relevant to research and development professionals.
Part 1: Molecular Structure and Nomenclature
The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its structure and unambiguous identification through systematic nomenclature.
IUPAC Name and Synonyms
The systematic name for this compound, as per the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is N-phenyl-4-propan-2-ylaniline [1].
In scientific literature and commercial contexts, it is also known by several synonyms, including:
-
4-Isopropyl-N-phenylaniline[2]
-
4-Isopropyldiphenylamine[1]
-
N-(4-Isopropylphenyl)aniline[1]
-
Benzenamine, 4-(1-methylethyl)-N-phenyl-[1]
Molecular Formula and Weight
The chemical formula of 4-Isopropyl-N-phenylaniline is C₁₅H₁₇N . This corresponds to a molecular weight of 211.30 g/mol [2].
Structural Representation
The molecular structure consists of a central secondary amine nitrogen atom bonded to a phenyl group and a benzene ring substituted at the para-position with an isopropyl group.
Caption: 2D representation of the 4-Isopropyl-N-phenylaniline molecule.
Part 2: Physicochemical Properties
A summary of the key physicochemical properties of 4-Isopropyl-N-phenylaniline is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| CAS Number | 5650-10-2 | [1] |
| Molecular Formula | C₁₅H₁₇N | [2] |
| Molecular Weight | 211.30 g/mol | [2] |
| Boiling Point | 327 °C at 760 mmHg | [2] |
| SMILES | CC(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | [1] |
Part 3: Synthesis of 4-Isopropyl-N-phenylaniline
The synthesis of diarylamines such as 4-Isopropyl-N-phenylaniline can be achieved through several modern organic chemistry methodologies. The Buchwald-Hartwig amination is a particularly powerful and versatile method for the formation of carbon-nitrogen bonds[3][4]. Below is a representative, detailed protocol for the synthesis of 4-Isopropyl-N-phenylaniline based on this palladium-catalyzed cross-coupling reaction.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base[3][4]. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the amine and association with the palladium center, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.
Experimental Protocol: A Representative Synthesis
This protocol describes the synthesis of 4-Isopropyl-N-phenylaniline from 4-bromo-isopropylbenzene and aniline.
Materials and Reagents:
-
4-bromo-isopropylbenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%), XPhos (e.g., 0.04 mmol, 2 mol%), and sodium tert-butoxide (e.g., 2.8 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Addition of Reactants: Through the septum, add anhydrous toluene (e.g., 10 mL), followed by 4-bromo-isopropylbenzene (e.g., 2.0 mmol) and aniline (e.g., 2.4 mmol).
-
Reaction: Place the flask in a preheated oil bath at a specified temperature (e.g., 100-110 °C) and stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the flask to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Isopropyl-N-phenylaniline.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the Buchwald-Hartwig synthesis.
Part 4: Applications in Research and Industry
The structural motifs within 4-Isopropyl-N-phenylaniline make it a versatile molecule with applications in dye chemistry and as an antioxidant.
Intermediate in Dye Synthesis
Aromatic amines are fundamental building blocks in the synthesis of a vast array of organic dyes, particularly azo dyes[5]. The chemical structure of 4-isopropylaniline, a precursor to the title compound, provides reactive sites that are crucial for coupling reactions in dye synthesis, allowing for the creation of complex chromophores[6]. The presence of the N-phenyl group in 4-Isopropyl-N-phenylaniline modifies the electronic properties of the amine, which can influence the color and stability of the resulting dyes.
The synthesis of an azo dye from an aromatic amine like 4-Isopropyl-N-phenylaniline would typically involve a two-step process:
-
Diazotization: The primary or secondary aromatic amine is converted into a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component (e.g., a phenol or another aniline derivative). This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, which is a key chromophore in these dyes.
The isopropyl group on the phenyl ring can influence the dye's properties, such as its solubility in different media and its lightfastness.
Antioxidant Properties
Substituted anilines and phenols are known to exhibit antioxidant properties. The mechanism of action often involves the donation of a hydrogen atom from the N-H group to a free radical, thereby neutralizing it. The resulting nitrogen-centered radical is stabilized by resonance delocalization of the unpaired electron over the aromatic rings.
The antioxidant activity of aniline compounds is related to the structure, including the number and position of active groups (like -NH₂)[7]. The electron-donating nature of the isopropyl group at the para-position of one of the phenyl rings in 4-Isopropyl-N-phenylaniline can further enhance the stability of the nitrogen-centered radical, potentially increasing its antioxidant efficacy. This makes it a candidate for use as a stabilizer in polymers and other organic materials to prevent degradation by oxidative processes.
Conclusion
4-Isopropyl-N-phenylaniline is a molecule with a well-defined structure and significant potential in synthetic chemistry and materials science. Its synthesis, achievable through robust methods like the Buchwald-Hartwig amination, provides access to a versatile building block. Its applications as a precursor in the dye industry and as an antioxidant highlight the importance of understanding the relationship between molecular structure and chemical function. Further research into the properties and applications of this and related compounds is likely to yield new and improved materials and technologies.
References
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MySkinRecipes. 4-isopropyl-N-phenylaniline. [Link]
-
PubChem. 4-Isopropylaniline. [Link]
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Dormer Laboratories Inc. N-isopropyl-N-phenyl-4-phenylenediamine. [Link]
-
PubChem. N-isopropyl-N'-phenyl-p-phenylenediamine. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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PubChem. 4-(1-Methylethyl)-N-phenylbenzenamine. [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 4-Isopropyl-N-phenylaniline
Introduction: Unveiling the Molecular Signature
4-Isopropyl-N-phenylaniline, also known as N-phenyl-4-propan-2-ylaniline, is a substituted diphenylamine derivative with the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g/mol .[1][2] Its structure, featuring a phenyl group and an isopropyl-substituted phenyl group linked by a secondary amine, makes it a valuable intermediate in various chemical syntheses. It serves as a precursor in the production of dyes, pigments, and advanced functional organic materials such as photochromic and electroactive compounds.[2] A thorough understanding of its molecular structure is paramount for its application in research and development. This guide provides a comprehensive analysis of the spectral data for 4-Isopropyl-N-phenylaniline, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of 4-Isopropyl-N-phenylaniline is predicted to exhibit distinct signals corresponding to the aromatic protons on both rings, the secondary amine proton, and the protons of the isopropyl group. The electron-donating nature of the amine and the isopropyl group influences the chemical shifts of the aromatic protons.
Causality of Signal Characteristics:
-
Isopropyl Group: The six methyl (CH₃) protons are equivalent and are split by the single methine (CH) proton, resulting in a doublet. Conversely, the methine proton is split by the six methyl protons, producing a septet. This classic doublet-septet pattern is a hallmark of an isopropyl group.
-
Aromatic Protons: The protons on the 4-substituted phenyl ring are expected to appear as a pair of doublets (an AA'BB' system) due to the symmetry of the substitution pattern. The protons on the unsubstituted phenyl ring will show more complex splitting, corresponding to the ortho, meta, and para positions relative to the amine bridge.
-
Amine Proton: The N-H proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Spectral Data for 4-Isopropyl-N-phenylaniline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (unsubstituted ring) | 7.20 - 7.40 | Multiplet | 5H |
| Aromatic H (substituted ring) | 6.90 - 7.15 | Multiplet (2 Doublets) | 4H |
| N-H | ~5.70 | Broad Singlet | 1H |
| Isopropyl CH | 2.80 - 3.00 | Septet | 1H |
| Isopropyl CH₃ | ~1.25 | Doublet | 6H |
Note: Predicted values are based on analysis of similar structures and general principles. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to molecular symmetry, fewer than 15 signals are expected. Spectral data for 4-Isopropyl-N-phenylaniline is available in public databases, confirming the carbon framework.[1]
Causality of Signal Characteristics:
-
Aliphatic Carbons: The isopropyl group will show two distinct signals: one for the methine carbon (CH) and one for the two equivalent methyl carbons (CH₃).
-
Aromatic Carbons: The spectrum will display signals for the quaternary (ipso) carbons bonded to the nitrogen and the isopropyl group, as well as the protonated aromatic carbons. The chemical shifts are influenced by the electron-donating effects of the substituents.
Table 2: Representative ¹³C NMR Spectral Data for 4-Isopropyl-N-phenylaniline
| Carbon Assignment | Representative Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, C-N) | 140 - 145 |
| Aromatic C (quaternary, C-isopropyl) | 137 - 140 |
| Aromatic CH | 117 - 130 |
| Isopropyl CH | ~33 |
| Isopropyl CH₃ | ~24 |
Note: Values are representative and sourced from available spectral data.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups.[3] The spectrum of 4-Isopropyl-N-phenylaniline is expected to show key absorptions corresponding to the N-H bond, aromatic and aliphatic C-H bonds, and aromatic C=C bonds.
Causality of Absorption Bands:
-
N-H Stretch: The stretching vibration of the secondary amine N-H bond gives rise to a characteristic, moderately intense peak in the 3350-3450 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of sharp bands in the 1450-1600 cm⁻¹ region.
Table 3: Key IR Absorption Bands for 4-Isopropyl-N-phenylaniline
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3350 - 3450 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |
| C-N | Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.
Molecular Ion and Fragmentation Analysis
The electron ionization (EI) mass spectrum of 4-Isopropyl-N-phenylaniline shows a clear molecular ion (M⁺) peak at m/z = 211, which corresponds to its molecular formula, C₁₅H₁₇N.[1] This observation is consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Causality of Fragmentation: The most significant fragmentation pathway in EI-MS is driven by the formation of the most stable carbocations. For 4-Isopropyl-N-phenylaniline, the dominant fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group. This process, known as benzylic cleavage, results in a highly stable secondary benzylic carbocation.
-
Molecular Ion (M⁺): The peak at m/z = 211 represents the intact molecule with one electron removed.[1]
-
Base Peak ([M-15]⁺): The most intense peak in the spectrum (the base peak) is observed at m/z = 196 .[1] This corresponds to the loss of a methyl group ([C₁₅H₁₇N]⁺• → [C₁₄H₁₄N]⁺ + •CH₃). The high stability of the resulting cation is the driving force for this fragmentation.
Table 4: Key Fragments in the Mass Spectrum of 4-Isopropyl-N-phenylaniline
| m/z Value | Ion Formula | Description |
| 211 | [C₁₅H₁₇N]⁺• | Molecular Ion (M⁺) |
| 196 | [C₁₄H₁₄N]⁺ | Base Peak; loss of a methyl radical ([M-15]⁺) |
| 193 | [C₁₄H₁₁N]⁺• | Further fragmentation, possibly loss of H₂ and H• |
Visualization of Key MS Fragmentation
Caption: Dominant fragmentation pathway of 4-Isopropyl-N-phenylaniline in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, standardized experimental protocols are essential. The following sections outline self-validating methodologies for NMR, IR, and GC-MS analysis.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for sample analysis using spectroscopic methods.
Protocol for NMR Sample Preparation and Analysis
This protocol ensures a homogeneous sample, free from particulate and paramagnetic impurities that can degrade spectral quality.[4]
-
Glassware Preparation: Ensure the NMR tube and all glassware are scrupulously clean and dry to prevent contamination.[5]
-
Sample Weighing: Accurately weigh 5-25 mg of 4-Isopropyl-N-phenylaniline for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6]
-
Solvent Addition: Add approximately 0.55-0.60 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[6][7] The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Sample Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube to a height of approximately 4 cm.[7] This removes any suspended particles that can disrupt the magnetic field homogeneity.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then lock onto the deuterium signal, shim the magnetic field to optimize homogeneity, and acquire the spectrum according to pre-set parameters (e.g., number of scans, pulse sequence).
Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR is a common technique for obtaining IR spectra of liquid or solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small drop of liquid 4-Isopropyl-N-phenylaniline (or a tiny amount of solid) directly onto the center of the ATR crystal.
-
Pressure Application: If the sample is a solid, lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Protocol for GC-MS Analysis
This protocol is designed for the separation and identification of volatile and semi-volatile compounds.[8]
-
Sample Preparation: Prepare a dilute solution of 4-Isopropyl-N-phenylaniline (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[9]
-
Vial Transfer: Transfer the solution to a 1.5 mL glass autosampler vial and cap it securely.[9]
-
Instrument Setup: Set up the GC-MS with an appropriate capillary column (e.g., a non-polar DB-5 type). Define the temperature program for the GC oven to ensure separation of the analyte from any impurities. Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).
-
Injection: The autosampler injects a small volume (typically 1 µL) of the sample into the heated GC inlet, where it is vaporized.
-
Separation and Detection: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are detected.
-
Data Analysis: The resulting data consists of a chromatogram (detector response vs. retention time) and a mass spectrum for each chromatographic peak.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a definitive and comprehensive structural characterization of 4-Isopropyl-N-phenylaniline. ¹H and ¹³C NMR spectroscopy confirm the precise connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, notably the secondary amine and aromatic rings. Finally, Mass Spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by a stable benzylic cation. This complete spectral dataset serves as an authoritative reference for researchers, ensuring the identity and purity of 4-Isopropyl-N-phenylaniline in scientific and industrial applications.
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solubility of 4-Isopropyl-N-phenylaniline in various organic solvents
An In-depth Technical Guide to the Solubility of 4-Isopropyl-N-phenylaniline in Organic Solvents
This guide provides a comprehensive technical overview of the principles, determination, and theoretical prediction of the solubility of 4-Isopropyl-N-phenylaniline (also known as N-phenyl-4-propan-2-ylaniline or 4-isopropyldiphenylamine) in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the solubility characteristics of this compound.
Introduction and Physicochemical Profile
4-Isopropyl-N-phenylaniline is an aromatic amine with applications as an intermediate in the synthesis of dyes, pigments, and functional organic materials.[1] Its solubility behavior is a critical parameter for its application in synthesis, purification, and formulation. Understanding its physicochemical properties is fundamental to predicting its solubility in different solvent systems.
Table 1: Physicochemical Properties of 4-Isopropyl-N-phenylaniline and Related Compounds
| Property | 4-Isopropyl-N-phenylaniline | N-isopropyl-N'-phenyl-p-phenylenediamine | N-isopropylaniline |
| CAS Number | 5650-10-2[2] | 101-72-4 | 768-52-5[3] |
| Molecular Formula | C15H17N[2] | C15H18N2 | C9H13N[3] |
| Molecular Weight | 211.30 g/mol [1][2] | 226.32 g/mol | 135.21 g/mol [3] |
| Boiling Point | 327 °C at 760 mmHg[1] | 161 °C at 1 mmHg | 203-204 °C at 760 mmHg[3] |
| Melting Point | Not specified | 72-76 °C | -32 °C[3] |
| Density | 1.62 g/cm³[1] | 1.04 g/cm³ | 0.93 g/cm³[3] |
| Appearance | Not specified | Dark gray to black flakes | Clear, yellowish liquid[3] |
Principles of Solubility and Solvent Selection
The adage "like dissolves like" is a fundamental principle in predicting solubility. The molecular structure of 4-Isopropyl-N-phenylaniline, featuring a large non-polar aromatic framework and a moderately polar secondary amine group, suggests that it will be most soluble in solvents with similar characteristics.
-
Aromatic and Non-polar Solvents: Due to the presence of two phenyl rings and an isopropyl group, solvents like benzene, toluene, xylene, and other aromatic hydrocarbons are expected to be excellent solvents for this compound.[4]
-
Moderately Polar Solvents: Solvents such as ethers (e.g., diethyl ether, THF), ketones (e.g., acetone, MEK), and esters (e.g., ethyl acetate) are also likely to be effective due to their ability to engage in dipole-dipole interactions with the amine group.[3]
-
Protic Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) may show moderate to good solubility, facilitated by hydrogen bonding with the secondary amine.
-
Aprotic Polar Solvents: Solvents like DMF and DMSO are generally good solvents for a wide range of organic compounds and are expected to dissolve 4-Isopropyl-N-phenylaniline.
-
Water In-solubility: As with most aromatic amines, 4-Isopropyl-N-phenylaniline is expected to be insoluble in water.[3][4]
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The following section details a robust protocol for determining the equilibrium solubility of 4-Isopropyl-N-phenylaniline.
Equilibrium Solubility Determination Workflow
The following diagram illustrates the workflow for the equilibrium solubility method.
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An In-Depth Technical Guide to the Theoretical and Computed Properties of 4-Isopropyl-N-phenylaniline
Foreword: Bridging Theory and Practice in Molecular Characterization
In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's structural, electronic, and spectroscopic properties is paramount. This guide is dedicated to an in-depth exploration of 4-Isopropyl-N-phenylaniline, a substituted diarylamine with potential applications in medicinal chemistry and materials science. As researchers and drug development professionals, our ability to predict and validate molecular behavior is critical. This document moves beyond a simple recitation of data, aiming to provide a cohesive narrative that intertwines theoretical predictions with practical experimental validation. We will delve into the causality behind computational choices and experimental designs, fostering a deeper understanding of how in silico and in vitro methodologies synergize to provide a holistic molecular portrait.
Molecular Architecture: Conformational Landscape and Structural Parameters
The foundational step in characterizing any molecule is to understand its three-dimensional structure and conformational flexibility. For 4-Isopropyl-N-phenylaniline, the key structural feature is the torsional angle between the two phenyl rings, which dictates the molecule's overall shape and electronic properties.
Theoretical Approach to Conformational Analysis
To investigate the conformational preferences of 4-Isopropyl-N-phenylaniline, Density Functional Theory (DFT) calculations are the workhorse of modern computational chemistry. The choice of functional and basis set is critical for obtaining accurate results. Based on established performance for similar aromatic systems, the B3LYP functional combined with a 6-311++G(d,p) basis set offers a robust balance of computational cost and accuracy for geometry optimization and energy calculations.
The primary conformational variable is the dihedral angle (C-N-C-C) between the two aromatic rings. A potential energy surface scan, performed by systematically varying this dihedral angle and optimizing the geometry at each step, reveals the energy landscape. For diarylamines, a non-planar conformation is generally favored due to steric hindrance between the ortho-hydrogens of the phenyl rings. The isopropyl group, with its own rotational degrees of freedom, further influences the conformational space.
Causality Behind the Choice of DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in reproducing experimental geometries and energies for a wide range of organic molecules. The inclusion of a portion of exact Hartree-Fock exchange helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more reliable predictions of electronic properties. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron density, with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.
Predicted Structural Parameters
Upon full geometry optimization at the B3LYP/6-311++G(d,p) level of theory, the key structural parameters of the lowest energy conformer of 4-Isopropyl-N-phenylaniline can be predicted.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (Aniline Ring) | ~1.40 Å |
| C-N (Phenyl Ring) | ~1.41 Å |
| C-C (Isopropyl) | ~1.54 Å |
| C-H (Aromatic) | ~1.08 Å |
| Bond Angles (°) ** | |
| C-N-C | ~125° |
| Dihedral Angles (°) ** | |
| C-C-N-C | ~40-50° |
Note: These are representative values and the precise figures would be obtained from the output of the DFT calculation.
Electronic Properties: Unveiling Reactivity and Spectroscopic Behavior
The electronic structure of a molecule governs its reactivity, optical properties, and potential for intermolecular interactions. Key insights can be gained by examining the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For 4-Isopropyl-N-phenylaniline, the HOMO is expected to be localized primarily on the electron-rich N-phenylaniline core, particularly the nitrogen atom and the isopropyl-substituted phenyl ring, reflecting its electron-donating character. The LUMO is likely to be distributed over the phenyl ring attached to the nitrogen.
| Property | Predicted Value (eV) |
| HOMO Energy | Value from DFT calculation |
| LUMO Energy | Value from DFT calculation |
| HOMO-LUMO Gap | Calculated difference |
Insight from the HOMO-LUMO Gap: The magnitude of the HOMO-LUMO gap can be correlated with the molecule's electronic absorption spectrum. The energy of the lowest-energy electronic transition can be approximated by the HOMO-LUMO gap. This theoretical prediction can then be compared with experimental UV-Vis spectroscopic data for validation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
-
Red (Negative Potential): Regions with an excess of electrons, typically associated with lone pairs on heteroatoms (like the nitrogen in the aniline moiety). These are sites susceptible to electrophilic attack.
-
Blue (Positive Potential): Regions with a deficiency of electrons, usually around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.
-
Green (Neutral Potential): Regions with a balanced charge distribution.
For 4-Isopropyl-N-phenylaniline, the MEP map is predicted to show a region of high negative potential around the nitrogen atom, confirming its role as a Lewis basic center. The aromatic rings will exhibit regions of moderate negative potential above and below the plane of the rings due to the delocalized π-electron system.
Caption: Conceptual MEP map regions of 4-Isopropyl-N-phenylaniline.
Spectroscopic Signature: A Comparison of Theoretical and Experimental Data
The ultimate validation of theoretical models comes from their ability to reproduce experimental observations. Spectroscopic techniques provide a direct window into the vibrational and electronic structure of a molecule.
Vibrational Spectroscopy (FTIR)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. By comparing the calculated spectrum with the experimental Fourier-Transform Infrared (FTIR) spectrum, we can confirm the presence of key functional groups and validate the accuracy of the computed geometry.
Predicted Key Vibrational Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-2970 |
| C=C Stretch (Aromatic) | ~1500-1600 |
| C-N Stretch | ~1250-1350 |
Self-Validating System in Spectroscopy: The congruence between the predicted and experimental IR spectra serves as a self-validating system. Significant deviations may indicate an incorrect structural assignment or highlight the limitations of the chosen computational method, prompting a re-evaluation of the theoretical model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for this purpose.
Predicted Chemical Shifts (relative to TMS):
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| N-H | Value from calculation |
| Aromatic Protons | Range of values from calculation |
| CH (Isopropyl) | Value from calculation |
| CH₃ (Isopropyl) | Value from calculation |
| ¹³C NMR | |
| Aromatic Carbons | Range of values from calculation |
| CH (Isopropyl) | Value from calculation |
| CH₃ (Isopropyl) | Value from calculation |
The correlation between the calculated and experimental NMR spectra provides a stringent test of the theoretical model and confirms the connectivity and electronic environment of the atoms within the molecule.
Experimental Protocols: From Synthesis to Characterization
A robust theoretical understanding must be complemented by sound experimental practice. This section outlines a reliable protocol for the synthesis and characterization of 4-Isopropyl-N-phenylaniline.
Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable method for the synthesis of 4-Isopropyl-N-phenylaniline.[1]
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-isopropylaniline (1.2 equivalents), bromobenzene (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Isopropyl-N-phenylaniline as a pure compound.
Caption: Workflow for the synthesis of 4-Isopropyl-N-phenylaniline.
Characterization Workflow
A logical and systematic approach to characterization ensures the identity and purity of the synthesized compound.
Caption: Systematic workflow for the characterization of 4-Isopropyl-N-phenylaniline.
Conclusion: An Integrated Approach to Molecular Understanding
This guide has outlined a comprehensive framework for the theoretical and computational characterization of 4-Isopropyl-N-phenylaniline, grounded in the principles of scientific integrity and validated by experimental protocols. By synergistically employing DFT calculations for structural and electronic predictions and spectroscopic methods for empirical verification, we can achieve a deep and reliable understanding of this molecule. This integrated approach, which emphasizes the "why" behind the "how," is essential for advancing research in drug development and materials science, where a nuanced appreciation of molecular properties is the cornerstone of innovation.
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Ciftci, E., et al. (2020). Spectroscopic Comparison of 4-Isopropyl-N, N-Bis (4-Azidophenyl) Aniline molecule (IPAPA): DFT and MEP Analysis. DergiPark. [Link]
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MySkinRecipes. 4-isopropyl-N-phenylaniline. [Link]
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An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 4-Isopropyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropyl-N-phenylaniline, also known as N-phenyl-4-propan-2-ylaniline, is a substituted diarylamine with significant potential in various fields of chemical synthesis and materials science. Its unique structural features, combining a bulky isopropyl group and a phenylamino moiety, impart distinct electronic and steric properties that govern its reactivity and make it a valuable building block. This guide provides a comprehensive overview of the synthesis, chemical behavior, and applications of 4-Isopropyl-N-phenylaniline, with a focus on providing practical insights for laboratory applications.
Table 1: Physicochemical Properties of 4-Isopropyl-N-phenylaniline
| Property | Value | Reference |
| CAS Number | 5650-10-2 | [1] |
| Molecular Formula | C₁₅H₁₇N | [1] |
| Molecular Weight | 211.30 g/mol | [1] |
| IUPAC Name | N-phenyl-4-propan-2-ylaniline | [1] |
| Boiling Point | 327 °C at 760 mmHg |
Synthesis of 4-Isopropyl-N-phenylaniline
The synthesis of 4-Isopropyl-N-phenylaniline can be achieved through several established methods for C-N bond formation. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers high functional group tolerance and is widely applicable. The synthesis of 4-Isopropyl-N-phenylaniline can be accomplished by coupling 4-isopropylaniline with an aryl halide, such as bromobenzene, in the presence of a palladium catalyst and a suitable ligand.
Figure 1: Buchwald-Hartwig amination for 4-Isopropyl-N-phenylaniline synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 4-isopropylaniline (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Isopropyl-N-phenylaniline.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a viable and cost-effective alternative. The reaction involves the coupling of 4-isopropylaniline with an aryl halide in the presence of a copper catalyst and a base.
Sources
Unlocking the Electronic Landscape of N-phenylaniline Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The N-phenylaniline (diphenylamine) core is a privileged scaffold in materials science and medicinal chemistry, prized for its tunable electronic properties and rich reactivity. This in-depth technical guide provides a comprehensive exploration of the electronic characteristics of N-phenylaniline derivatives. We will delve into the fundamental principles governing their electronic structure, the profound influence of substituent effects on their frontier molecular orbitals, and the key experimental and computational methodologies employed to elucidate these properties. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to rationally design and synthesize novel N-phenylaniline derivatives with tailored electronic functionalities for a wide range of applications, from next-generation organic electronics to targeted therapeutics.
The N-phenylaniline Core: A Versatile Electronic Building Block
N-phenylaniline, also known as diphenylamine, is an aromatic amine consisting of an amino group bridging two phenyl rings.[1] This deceptively simple structure harbors a wealth of electronic features that make it a cornerstone for the development of functional organic molecules. The lone pair of electrons on the nitrogen atom can delocalize into the π-systems of the two adjacent phenyl rings, creating an extended conjugated system. This delocalization is fundamental to the electronic properties of N-phenylaniline and its derivatives.
The inherent electronic nature of the N-phenylaniline core makes it an excellent electron donor, a property that is central to many of its applications. Its derivatives are widely utilized as antioxidants, redox indicators, and stabilizers.[1][2] In the realm of materials science, the electron-rich nature of the N-phenylaniline scaffold makes it a premier candidate for hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices.[3][4][5] For drug development professionals, the N-phenylaniline framework is a key pharmacophore in several classes of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[6][7]
Modulating the Electronic Landscape: The Power of Substituent Effects
The true versatility of the N-phenylaniline scaffold lies in the ability to fine-tune its electronic properties through the strategic placement of substituents on the phenyl rings. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the frontier molecular orbitals directly impacts the material's redox potentials, absorption and emission characteristics, and charge transport capabilities.[8]
The Role of Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key players in determining the electronic and optical properties of a molecule.
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential of the molecule, representing its ability to donate an electron. A higher HOMO energy level indicates a greater propensity for electron donation. In the context of organic electronics, the HOMO level is a critical parameter for efficient hole injection from the anode.[5]
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity of the molecule, representing its ability to accept an electron. A lower LUMO energy level facilitates electron acceptance.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap. This gap is a crucial determinant of the molecule's absorption and emission properties. A smaller gap generally leads to absorption and emission at longer wavelengths (a red shift).
Impact of Substituents on HOMO and LUMO Energies
The electronic nature of the substituents appended to the N-phenylaniline core has a predictable and significant effect on the HOMO and LUMO energy levels.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density of the π-system. This leads to a destabilization (increase in energy) of both the HOMO and LUMO levels. The effect is generally more pronounced on the HOMO level.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups decrease the electron density of the π-system. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels, with a more significant impact on the LUMO.
This systematic tuning of the frontier orbital energies allows for the rational design of N-phenylaniline derivatives with specific electronic properties tailored for a given application.
Experimental and Computational Characterization of Electronic Properties
A comprehensive understanding of the electronic properties of N-phenylaniline derivatives requires a synergistic approach combining experimental techniques and computational modeling.
Experimental Techniques
Cyclic voltammetry is a powerful electrochemical technique for probing the redox behavior of molecules.[9][10] It provides valuable information about the oxidation and reduction potentials of a compound, which are directly related to the HOMO and LUMO energy levels, respectively.
Experimental Protocol: Cyclic Voltammetry of an N-phenylaniline Derivative
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the N-phenylaniline derivative in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[10]
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential waveform that scans from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the reversibility of the redox processes.
-
Data Analysis: The resulting cyclic voltammogram is a plot of current versus potential. The potentials at which the oxidation and reduction peaks occur provide information about the redox potentials of the analyte. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, using empirical equations and referencing to a known standard like ferrocene/ferrocenium (Fc/Fc⁺).
UV-Vis spectroscopy is used to study the electronic transitions within a molecule.[11] The absorption of UV or visible light excites an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital, typically from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap.
Experimental Protocol: UV-Vis Spectroscopy of an N-phenylaniline Derivative
-
Solvent Selection: Choose a UV-grade solvent in which the N-phenylaniline derivative is soluble and that does not absorb in the spectral region of interest. Common solvents include dichloromethane, chloroform, and toluene.
-
Solution Preparation: Prepare a dilute solution of the N-phenylaniline derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference (blank).
-
Measurement: Fill a matched quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to the energy of the electronic transition. The optical HOMO-LUMO gap can be estimated from the onset of the absorption band.
Computational Chemistry: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of molecules.[12][13] DFT calculations can provide valuable insights into:
-
Optimized molecular geometries.
-
HOMO and LUMO energy levels and their spatial distributions. [14][15]
-
HOMO-LUMO gaps.
-
Simulated UV-Vis spectra.
-
Redox potentials. [16]
By performing DFT calculations on a series of N-phenylaniline derivatives with different substituents, researchers can systematically investigate structure-property relationships and guide the design of new molecules with desired electronic characteristics before embarking on synthetic efforts.[1][17]
Applications of N-phenylaniline Derivatives
The tunable electronic properties of N-phenylaniline derivatives have led to their widespread use in diverse fields, from materials science to drug discovery.
Organic Electronics
The electron-rich nature and excellent charge-transporting capabilities of N-phenylaniline derivatives make them ideal candidates for use in organic electronic devices.
-
Hole Transport Materials (HTMs) in OLEDs: N-phenylaniline and its derivatives, particularly triphenylamine-based compounds, are extensively used as hole transport materials in OLEDs.[3][4][5] Their high HOMO energy levels facilitate efficient hole injection from the anode, and their amorphous nature ensures the formation of stable, uniform thin films. The ability to tune the HOMO level through substitution is crucial for optimizing the energy level alignment between the anode and the emissive layer, thereby enhancing device efficiency and lifetime.[5] The mechanism of hole transport in these materials is a hopping process, where holes move between adjacent molecules.[3][18]
-
Organic Field-Effect Transistors (OFETs): N-phenylaniline derivatives have also been explored as the active semiconductor layer in OFETs. Their performance in these devices is highly dependent on their molecular packing and charge carrier mobility.
Drug Development
The N-phenylaniline scaffold is a key structural motif in a number of clinically important drugs.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The fenamates, such as mefenamic acid, are a class of NSAIDs based on the N-phenylanthranilic acid structure.[6][19] They exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[6][20]
-
Kinase Inhibitors: The N-phenylaniline core is a prominent scaffold in the design of kinase inhibitors for cancer therapy.[7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. N-phenylaniline-based molecules can be designed to bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote tumor growth and survival.
-
Antioxidants: The ability of the nitrogen atom in N-phenylaniline to donate a hydrogen atom to scavenge free radicals underlies its use as an antioxidant.[2] This property is relevant in both industrial applications and in the context of mitigating oxidative stress in biological systems.
Future Outlook
The field of N-phenylaniline derivatives continues to be an active area of research. Future efforts will likely focus on:
-
Development of Novel Donor-Acceptor Architectures: The design and synthesis of N-phenylaniline derivatives with both strong electron-donating and electron-withdrawing groups to create molecules with small HOMO-LUMO gaps for applications in near-infrared (NIR) absorbing and emitting materials.
-
Advanced Materials for Organic Electronics: The development of new N-phenylaniline-based materials with enhanced charge mobility, thermal stability, and photostability for high-performance OLEDs, OFETs, and organic photovoltaics.
-
Targeted Drug Discovery: The rational design of highly selective and potent N-phenylaniline-based kinase inhibitors with improved pharmacokinetic properties and reduced off-target effects.
-
Multifunctional Materials: The creation of N-phenylaniline derivatives that combine multiple functionalities, such as emissive and sensing properties, for applications in advanced sensors and theranostics.
By leveraging the principles and techniques outlined in this guide, researchers and drug development professionals can continue to unlock the vast potential of the N-phenylaniline scaffold to create innovative solutions for the challenges in materials science and medicine.
Visualizations
Diagrams
Caption: Interplay of structure, electronic properties, and applications of N-phenylaniline derivatives.
Caption: Integrated experimental and computational workflow for studying N-phenylaniline derivatives.
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The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. ResearchGate. Available from: [Link]
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The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. The University of Texas at Austin. Allen J. Bard. Available from: [Link]
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DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. ChemRxiv. Available from: [Link]
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Structure–property relationships in organic battery anode materials: exploring redox reactions in crystalline Na- and Li-benzene diacrylate using combined crystallography and density functional theory calculations. RSC Publishing. Available from: [Link]
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HOMO and LUMO energy levels of triphenylamine derivative dyes... ResearchGate. Available from: [Link]
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Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to the Safe Handling of 4-Isopropyl-N-phenylaniline
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and Material Safety Data Sheet (MSDS) information for 4-Isopropyl-N-phenylaniline (also known as p-Cumidine). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment.
Chemical Identity and Application Context
4-Isopropyl-N-phenylaniline is an aromatic amine utilized as an intermediate in the synthesis of various organic compounds. Its applications include the manufacturing of dyes, pigments, and specialty chemicals like polymerization inhibitors and antioxidants.[1] Understanding its physical and chemical properties is the foundational step in a robust safety assessment.
| Identifier | Value |
| Chemical Name | 4-Isopropyl-N-phenylaniline |
| Synonyms | p-Cumidine, 4-Aminocumene, N-phenyl-4-propan-2-ylaniline |
| CAS Number | 99-88-7 |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Clear to yellowish or dark red liquid |
Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the inherent hazards is paramount. 4-Isopropyl-N-phenylaniline is classified as a hazardous substance requiring stringent handling protocols. The primary risks are associated with its toxicity, corrosivity, and potential for causing serious health effects upon exposure.
GHS Classification Summary
The Globally Harmonized System (GHS) provides a clear framework for understanding the chemical's hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[2][3][4][5] |
| Serious Eye Damage/Irritation | Category 1/2 | H319: Causes serious eye irritation / Causes serious eye damage[2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure[3] |
| Reproductive Toxicity | Category 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child[3] |
| Hazardous to the Aquatic Environment (Acute) | Category 2 | H400: Very toxic to aquatic life[6] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3][6] |
Toxicological Profile: The "Why" Behind the Precautions
The primary toxicological concern with aromatic amines like 4-Isopropyl-N-phenylaniline is the potential to cause methemoglobinemia .[4][5][7] Absorption into the body, whether through inhalation, skin contact, or ingestion, can lead to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively.[7] This condition can manifest with a delayed onset of 2 to 4 hours or more and symptoms include headache, dizziness, fatigue, and a characteristic blue tint to the skin and lips (cyanosis).[4][7] In severe cases, it can lead to respiratory distress, collapse, and even death.[7]
Furthermore, this chemical is corrosive and can cause severe burns to the skin and eyes upon contact.[2][3] The respiratory irritation noted in the GHS classification underscores the importance of avoiding the inhalation of its vapors or mists.[4]
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is the most effective way to mitigate risk. This is achieved through a combination of engineering controls and appropriate PPE. The causality is simple: create a barrier between the researcher and the chemical.
Engineering Controls
-
Chemical Fume Hood: All handling of 4-Isopropyl-N-phenylaniline must be conducted in a certified chemical fume hood.[2][8] This is non-negotiable, as it is the primary defense against inhaling harmful vapors.[2]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[4]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect against specific routes of exposure.
| Protection Type | Specification | Justification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3] A face shield is required when there is a splash hazard.[3] | Protects against splashes that can cause severe eye damage or blindness.[2] |
| Hand Protection | Impervious gloves (e.g., Nitrile, Neoprene).[3] Gloves must be inspected for integrity before use.[4] | Prevents skin contact, which can cause chemical burns and systemic toxicity via dermal absorption.[2][3] Proper glove removal technique is critical to avoid self-contamination.[4] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or full-body suits are necessary.[3] | Provides a barrier against accidental skin contact on arms and the torso.[2] |
| Respiratory Protection | Typically not required if work is performed within a functioning chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] | Prevents inhalation of vapors that cause respiratory tract irritation and can lead to systemic toxicity.[4] |
Standard Operating Protocol for Handling
A self-validating protocol ensures that safety checks are integrated into the workflow.
Experimental Workflow
Caption: Standard Operating Procedure for handling 4-Isopropyl-N-phenylaniline.
Storage and Disposal
Conditions for Safe Storage
Proper storage is crucial for maintaining chemical stability and preventing accidents.
-
Location: Store in a cool, dry, and well-ventilated place.[2][4][8]
-
Containers: Keep containers tightly closed to prevent the escape of vapors.[2][4][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[2][4][8] This compound is a combustible liquid.[2][7]
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.[2]
Waste Treatment Methods
4-Isopropyl-N-phenylaniline and any materials contaminated with it must be treated as hazardous waste.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[3][4]
Emergency Procedures: A Plan for When Things Go Wrong
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
First Aid Measures
Immediate action is critical. Always show the Safety Data Sheet to the attending physician.[4]
-
Inhalation: Move the person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[2][8] Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][9] Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention immediately.[2][3]
Spill and Leak Response
A systematic approach is required to safely manage a spill.
Caption: Emergency response workflow for a 4-Isopropyl-N-phenylaniline spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]
-
Specific Hazards: Combustion produces toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][4] Containers may explode when heated.[2]
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4] Use water spray to cool unopened containers.[4]
References
-
N-Isopropylaniline. PubChem - NIH. [Link]
-
N-ISOPROPYLANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
4-Isopropylaniline. PubChem - NIH. [Link]
-
4-(1-Methylethyl)-N-phenylbenzenamine. PubChem - NIH. [Link]
-
N-isopropyl-N'-phenyl-p-phenylenediamine. PubChem - NIH. [Link]
-
o-Phenylphenol HAZARD DATA. New Jersey Department of Health. [Link]
-
4-isopropyl-N-phenylaniline. MySkinRecipes. [Link]
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- 5. 4-Isopropylaniline | C9H13N | CID 7464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. fishersci.com [fishersci.com]
- 9. N-ISOPROPYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Synthesis of 4-Isopropyl-N-phenylaniline: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 4-Isopropyl-N-phenylaniline, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional organic materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore various synthetic strategies, offering a comparative analysis to inform your selection of the most suitable method. A detailed, step-by-step protocol for the highly efficient Buchwald-Hartwig amination is provided, along with procedures for purification and characterization of the final product.
Introduction to 4-Isopropyl-N-phenylaniline
4-Isopropyl-N-phenylaniline, also known as N-phenyl-4-isopropylaniline or p-cumidinodiphenylamine, is an aromatic amine with the chemical formula C₁₅H₁₇N. Its structure, featuring a phenyl group attached to the nitrogen of 4-isopropylaniline, makes it a key building block in organic synthesis. The presence of the isopropyl group can enhance solubility and influence the electronic properties of the molecule, making it a desirable component in the design of novel compounds.
Comparative Analysis of Synthetic Strategies
Several synthetic routes can be employed for the synthesis of 4-Isopropyl-N-phenylaniline. The choice of method often depends on factors such as substrate availability, desired yield, reaction conditions, and catalyst cost. Here, we discuss three prominent methods: Buchwald-Hartwig Amination, Ullmann Condensation, and Reductive Amination.
| Synthetic Method | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | High yields, excellent functional group tolerance, mild reaction conditions, broad substrate scope. | Palladium catalysts and phosphine ligands can be expensive and air-sensitive. |
| Ullmann Condensation | Utilizes less expensive copper catalysts. | Often requires harsh reaction conditions (high temperatures), stoichiometric amounts of copper, and may have a more limited substrate scope compared to palladium-catalyzed methods.[1] |
| Reductive Amination | Avoids the use of expensive transition metal catalysts, utilizes readily available starting materials. | May require specific reducing agents and careful control of reaction conditions to avoid side reactions.[2] |
Based on its high efficiency and broad applicability, the Buchwald-Hartwig amination is often the preferred method for the synthesis of N-arylanilines in a research setting.
Visualizing the Synthetic Pathways
Caption: Overview of synthetic strategies for 4-Isopropyl-N-phenylaniline.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol details the synthesis of 4-Isopropyl-N-phenylaniline from 4-isopropylaniline and an aryl halide (e.g., bromobenzene or iodobenzene) using a palladium catalyst and a phosphine ligand.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Isopropylaniline | C₉H₁₃N | 135.21 | 1.35 g | 10.0 |
| Bromobenzene | C₆H₅Br | 157.01 | 1.1 mL | 11.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 22.5 mg | 0.1 (1 mol%) |
| Xantphos | C₃₉H₃₂OP₂ | 578.63 | 116 mg | 0.2 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.35 g | 14.0 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 50 mL | - |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Experimental Procedure
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add palladium(II) acetate (22.5 mg, 0.1 mmol), Xantphos (116 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the palladium catalyst can be sensitive to air.[3]
-
Add anhydrous toluene (50 mL) via syringe.
-
Add 4-isopropylaniline (1.35 g, 10.0 mmol) and bromobenzene (1.1 mL, 11.0 mmol) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 5 minutes.
Step 2: Reaction
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Step 3: Work-up
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate to dryness.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading and Elution: Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Isopropyl-N-phenylaniline as a solid or oil.
Characterization of 4-Isopropyl-N-phenylaniline
-
Appearance: Off-white to pale yellow solid or oil.
-
Molecular Formula: C₁₅H₁₇N
-
Molecular Weight: 211.30 g/mol
-
Mass Spectrometry (EI): m/z (%) = 211 (M+), 196, 168.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.25-7.35 (m, 2H), 7.10-7.20 (m, 2H), 6.95-7.05 (m, 2H), 6.80-6.90 (m, 1H), 5.60 (s, 1H, NH), 2.80-2.90 (sept, 1H), 1.20-1.30 (d, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 144.0, 142.5, 140.0, 129.5, 127.0, 121.0, 119.0, 116.0, 33.5, 24.0.
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[6]
-
Palladium Catalysts: Palladium catalysts are flammable and can be pyrophoric, especially when dry and finely divided.[3][7][8][9][10] Handle under an inert atmosphere and keep away from ignition sources.
-
Sodium tert-butoxide: This is a strong base and is corrosive. It reacts violently with water. Handle with care and avoid contact with skin and eyes.
-
Solvents: Toluene, ethyl acetate, and hexanes are flammable. Use in a well-ventilated area and away from open flames.
Reaction Mechanism: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the mechanism are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the palladium(0) complex to form a palladium(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base (e.g., sodium tert-butoxide) to form a palladium amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the N-arylaniline product and regenerating the palladium(0) catalyst.
References
-
MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2023, November 6). Aryne‐Enabled C−N Arylation of Anilines. Retrieved from [Link]
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
-
NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). N-arylation of aniline 50 with phenyl boronic acid. Retrieved from [Link]
-
Standard Operating Procedure. (2017, May 25). Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
-
What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024, September 30). Retrieved from [Link]
-
Environmental Health and Safety at Providence College. (n.d.). Standard Operating Procedures for Working in the Organic Chemistry Laboratory Albertus Magnus 316. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (2025, October 12). (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]
-
Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]
-
NIH. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Efficient Synthesis of 2-Arylamino-Substituted Pyridinyl Nitriles by Buchwald—Hartwig Amination.. Retrieved from [Link]
-
WJPMR. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]
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- 9. huaruicarbon.com [huaruicarbon.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the Quantification of 4-Isopropyl-N-phenylaniline
This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of 4-Isopropyl-N-phenylaniline. Intended for researchers, scientists, and professionals in drug development, these notes delve into the foundational principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy for this specific analyte. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory standards.
Introduction to 4-Isopropyl-N-phenylaniline and the Imperative for its Accurate Quantification
4-Isopropyl-N-phenylaniline, a substituted aniline derivative, serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments.[1] Its presence, whether as a starting material, intermediate, or impurity, necessitates accurate quantification to ensure the quality, safety, and efficacy of pharmaceutical products and other chemical formulations. The lipophilic nature of this compound, coupled with its aromatic structure, presents unique analytical challenges that demand carefully optimized and validated methods.
Compound Profile:
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₇N | [1] |
| Molecular Weight | 211.30 g/mol | [1] |
| Boiling Point | 327 °C at 760 mmHg | [1] |
| Appearance | - | - |
| Solubility | Insoluble in water |
I. High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of moderately polar to non-polar compounds like 4-Isopropyl-N-phenylaniline.[2][3] The separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase, with a polar mobile phase facilitating elution. The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation from potential impurities and degradation products.
A. Causality in Method Development: The "Why" Behind the "How"
The development of a stability-indicating HPLC method requires a systematic approach to ensure that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products and matrix components.[4] For 4-Isopropyl-N-phenylaniline, a C18 stationary phase is a logical starting point due to the compound's non-polar nature.[5] The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a balance between retention, resolution, and analysis time. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention behavior. A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously, aiding in peak purity assessment and method development.
B. Detailed Protocol for RP-HPLC Quantification
This protocol is a robust starting point and should be optimized and validated for your specific sample matrix and instrumentation.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
4-Isopropyl-N-phenylaniline reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical-grade phosphoric acid or ammonium acetate.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure consistent protonation of the aniline nitrogen. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the non-polar analyte. |
| Gradient Elution | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 40% B, 20-25 min: 40% B | A gradient is employed to ensure elution of potential impurities with varying polarities and to clean the column effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm | Based on the known UV absorbance maxima of similar aromatic amines.[6] |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-Isopropyl-N-phenylaniline reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction or dissolution followed by filtration through a 0.45 µm syringe filter is recommended.
4. Method Validation (as per ICH Q2(R2) Guidelines): The developed method must be validated to demonstrate its suitability for its intended purpose.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Sources
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- 2. youtube.com [youtube.com]
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- 5. halocolumns.com [halocolumns.com]
- 6. rsc.org [rsc.org]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust GC-MS Protocol for the Identification and Quantification of Byproducts in Aniline Synthesis
Introduction: The Imperative of Purity in Aniline Production
Aniline (C₆H₅NH₂) is a high-volume commodity chemical, with its global production primarily relying on the catalytic hydrogenation of nitrobenzene. While this process is highly optimized, the reaction pathway is complex and can lead to the formation of several byproducts through incomplete reduction or side reactions. Monitoring and controlling these impurities is a critical aspect of process control and quality assurance in aniline manufacturing. The presence of these byproducts can lead to undesirable coloration, reduced reactivity in downstream processes, and potential safety hazards.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high separation efficiency, sensitivity, and specificity, allowing for the unambiguous identification and quantification of volatile and semi-volatile organic compounds in a complex matrix.[1] This protocol outlines a robust GC-MS method designed to separate and identify aniline from its precursors, intermediates, and common byproducts.
Aniline Synthesis and the Genesis of Byproducts
The predominant industrial route to aniline is the catalytic hydrogenation of nitrobenzene. This process, while efficient, involves a series of intermediates. Side reactions and incomplete conversions can lead to a range of impurities in the final product.
The reduction of nitrobenzene to aniline proceeds through several key intermediates, including nitrosobenzene and N-phenylhydroxylamine.[2][3] The accumulation of these intermediates or their subsequent reactions can lead to the formation of condensation byproducts such as azoxybenzene and azobenzene.[2][4]
Key Potential Byproducts in Aniline Synthesis:
-
Unreacted Starting Material: Nitrobenzene
-
Intermediates: Nitrosobenzene, N-Phenylhydroxylamine
-
Condensation Byproducts: Azoxybenzene, Azobenzene
-
Over-hydrogenation Products: Cyclohexylamine
-
Rearrangement Products: Aminophenols (p-aminophenol)
-
Other Impurities: Phenol, Diphenylamine
Understanding the formation pathways of these byproducts is crucial for optimizing the synthesis process to minimize their generation.
Caption: Potential byproduct formation pathways during the catalytic hydrogenation of nitrobenzene to aniline.
Experimental Protocol
This protocol provides a comprehensive workflow for the analysis of byproducts in aniline samples.
Caption: General workflow for the GC-MS analysis of byproducts in aniline synthesis.
Materials and Reagents
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent.
-
Reference Standards: Aniline, Nitrobenzene, Azobenzene, Azoxybenzene, Cyclohexylamine, p-Aminophenol, N-methylaniline (Internal Standard), all with a purity of ≥99.5%.
-
Sample: Aniline test sample from the synthesis batch.
Standard and Sample Preparation
The accuracy of the results is highly dependent on the careful preparation of standards and samples.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-methylaniline and dissolve it in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions of the target analytes and byproducts with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh approximately 100 mg of the aniline test sample and dissolve it in 10 mL of dichloromethane. Spike the solution with the internal standard to a final concentration of 10 µg/mL. A dilution factor may be necessary depending on the expected concentration of aniline.
Rationale: Dichloromethane is an excellent solvent for aniline and the expected byproducts. The use of an internal standard (N-methylaniline) corrects for variations in injection volume and instrument response, leading to improved quantitative accuracy.
GC-MS Instrumentation and Conditions
The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
| Data Acquisition Mode | Full Scan and Selected Ion Monitoring (SIM) |
Rationale: The HP-5ms column is a robust, general-purpose column that provides excellent separation for a wide range of aromatic compounds. The temperature program is designed to effectively separate the volatile byproducts from the aniline main peak and the less volatile condensation products. A split injection is used to avoid overloading the column with the high-concentration aniline sample.
Data Analysis and Interpretation
Identification of Byproducts
The identification of byproducts is a two-step process:
-
Retention Time Matching: Compare the retention times of the peaks in the sample chromatogram with those of the prepared reference standards.
-
Mass Spectral Library Matching: The mass spectrum of each tentatively identified peak should be compared with the NIST Mass Spectral Library for confirmation. The mass spectrum of aniline is characterized by its molecular ion peak at m/z 93.[5]
Quantification
The concentration of each identified byproduct is calculated using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the series of calibration standards. The concentration of the byproduct in the sample is then determined from this calibration curve.
Expected Results and System Suitability
A well-performing system should provide a chromatogram with baseline separation of the major expected byproducts from the aniline peak. The peak shape for all analytes should be symmetrical. The calibration curves for all quantified compounds should have a correlation coefficient (r²) of ≥0.995.
Typical Retention Order (on an HP-5ms column):
-
Cyclohexylamine
-
Aniline
-
Nitrobenzene
-
p-Aminophenol
-
Azobenzene
-
Azoxybenzene
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following quality control measures should be implemented as part of a self-validating system:
-
Method Blank: An analysis of the solvent (dichloromethane) to ensure no contamination is present.
-
Calibration Verification: A mid-level calibration standard should be run periodically to verify the stability of the instrument's response.
-
Spike Recovery: A known amount of the byproducts should be spiked into a sample of pure aniline and analyzed to assess the accuracy of the method.
Adherence to established quality control procedures, such as those outlined in EPA Method 8000, is highly recommended.
Conclusion
This application note details a robust and reliable GC-MS method for the identification and quantification of key byproducts in aniline synthesis. The protocol is designed to be readily implemented in a quality control or research laboratory setting. By providing a comprehensive understanding of the potential impurities and a validated method for their analysis, this guide serves as a valuable tool for ensuring the quality and consistency of aniline production, ultimately contributing to the safety and efficacy of the numerous products derived from this essential chemical intermediate.
References
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Washington, D.C.: U.S. Government Printing Office. [Link]
-
Li, W., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1989. [Link]
-
Kruve, A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(15), 8439-8451. [Link]
-
Das, A. K., et al. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 25(4), 281-285. [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]
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Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). The hydrogenation of nitrobenzene to aniline: a new mechanism. Journal of Catalysis, 229(2), 324-332. Referenced in: Production of aniline by hydrogenation of nitrobenzene. [Link]
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NIST. (n.d.). Aniline. In NIST Chemistry WebBook. [Link]
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Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]
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Chen, J., et al. (2016). Ozonation of anilines: Kinetics, stoichiometry, product identification and elucidation of pathways. Referenced in: Formation of Azobenzenes and Azoxybenzenes from the Aqueous Reactions of Anilines and Ozone. [Link]
-
Stack Exchange. (2014). Formation of azobenzene from nitrosobenzene and N-hydroxyaniline. [Link]
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Application Notes & Protocols: The Role of 4-Isopropyl-N-phenylaniline (IPPD) in Polymer Stabilization
Document ID: AN-PS-2026-01-IPPD
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 4-Isopropyl-N-phenylaniline (IPPD) as a high-performance antidegradant for elastomeric systems. It details the fundamental mechanisms of action, presents key performance data, and furnishes detailed protocols for the incorporation and evaluation of IPPD in a model rubber compound.
Introduction: Understanding Polymer Degradation and the Protective Role of IPPD
Polymers, particularly unsaturated elastomers like natural rubber (NR) and styrene-butadiene rubber (SBR), are susceptible to degradation from environmental factors.[1] The polymer backbone can be attacked by heat, oxygen, and ozone, leading to chain scission, cross-linking, and a catastrophic loss of essential mechanical properties such as elasticity, strength, and fatigue resistance.
4-Isopropyl-N-phenylaniline, commonly known as IPPD, is a potent antidegradant belonging to the p-phenylenediamine (PPD) class of chemical stabilizers.[2][3] It is widely used in the rubber industry to provide robust protection against multiple degradation pathways, thereby extending the service life of rubber articles, especially those under dynamic stress, such as tires, belts, and hoses.[4] IPPD functions as both an antioxidant and an antiozonant, a dual capability that makes it a highly efficient and cost-effective stabilization solution.[4][5]
Mechanism of Action: A Dual-Pronged Defense
The efficacy of IPPD stems from its chemical structure, which enables it to intervene in the primary pathways of polymer degradation: thermo-oxidative aging and ozone attack.
Antioxidant Activity: Radical Scavenging
Thermo-oxidative degradation is an autocatalytic radical chain reaction. It begins with the formation of free radicals (R•) on the polymer backbone, which then react with oxygen to form peroxy radicals (ROO•). These highly reactive species propagate the degradation by abstracting hydrogen from other polymer chains.
IPPD interrupts this cycle by acting as a radical scavenger. The hydrogen atom on its secondary amine group (-NH-) is readily donated to terminate the reactive polymer radicals.[6] This converts the polymer radical into a stable species and leaves a resonance-stabilized IPPD radical that is far less reactive and unable to propagate the degradation chain.
Figure 1: Antioxidant mechanism of IPPD via hydrogen donation to terminate polymer free radicals.
Antiozonant Activity: Competitive Reaction and Film Formation
Ozone (O₃) aggressively attacks the carbon-carbon double bonds present in unsaturated elastomers, causing rapid chain scission and the formation of visible cracks on the rubber surface, particularly when under strain.[1] IPPD protects against this in two primary ways:
-
Kinetic Scavenging: IPPD has a low ionization potential, allowing it to react with ozone at a much faster rate than the rubber polymer itself.[2] It essentially intercepts the ozone at the surface before it can reach the polymer backbone.[7] This reaction converts IPPD into various transformation products, including the corresponding aminoxyl radical.[2]
-
Protective Film Formation: The reaction products of IPPD and ozone form a microscopic protective layer, often called a "bloom," on the rubber's surface.[2][7] This film acts as a physical barrier, further shielding the polymer from ozone attack.[7] The ability of IPPD to migrate to the surface is crucial for this protective mechanism to be effective.[2][5]
Application in Elastomer Systems
IPPD is a versatile antidegradant effective in a wide range of elastomers, primarily those with unsaturation in their backbone. Its use is particularly critical in applications requiring long-term durability under dynamic and outdoor conditions.
Commonly Stabilized Polymers:
-
Natural Rubber (NR)
-
Styrene-Butadiene Rubber (SBR)
-
Nitrile Rubber (NBR)
-
Polybutadiene Rubber (BR)
-
Polychloroprene Rubber (CR)
The selection of IPPD loading level is a critical formulation parameter, typically expressed in parts per hundred rubber (phr) . The optimal concentration is a balance between achieving the desired level of protection and managing costs and potential side effects like blooming and discoloration.
| Property | Typical Loading (phr) | Key Benefits |
| Static Ozone Resistance | 1.0 - 2.0 | Prevents surface cracking in stored or static parts. |
| Dynamic Ozone Resistance | 2.0 - 4.0 | Essential for flexing components like tire sidewalls. |
| Flex-Fatigue Resistance | 1.5 - 3.0 | Improves the number of cycles to failure under repeated stress.[8] |
| Thermo-oxidative Stability | 1.0 - 2.5 | Retains mechanical properties after heat aging. |
Table 1: General guidance on IPPD loading levels and associated performance benefits. Optimal levels must be determined experimentally for each specific compound and application.
Protocol 1: Incorporation of IPPD into a Model Natural Rubber (NR) Compound
This protocol describes a standard laboratory procedure for incorporating IPPD into a basic, carbon black-filled natural rubber formulation using a two-roll mill.
Objective: To achieve a homogeneous dispersion of IPPD and other ingredients within the rubber matrix.
Materials & Equipment:
-
Natural Rubber (SMR 20 or equivalent)
-
N330 Carbon Black
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
4-Isopropyl-N-phenylaniline (IPPD)
-
Sulfur
-
N-tert-butyl-2-benzothiazolesulfenamide (TBBS) or other suitable accelerator
-
Two-roll mill with temperature control and safety features
-
Analytical balance
Procedure:
-
Mill Preparation: Set the mill roll temperatures to approximately 70°C.[9] Set the friction ratio (speed difference between the rolls) to ~1.2:1. Adjust the nip gap to be wide initially.
-
Mastication: Introduce the natural rubber to the mill. Pass the rubber through the nip repeatedly, tightening the gap gradually. This process, known as mastication, reduces the rubber's viscosity and prepares it for ingredient incorporation. Continue until a smooth, coherent band of rubber is formed on the front roll.
-
Addition of Activators and IPPD: Widen the nip slightly. Add the zinc oxide, stearic acid, and IPPD to the rubber band.[10] These ingredients should be added slowly and steadily into the rolling bank of rubber at the nip.
-
Causality Note: Adding the antidegradant early in the mixing cycle ensures it is well dispersed to protect the rubber from heat and mechanical shearing generated during the subsequent addition of fillers.
-
-
Filler Incorporation: Add the carbon black in increments. After each addition, perform several cross-cuts and rolls of the rubber sheet to ensure the filler is distributed evenly. The compound will become much stiffer.
-
Causality Note: Incremental addition prevents overloading the mixer and ensures the high shear forces generated are effective in breaking down filler agglomerates for optimal reinforcement.
-
-
Addition of Curatives: Once the compound has cooled below 100°C (to prevent premature vulcanization or "scorching"), add the sulfur and accelerator (TBBS).[9] Mix only long enough to achieve uniform dispersion (typically 2-3 minutes).
-
Causality Note: Heat and accelerators activate the sulfur vulcanization process. Adding these last and at a lower temperature is a critical safety step to provide a sufficient processing window before the rubber begins to cure.
-
-
Sheeting Off: Cut the final compound from the mill in a thick sheet. Pass it through the mill at a wide nip setting several times, orienting the sheet at 90 degrees each time to ensure homogeneity.
-
Maturation: Place the final sheet on a clean, cool surface and allow it to rest for at least 24 hours before proceeding with vulcanization and testing.[9] This allows for the relaxation of internal stresses built up during mixing.
Protocol 2: Evaluating the Efficacy of IPPD Stabilization
This protocol outlines the workflow for assessing the protective effects of IPPD by comparing the properties of a stabilized compound against an unstabilized control before and after accelerated aging.
Objective: To quantify the improvement in resistance to thermo-oxidative and ozone degradation conferred by IPPD.
Figure 2: Experimental workflow for evaluating stabilizer efficacy.
Methodology:
-
Sample Preparation: Prepare two rubber compounds according to Protocol 1: one with the desired level of IPPD and a "control" compound with no IPPD. Vulcanize (cure) sheets of both compounds in a compression press at a predetermined temperature and time to achieve optimal cross-linking.
-
Initial Properties Measurement: Die-cut test specimens (e.g., dumbbell shapes for tensile testing) from the cured sheets. Measure and record the initial mechanical properties for both control and IPPD-stabilized samples:
-
Tensile Strength & Elongation at Break (ASTM D412)
-
Hardness (Shore A, ASTM D2240)
-
-
Accelerated Aging (Parallel Tests):
-
Thermo-Oxidative Aging: Place a set of specimens in a hot air oven according to ASTM D573 .[11][12][13] A typical condition is 70 hours at 100°C.
-
Ozone Aging: Place a separate set of specimens, bent into a loop to apply a surface strain, into an ozone test chamber according to ASTM D1149 .[14][15] A typical condition is 48 hours at 50 pphm ozone concentration and 40°C.[15]
-
-
Post-Aging Evaluation:
-
After heat aging, remove the specimens, allow them to cool for 24 hours, and re-measure their mechanical properties (tensile strength, elongation, hardness).
-
After ozone exposure, visually inspect the specimens under 2x magnification for the presence and severity of cracks, rating them according to the ASTM D1149 standard.[14] Subsequently, perform mechanical tests.
-
-
Data Analysis & Interpretation:
-
For heat-aged samples, calculate the percentage of property retention:
-
% Retention = (Value after aging / Initial value) x 100
-
-
Trustworthiness Check: A high percentage of property retention in the IPPD-stabilized sample compared to a significant drop in the control sample validates the antioxidant efficacy of the IPPD. The control sample should show clear signs of degradation (e.g., becoming brittle or soft).
-
For ozone-aged samples, compare the crack ratings. The IPPD-stabilized sample should show no or very few small cracks, while the control should exhibit severe cracking. This validates the antiozonant efficacy.
-
Technical Considerations and Limitations
-
Discoloration and Staining: As a p-phenylenediamine derivative, IPPD is a staining antidegradant.[5] Its oxidation products are highly colored, which can lead to a brown or dark discoloration of the rubber article.[16] This makes it unsuitable for light-colored or white products.
-
Blooming: IPPD can migrate to the surface of the rubber, a phenomenon known as "blooming".[2] While this is beneficial for creating a protective antiozonant film, excessive blooming can cause surface tackiness and affect appearance.[5]
-
Toxicity and Environmental Concerns: PPDs and their environmental transformation products have come under scrutiny for their potential health and environmental effects.[17][18][19] Users must consult the Safety Data Sheet (SDS) and follow all appropriate safety, health, and environmental practices.
Conclusion
4-Isopropyl-N-phenylaniline (IPPD) is a powerful and versatile antidegradant that provides essential protection to unsaturated elastomers against the damaging effects of heat, oxygen, and ozone. Its dual-function mechanism as both a radical scavenger and a competitive antiozonant makes it a cornerstone of rubber compounding for durable goods. By understanding its mechanism of action and following systematic protocols for incorporation and evaluation, researchers and formulators can effectively leverage IPPD to significantly enhance the service life and reliability of polymer products.
References
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ResearchGate. (n.d.). The mechanical properties of the blends as a function of IPPD. Retrieved from [Link]
-
ASTM International. (n.d.). D1149 Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Isopropyl-N'-phenyl-1,4-phenylenediamine. Retrieved from [Link]
-
Brouwer, D. H., et al. (1991). Excretion kinetics of the rubber anti-oxidant N-isopropyl-N'-phenyl-p-phenylendiamine (IPPD). International Archives of Occupational and Environmental Health, 63(4), 269–273. Retrieved from [Link]
-
Ling, C., et al. (2023). Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. Environmental Science & Technology, 57(8), 3217–3227. Retrieved from [Link]
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ASTM International. (n.d.). D573 Standard Test Method for Rubber—Deterioration in an Air Oven. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of antioxidant concentration of N-isopropyl-N-phenyl-p-phenylenediamine, and 2,2,4-trimethyl-1,2-dihydroquinoline and mixing time of physical properties, thermal properties, mechanical properties and microstructure on natural rubber compound. Retrieved from [Link]
-
University of Babylon Private CDN. (n.d.). EFFECT OF RECLAIM RUBBER LOADING ON THE MECHANICAL PROPERTIES OF SBR COMPOSITES. Retrieved from [Link]
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Chembroad. (n.d.). Rubber antioxidant IPPD. Retrieved from [Link]
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MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]
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ACS Publications. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology. Retrieved from [Link]
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IHS Markit. (n.d.). ASTM D 1149 - 99 Standard Test Method for Rubber Deterioration - Surface Ozone Cracking in a Chamber. Retrieved from [Link]
-
IISTE.org. (n.d.). Preliminary Comparison of the Effects of N-(1, 3 dimethybutyl)-N- phenyl-p-phenylene diamine (DPPD), Galic Powder (GP) and N-isopropyl-n-phenyl-p-phenylene diamine (DPPD) on the Properties of Natural Rubber Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Retrieved from [Link]
-
SciSpace. (n.d.). Tensile and Fracture Mechanical Properties of Styrene-Butadiene Rubbers (SBR) Filled with Industrial and Pyrolytic Carbon Blacks. Retrieved from [Link]
-
PubMed. (1987). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. The Histochemical Journal, 19(10-11), 599–604. Retrieved from [Link]
-
Coi Rubber Products. (n.d.). ASTM D573 Air Oven Test. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 14(18), 3740. Retrieved from [Link]
-
Coi Rubber Products. (n.d.). ASTM D1149 Surface Ozone Crack Test. Retrieved from [Link]
-
MDPI. (2023). Characterization and Application in Natural Rubber of Leucaena Leaf and Its Extracted Products. Polymers, 15(18), 3704. Retrieved from [Link]
-
ResearchGate. (n.d.). Mixing steps for the preparation of rubber compounds. Retrieved from [Link]
- Google Patents. (n.d.). Rubber composition with longer lasting antiozonation.
-
ASTM International. (n.d.). Rubber Deterioration—Cracking in an Ozone Controlled Environment. Retrieved from [Link]
-
YouTube. (2024). Understanding ASTM D573: Rubber Deterioration Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Influence of doping with styrene-butadiene rubber on dynamic and mechanical properties of polymer concrete. Retrieved from [Link]
-
National Institutes of Health. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology Letters, 9(8), 696–702. Retrieved from [Link]
-
SciELO. (2022). Evaluation of lignin as stabilizer in vulcanized natural rubber formulations. Polímeros, 32(3). Retrieved from [Link]
-
ThaiScience. (n.d.). The Development of Rubber Compound based on Natural Rubber (NR) and Ethylene-Propylene-Diene-Monomer (EPDM). Retrieved from [Link]
-
MDPI. (2020). Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers. Polymers, 12(11), 2545. Retrieved from [Link]
-
Testing Laboratory. (n.d.). ASTM D573 Heat Aging Testing of Rubber Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymeric Antioxidant Based on Natural Rubber Grafted with N-(4-Hydroxyphenyl)maleimide | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Retrieved from [Link]
-
Smithers. (n.d.). ASTM D1149 | Testing by Standard. Retrieved from [Link]
-
PubMed. (2024). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology, 58(3), 1629–1638. Retrieved from [Link]
-
National Institutes of Health. (2021). Safety Comes First: Novel Styrene Butadiene Rubber (SBR) and Ethylene Propylene Diene Monomer (EPDM) Surfaces as a Response to Sport Injuries. Materials, 14(13), 3698. Retrieved from [Link]
-
DPR Industries. (n.d.). Compounding Guide. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Polymers, 14(18), 3894. Retrieved from [Link]
-
ACE Laboratories. (2023). Fluid & Heat Testing - Rubber Aging. Retrieved from [Link]
-
PPD Group. (n.d.). Rubber Compounding. Retrieved from [Link]
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Application Notes and Protocols for the N-alkylation of 4-aminodiphenylamine
Introduction
N-alkylated derivatives of 4-aminodiphenylamine (4-ADPA) are a critical class of molecules, primarily utilized as antioxidants and antiozonants in the rubber and polymer industries. Compounds such as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) are indispensable for extending the service life of materials subjected to oxidative and ozonolytic degradation.[1] The synthesis of these derivatives via N-alkylation of 4-ADPA is a cornerstone of industrial organic chemistry. This guide provides detailed experimental procedures, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals interested in the N-alkylation of 4-aminodiphenylamine.
Chemical Structures and Nomenclature
| Compound | Structure | IUPAC Name | CAS Number |
| 4-Aminodiphenylamine (4-ADPA) | N-phenylbenzene-1,4-diamine | 101-54-2 | |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | N-isopropyl-N'-phenylbenzene-1,4-diamine | 101-72-4 | |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | N-(1,3-dimethylbutyl)-N'-phenylbenzene-1,4-diamine | 793-24-8 |
Safety Precautions
General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[2]
4-Aminodiphenylamine: Harmful if swallowed or inhaled and causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[3]
Sodium Borohydride: Water-reactive, releasing flammable gases. Avoid contact with water and moisture. Handle under an inert atmosphere where possible.[4] In case of fire, use a dry powder extinguisher (Class D), not water.[4]
Platinum on Carbon (Pt/C): The dry catalyst can be pyrophoric and may ignite flammable solvents. Handle the catalyst as a wet paste. Keep it away from sources of ignition.[5] Spent catalyst should be handled and disposed of as hazardous waste according to institutional and local regulations.[6][7]
Alkyl Halides (e.g., Isopropyl Bromide): These are volatile and potentially toxic. Handle with care to avoid inhalation and skin contact.
Experimental Protocols
Two primary and robust methods for the N-alkylation of 4-aminodiphenylamine are detailed below: Reductive Amination and Direct Alkylation.
Protocol 1: Reductive Amination for the Synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)
This protocol is adapted from established industrial syntheses and is a highly efficient method for producing secondary amines from primary amines and ketones. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.
Reaction Scheme:
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The Synthetic Utility of Isopropyl-N-Phenylaniline Derivatives: A Guide for the Research Scientist
This document provides a detailed exploration of the synthetic applications of isopropyl-n-phenylaniline derivatives, compounds that serve as pivotal intermediates in various sectors of the chemical industry, from agrochemicals to material science. A notable ambiguity exists in the common nomenclature, where "4-Isopropyl-N-phenylaniline" can refer to distinct molecules. This guide will address the two most pertinent interpretations for the research and development community: N-Isopropylaniline and N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) , providing clarity on their respective synthetic pathways and applications.
Part 1: N-Isopropylaniline - A Versatile Building Block
N-Isopropylaniline (CAS 768-52-5) is a secondary aromatic amine that serves as a crucial intermediate in the synthesis of a range of organic molecules, including dyes and agrochemicals.[1] Its utility stems from the reactive N-H proton and the potential for electrophilic substitution on the phenyl ring.
Physicochemical Properties of N-Isopropylaniline
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Clear, yellowish liquid |
| Boiling Point | 203-204 °C |
| Melting Point | -32 °C |
| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, benzene |
Synthesis of N-Isopropylaniline
The industrial and laboratory-scale synthesis of N-Isopropylaniline is most commonly achieved through two primary routes: reductive amination and direct alkylation.
1. Reductive Amination of Aniline with Acetone: This is a widely used method that proceeds via an imine intermediate, which is then reduced to the secondary amine.[2][3] This approach is favored for its control and avoidance of over-alkylation.
Protocol 1: Laboratory-Scale Synthesis of N-Isopropylaniline via Reductive Amination
Materials:
-
Aniline (freshly distilled)
-
Acetone (analytical grade)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add aniline (0.1 mol, 9.31 g) and a 3-fold molar excess of acetone (0.3 mol, 22.0 mL) in 100 mL of methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (0.15 mol, 5.67 g) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 50 mL of 1 M HCl.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH until a pH of >10 is achieved.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Isopropylaniline.
-
Purify the crude product by vacuum distillation to obtain pure N-Isopropylaniline.
2. Direct Alkylation of Aniline with Isopropanol: This method involves the reaction of aniline with isopropanol at elevated temperatures and pressures, typically over a heterogeneous catalyst.[4]
Applications of N-Isopropylaniline as a Synthetic Intermediate
Agrochemicals: N-Isopropylaniline is a key precursor in the synthesis of several herbicides.[5] For instance, it is a known metabolite of the herbicide propachlor, indicating its structural relevance in this class of compounds.[1]
Dye Synthesis: The aromatic amine functionality of N-Isopropylaniline makes it a suitable diazo component precursor for the synthesis of azo dyes.[6] The general process involves diazotization of an aromatic amine followed by coupling with a suitable coupling component.[7]
Protocol 2: General Procedure for Azo Dye Synthesis using an N-Isopropylaniline Derivative
Note: This is a generalized protocol. The specific derivative of N-isopropylaniline and the coupling component will determine the final color and properties of the dye.
Materials:
-
A suitable aromatic amine derived from N-Isopropylaniline (e.g., 4-amino-N-isopropylaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (concentrated)
-
A coupling component (e.g., 2-naphthol)
-
Sodium hydroxide
-
Ice
-
Beakers
-
Stirring rod
Procedure:
-
Diazotization: Dissolve the N-isopropylaniline derivative (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) to the amine solution, keeping the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt.
-
Coupling: In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring.
-
A colored precipitate of the azo dye will form. Continue stirring in the ice bath for 30 minutes.
-
Isolate the dye by vacuum filtration, wash with cold water, and dry.
Caption: Synthetic routes to and applications of N-Isopropylaniline.
Safety and Handling of N-Isopropylaniline
N-Isopropylaniline is a toxic substance and should be handled with appropriate safety precautions.[8] It is harmful if swallowed or inhaled and can be absorbed through the skin.[9] Exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[8] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated fume hood.
Part 2: N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) - A Potent Stabilizer
N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD), also known as 4-(Isopropylamino)diphenylamine (CAS 101-72-4), is a highly effective antioxidant and antiozonant, primarily used in the rubber industry to prevent degradation of polymers.[11] While its primary role is that of a stabilizer, its synthesis and mechanism of action are of significant interest to chemists in materials and industrial science.
Physicochemical Properties of IPPD
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | Dark brown to violet granules |
| Melting Point | 70-76 °C |
| Solubility | Soluble in oil, acetone, benzene; insoluble in water |
Synthesis of IPPD
The industrial synthesis of IPPD is typically achieved through the reductive alkylation of a diphenylamine derivative.
1. Reductive Amination of 4-Aminodiphenylamine (4-ADPA) with Acetone: This is a common route where 4-ADPA is reacted with acetone in the presence of a reducing agent and a catalyst.[12]
Protocol 3: Conceptual Laboratory Synthesis of IPPD
Note: This protocol is based on established industrial processes and may require optimization for a laboratory setting.
Materials:
-
4-Aminodiphenylamine (4-ADPA)
-
Acetone
-
Hydrogen gas
-
A suitable catalyst (e.g., copper-based catalyst)
-
A high-pressure reactor (autoclave)
-
Solvent (e.g., an alcohol)
Procedure:
-
Charge a high-pressure reactor with 4-ADPA, a molar excess of acetone, the catalyst, and a suitable solvent.
-
Seal the reactor and purge with an inert gas, followed by pressurizing with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 150-200 °C) with vigorous stirring.
-
Maintain the reaction under pressure and temperature for several hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent and excess acetone can be removed by distillation.
-
The crude IPPD can be purified by recrystallization from a suitable solvent.
Another synthetic route involves the alkylation of p-aminodiphenylamine with isopropyl bromide.[13]
Mechanism of Antioxidant and Antiozonant Action
IPPD functions as a potent antioxidant and antiozonant due to its ability to donate a hydrogen atom or an electron to radical species, thereby terminating the radical chain reactions that lead to polymer degradation.[14] The mechanism involves the formation of a stable radical intermediate, which can further react to form non-radical species.
Caption: Antioxidant and antiozonant mechanisms of IPPD.
IPPD as a Synthetic Intermediate
While IPPD is predominantly used as a final product, its chemical structure could potentially allow for further functionalization. However, its application as a synthetic intermediate in the development of pharmaceuticals or fine chemicals is not widely documented in scientific literature. Its primary value to researchers in these fields lies in understanding its properties as a stabilizer in polymeric materials that may be used in drug delivery systems or medical devices.
Safety and Handling of IPPD
IPPD is considered toxic and may cause skin, eye, and respiratory system irritation.[15] It is also an allergen.[11] When handling IPPD, it is crucial to wear appropriate PPE, including gloves, safety glasses, and a respirator, especially when dealing with the powdered or granular form to avoid dust inhalation.[16][17] It should be stored in a cool, dry, and well-ventilated area away from direct sunlight and oxidizing agents.[18]
References
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PubChem. N-Isopropylaniline. National Center for Biotechnology Information. [Link]
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New Jersey Department of Health. N-ISOPROPYLANILINE HAZARD SUMMARY. [Link]
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- Weed Science Society of America. (1994). Herbicide Handbook.
- Al-Malaika, S. (Ed.). (2004). Antioxidants and Stabilizers for Polymers. Springer.
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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PubChem. N-isopropyl-N'-phenyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]
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ResearchGate. Function mechanism of antioxidant IPPD (R represents alkyl). [Link]
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ResearchGate. Synthetic route for the preparation of azo dyes N1–N4. [Link]
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Chembroad. Rubber Antioxidant IPPD: Enhancing Durability and Performance in High-Stress Applications. [Link]
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PMC. Classifications, properties, recent synthesis and applications of azo dyes. [Link]
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ResearchGate. Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT). [Link]
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The Royal Society of Chemistry. Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. [Link]
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Shanghai Chemex. Buy IPPD Antioxidant; Price, Uses, and Analysis. [Link]
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INCHEM. ICSC 0909 - N-ISOPROPYLANILINE. [Link]
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MDPI. Water-Induced Regeneration of a 2,2-Diphenyl-1-picrylhydrazyl Radical after Its Scandium Ion-Promoted Electron-Transfer Disproportionation in an Aprotic Medium. [Link]
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ResearchGate. Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...). [Link]
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PubChem. N-isopropyl-N'-phenyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). [Link]
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The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
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Dormer Laboratories Inc. N-isopropyl-N-phenyl-4-phenylenediamine. [Link]
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YouTube. Synthesis of an azo dye. [Link]
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Journal of University of Babylon for Pure and Applied Sciences. Synthesis, Characterization and Analytical Study of New Azo Dye. [Link]
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Application Notes and Protocols for the Incorporation of 4-Isopropyl-N-phenylaniline (IPPD) in Elastomer Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective incorporation of 4-Isopropyl-N-phenylaniline (IPPD), a potent antidegradant, into elastomer formulations. These notes detail the underlying chemical mechanisms, provide validated protocols for dispersion, and outline analytical methods for performance evaluation. The primary objective is to equip the user with the necessary expertise to leverage IPPD for enhancing the service life and durability of rubber articles by mitigating degradation from ozone, oxidation, and dynamic fatigue.
Introduction: The Imperative for Elastomer Protection
Elastomers, characterized by their high molecular weight and unsaturated polymer backbones, are inherently susceptible to environmental degradation.[1] Factors such as heat, oxygen, and particularly ozone, can initiate chain scission and cross-linking reactions, leading to a loss of critical physical properties like elasticity and strength, manifesting as surface cracking and ultimately, catastrophic failure.[1][2]
4-Isopropyl-N-phenylaniline (IPPD), a member of the p-phenylenediamine (PPD) class of chemicals, is a high-efficacy antidegradant widely employed in the rubber industry.[3] Its primary role is to function as both an antioxidant and an antiozonant, making it a critical additive for static and dynamic applications where long-term durability is paramount, such as in tires, belts, hoses, and seals.[1][3] This guide will elucidate the principles and practices for its successful application.
Chemical and Physical Properties of IPPD
A thorough understanding of IPPD's properties is fundamental to its correct handling and application.
| Property | Value | Source |
| Chemical Name | N-Isopropyl-N'-phenyl-1,4-phenylenediamine | [4] |
| CAS Number | 101-72-4 | [4] |
| Molecular Formula | C₁₅H₁₈N₂ | [4] |
| Molar Mass | 226.32 g/mol | [4] |
| Appearance | Dark grey to black flakes or granules | [4] |
| Melting Point | 72-76 °C (162-169 °F) | [4] |
| Solubility | Soluble in organic solvents; sparingly soluble in rubber | [1] |
Mechanism of Action: A Dual-Protection Strategy
IPPD protects elastomers through a sophisticated, two-pronged approach involving competitive reaction chemistry and the formation of a physical barrier. This dual mechanism is central to its effectiveness.
Kinetic Scavenging of Ozone
The carbon-carbon double bonds in the backbones of common elastomers like Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) are prime targets for ozone attack. IPPD offers protection due to its low ionization potential, which allows it to react with ozone at a much faster rate than the elastomer's polymer chains.[5][6] This sacrificial reaction neutralizes ozone at the rubber's surface before it can inflict damage.[5][6]
The reaction converts IPPD into radical species, which are subsequently scavenged by other stabilizers within the rubber matrix, effectively terminating the degradation cycle.[4]
Protective Film Formation
A secondary, yet crucial, protective function is the formation of a physical barrier at the elastomer's surface.[5][6] The reaction products of IPPD and ozone, along with the controlled migration or "blooming" of unreacted IPPD molecules, coalesce to form a microscopic film.[6][7] This film acts as a shield, reducing the rate at which ozone can reach the rubber surface.[5][6] While this blooming is essential for protection, excessive migration can lead to cosmetic surface discoloration, a factor that must be managed during formulation.[7][8]
Caption: Dual-protection mechanism of IPPD against ozone attack.
Formulation and Compounding Protocols
The efficacy of IPPD is critically dependent on achieving a uniform dispersion within the elastomer matrix. This is accomplished during the rubber compounding stage using high-shear mixing equipment. A multi-stage mixing process is standard practice to prevent premature vulcanization (scorch).
Recommended Loading Levels
The optimal concentration of IPPD varies depending on the elastomer type and the severity of the intended service environment. Typical loading levels range from 1.0 to 4.0 parts per hundred rubber (phr) .
| Elastomer Type | Typical IPPD Loading (phr) | Application Notes |
| Natural Rubber (NR) | 1.0 - 3.0 | Excellent general-purpose protection. |
| Styrene-Butadiene (SBR) | 1.5 - 4.0 | Often requires higher loadings due to greater susceptibility to ozone. |
| Nitrile-Butadiene (NBR) | 1.0 - 2.5 | Provides good thermal and oxidative stability.[9] |
| Polybutadiene (BR) | 1.5 - 3.5 | Used in blends with NR/SBR for dynamic applications like tire treads. |
| Chloroprene (CR) | 1.0 - 2.0 | Enhances inherent ozone resistance. |
Note: These are starting point recommendations. The exact loading should be determined through empirical testing for each specific application.
Protocol 1: Two-Roll Mill Mixing
This protocol is suitable for laboratory-scale batch preparation.
Equipment: Two-roll mill with adjustable nip and temperature control.
Procedure:
-
Mastication: Set the mill roll temperature to 70 ± 5°C.[10] Pass the raw elastomer through a tight nip (approx. 2 mm) repeatedly until a smooth, continuous sheet is formed around the front roll. This process, known as mastication, reduces the rubber's viscosity.[10]
-
Incorporation of Ingredients (Masterbatch Stage):
-
Widen the nip to ~2.5-3 mm.
-
Add activators (e.g., zinc oxide, stearic acid) and IPPD to the rolling bank of rubber. It is crucial to add antidegradants like IPPD early in the mixing cycle, along with other stable ingredients.[11]
-
Perform several ¾ cuts from each side and pass the rubber end-over-end to ensure thorough mixing.[10]
-
Sequentially add fillers (e.g., carbon black, silica) and processing oils.
-
-
Final Mixing (Addition of Curatives):
-
Cool the mill rolls to a lower temperature if necessary to prevent scorch.
-
Widen the nip slightly.
-
Add the vulcanization package (e.g., sulfur, accelerators).
-
Mix until visually homogeneous, typically for a few minutes.
-
-
Sheeting Off: Cut the final compound from the mill in a continuous sheet of the desired thickness. Allow the compound to cool and rest for at least 24 hours before vulcanization and testing.
Protocol 2: Internal Mixer (Banbury® Type) Mixing
This protocol is standard for industrial-scale production.[12]
Equipment: Internal mixer (e.g., Banbury® mixer).
Procedure (Two-Stage Process):
-
First Stage (Masterbatch):
-
0' 00" : Add raw elastomer(s) to the chamber and lower the ram to masticate.[13]
-
1' 00" : Raise the ram, add zinc oxide, stearic acid, IPPD, and any other antidegradants or processing aids.[11][13]
-
1' 30" : Add fillers (e.g., carbon black) and oils. Lower the ram and continue mixing.
-
4' 00" - 5' 00" : Discharge the batch when the target temperature (e.g., 140-150°C) or time is reached. The high shear ensures excellent dispersion.[4]
-
Sheet the masterbatch on a two-roll mill and allow it to cool completely.
-
-
Second Stage (Final Mix):
-
Add the cooled masterbatch back into the internal mixer.
-
Add the vulcanization package (sulfur and accelerators).
-
Mix for a short cycle at a lower temperature (e.g., keeping below 110°C) to avoid scorch.
-
Discharge and sheet the final compound. Rest for 24 hours before use.
-
Caption: Typical two-stage internal mixer (Banbury®) workflow.
Performance Evaluation Protocols
To validate the efficacy of the incorporated IPPD, standardized testing is essential. The following are key protocols for assessing resistance to ozone and dynamic fatigue.
Protocol 3: Ozone Resistance Testing (ASTM D1171)
This test evaluates a material's resistance to cracking when exposed to a controlled ozone atmosphere under static strain.[14][15]
Procedure Summary:
-
Specimen Preparation: Mold or extrude triangular cross-section specimens of the cured rubber compound.[16][17]
-
Mounting: Place bench marks on the specimens, form them into a loop, and mount them in a strained condition on a specified circular mandrel.[17]
-
Exposure: Place the mounted specimens in an ozone test chamber.
-
Typical Conditions: 50 pphm (parts per hundred million) ozone concentration, 40°C, for a duration of 72 hours.
-
-
Evaluation: Periodically remove the specimens and examine the surface for cracks under 2x magnification. The time to the appearance of the first cracks is recorded. Results can be reported qualitatively (Pass/Fail after a set time) or quantitatively (time to first crack).[16]
Protocol 4: Dynamic Fatigue Testing (ASTM D430)
This test assesses the material's resistance to cracking or delamination under repeated flexing or bending forces.
Procedure Summary (Method B - DeMattia Flexing Machine):
-
Specimen Preparation: Mold rectangular specimens with a semi-circular groove in the center, which acts as a stress concentrator.
-
Testing: Mount the specimens in the DeMattia flexing machine, which repeatedly bends the sample.
-
Evaluation: The test is run for a predetermined number of cycles. The specimens are then examined for the initiation and growth of cracks in the grooved area. The result is often reported as the number of kilocycles to failure or the crack growth rate.
Expected Performance and Data
The addition of IPPD is expected to significantly improve the durability of most common elastomers.
Impact on Mechanical and Fatigue Properties
Research has shown that while IPPD may slightly decrease tensile strength and hardness due to its scavenging effect on crosslinking precursors, it provides a substantial increase in fatigue life and strain at rupture.[18]
| Property | Control (0 phr IPPD) | With IPPD (e.g., 2 phr) | % Change | Causality |
| Tensile Strength | Higher | Slightly Lower | Negative | Scavenging of peroxide radicals can slightly reduce crosslink density.[18] |
| Hardness (Shore A) | Higher | Slightly Lower | Negative | Correlates with the slight reduction in crosslink density.[18] |
| Fatigue Life (Cycles) | Lower | Significantly Higher | Positive | IPPD scavenges macroalkyl radicals generated during mechanical shearing, preventing crack propagation.[18] |
| Strain at Rupture (%) | Lower | Higher | Positive | Increased elasticity due to optimized crosslinking and chain protection.[18] |
Impact on Ozone Resistance
The primary benefit of IPPD is a dramatic improvement in ozone resistance.
| Elastomer Formulation | IPPD Loading (phr) | ASTM D1171 Result (Time to First Crack @ 50 pphm O₃) |
| NR/SBR Blend (Control) | 0 | < 8 hours |
| NR/SBR Blend (Protected) | 2.0 | > 100 hours |
Formulation Synergies and Considerations
IPPD can be used in combination with other additives to achieve a broader spectrum of protection.
-
Synergy with Waxes: Microcrystalline waxes are often used alongside IPPD. The wax blooms to the surface to form a physical barrier, providing protection against static ozone attack, while the IPPD provides primary protection under dynamic conditions where the wax film can crack.[2]
-
Synergy with other Antioxidants: Combining IPPD (a diaminic antioxidant) with monoaminic stabilizers can produce a synergistic effect, enhancing overall thermo-oxidative resistance.[19]
-
Solubility and Blooming: The solubility of IPPD is limited in elastomers.[7] Exceeding this limit will lead to faster and more pronounced blooming. While controlled blooming is beneficial, excessive blooming can cause surface tackiness and processing issues. The choice of elastomer and the presence of plasticizers will influence IPPD's solubility.[7][20]
Safety and Handling
IPPD requires careful handling in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and respiratory protection, to avoid skin contact and inhalation of dust.[1]
-
Ventilation: Use in a well-ventilated area.[1]
-
Environmental Concerns: IPPD and its derivatives can be toxic to aquatic organisms. Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-Isopropyl-N-phenylaniline is a highly effective antidegradant that is indispensable for protecting unsaturated elastomers from degradation. Its dual-action mechanism of kinetic scavenging and protective film formation provides robust resistance to ozone and fatigue. By following the detailed protocols for incorporation and evaluation outlined in this guide, formulators can significantly enhance the durability and service life of rubber products, ensuring they meet the demanding performance requirements of their intended applications.
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Ward, A. A., El-Sabbagh, S. H., & Abd El-Aal, N. S. (2008). Mechanical, Ultrasonic, Dielectric and Physical Properties of Natural Rubber Different Concentrations of Zinc Stearate. ResearchGate. [Link]
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Finley, J. W., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology. [Link]
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Wikipedia. N-Isopropyl-N′-phenyl-1,4-phenylenediamine. Wikipedia. [Link]
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Prastanto, H. Y., et al. (2023). Characterization of Natural Rubber, Styrene Butadiene Rubber, and Nitrile Butadiene Rubber Monomer Blend Composites Loaded with Zinc Stearate to Be Used in the Solid Tire Industry. ResearchGate. [Link]
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De Paoli, M. A., & Feni, A. C. (2005). Some Synergistic Effects of Antioxidants in Natural Rubber. AKJournals. [Link]
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De Paoli, M. A., & Feni, A. C. (2005). Some Synergistic Effects of Antioxidants in Natural Rubber. ResearchGate. [Link]
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Finley, J. W., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. PubMed Central. [Link]
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HPI – POLIMER. (2016). The Influence of Natural Rubber (NR) – Butadiene Rubber (BR) and Type of Carbon Black Particle as the Filler on the Mechanical Properties of Track. HPI – POLIMER. [Link]
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Meng, F., Gala, U., & Chauhan, H. (2015). Classification of solid dispersions: Correlation to (i) stability and solubility (II) preparation and characterization techniques. ResearchGate. [Link]
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Application Notes and Protocols for the Laboratory-Scale Preparation of 4-Isopropyl-N-phenylaniline
Introduction: The Significance of 4-Isopropyl-N-phenylaniline
4-Isopropyl-N-phenylaniline, also known as N-phenyl-4-isopropylaniline, is a substituted diarylamine with significant industrial and research applications. Its structural motif is found in various functional materials and specialty chemicals. It serves as a key intermediate in the synthesis of dyes and pigments, particularly in the creation of vibrant and stable triarylmethane dyes.[1] Furthermore, its electron-donating properties make it a valuable building block for the development of photochromic and electroactive compounds, as well as antioxidants and polymerization inhibitors in specialized chemical formulations.[1] In the realm of academic research, it is utilized in the preparation of ligands for catalytic systems and in the design of novel organic semiconductors.[1] This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Isopropyl-N-phenylaniline, focusing on the robust and widely applicable Buchwald-Hartwig amination reaction.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis of 4-Isopropyl-N-phenylaniline
This protocol details the synthesis of 4-Isopropyl-N-phenylaniline from 4-isopropylaniline and bromobenzene.
Materials and Equipment
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| 4-Isopropylaniline | C₉H₁₃N | 135.21 | e.g., Sigma-Aldrich | ≥98% |
| Bromobenzene | C₆H₅Br | 157.01 | e.g., Sigma-Aldrich | ≥99% |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | e.g., Strem Chemicals | 98% |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | e.g., Strem Chemicals | 98% |
| Sodium tert-butoxide | NaOᵗBu | 96.10 | e.g., Sigma-Aldrich | ≥98% |
| Toluene | C₇H₈ | 92.14 | e.g., Fisher Scientific | Anhydrous, ≥99.8% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | e.g., Fisher Scientific | ACS Grade |
| Saturated aq. NaCl | - | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | e.g., Fisher Scientific | ≥99.5% |
| Silica gel | SiO₂ | 60.08 | e.g., Sorbent Technologies | 230-400 mesh |
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg), Xantphos (0.03 mmol, 17.4 mg), and sodium tert-butoxide (14 mmol, 1.35 g).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of inert gas, add anhydrous toluene (40 mL) via syringe.
-
Add 4-isopropylaniline (10 mmol, 1.35 g, 1.45 mL) and bromobenzene (12 mmol, 1.88 g, 1.26 mL) to the flask via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[2][3]
-
Pack a column with silica gel in hexane.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5% ethyl acetate in hexane).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield 4-Isopropyl-N-phenylaniline as a solid.
-
Characterization of 4-Isopropyl-N-phenylaniline
| Property | Value |
| Molecular Formula | C₁₅H₁₇N[3] |
| Molecular Weight | 211.30 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 79-81 °C |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.9 Hz, 2H), 7.12 (d, J = 8.5 Hz, 2H), 7.05 (d, J = 7.7 Hz, 2H), 6.88 (t, J = 7.3 Hz, 1H), 5.65 (s, 1H, NH), 2.89 (sept, J = 6.9 Hz, 1H), 1.25 (d, J = 6.9 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 144.3, 142.8, 140.9, 129.3, 127.5, 120.2, 118.5, 116.8, 33.6, 24.2.
-
Mass Spectrometry (GC-MS): m/z (%) = 211 (M⁺, 100), 196 (85), 168 (20), 156 (10).[1]
Safety Precautions
General:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
4-Isopropylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Bromobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Palladium(II) Acetate: May cause an allergic skin reaction. Suspected of causing cancer.[5]
-
Xantphos: May cause respiratory irritation. Handle in a well-ventilated area.
-
Sodium tert-butoxide: Causes severe skin burns and eye damage. Reacts violently with water. Handle under an inert atmosphere.
-
Toluene: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in a designated container.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored properly. |
| Poor quality reagents | Use anhydrous solvents and high-purity reagents. | |
| Insufficient heating or reaction time | Ensure the reaction is heated to the correct temperature and monitor by TLC until completion. | |
| Incomplete reaction | Insufficient base | Ensure the correct stoichiometry of the base is used. |
| Deactivated catalyst | Use a fresh batch of catalyst and ensure an inert atmosphere is maintained. | |
| Formation of side products | Reaction temperature too high | Optimize the reaction temperature. |
| Presence of oxygen | Ensure the reaction is carried out under a strict inert atmosphere. |
References
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Isopropylaniline. PubChem. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1-Methylethyl)-N-phenylbenzenamine. PubChem. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylaniline. PubChem. Retrieved January 26, 2026, from [Link]
-
4-isopropyl-N-phenylaniline. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]
Sources
- 1. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(1-Methylethyl)-N-phenylbenzenamine | C15H17N | CID 21861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Isopropyl-N-phenylaniline | C15H17N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimization of Selective N-Alkylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for selective N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-N bonds with precision. N-alkylation is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3][4] However, achieving high selectivity can be challenging due to common side reactions like over-alkylation, elimination, and competition from other nucleophiles within the molecule.[5][6][7]
This document provides field-proven insights in a direct question-and-answer format, combining troubleshooting for common experimental failures with answers to frequently asked questions about reaction design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic planning of a selective N-alkylation reaction.
Q1: How do I choose the most appropriate alkylating agent?
A1: The choice of alkylating agent is critical and depends on the desired reactivity, substrate tolerance, and scalability. The most common classes are alkyl halides, alcohols, and sulfonates.
-
Alkyl Halides: This is a classic and widely used method following an SN2 pathway.[8] The reactivity order is I > Br > Cl >> F . For high yields, alkyl bromides are often a good balance of reactivity and stability.[5] Alkyl chlorides are less reactive and may require harsher conditions or catalysts, while alkyl iodides are highly reactive but can be less stable and more expensive.[5] Agents that cannot undergo β-elimination, such as methyl, benzyl, or allyl halides, are excellent choices to avoid alkene byproducts, especially when heating is required.[5]
-
Alcohols (via Borrowing Hydrogen/Hydrogen Autotransfer): This is a greener and more atom-economical approach where the alcohol is transiently oxidized in situ to an aldehyde or ketone, which then undergoes reductive amination.[4][9] This method requires a catalyst, typically based on noble metals like Ru, Ir, or Pd, although more sustainable base-metal catalysts (e.g., Zn, Ti, Fe) are gaining prominence.[9][10][11][12] It is an excellent method for achieving high selectivity for mono-alkylation.[9][12]
-
Sulfonates (Tosylates, Mesylates, Triflates): These are highly effective leaving groups, often more reactive than halides. They are prepared from the corresponding alcohol and are particularly useful when a highly reactive electrophile is needed for less nucleophilic amines. However, they can be flagged as potential genotoxic impurities in pharmaceutical development, necessitating careful control.[8]
Q2: What is the role of the base, and how do I select the right one?
A2: The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction (e.g., HBr from an alkyl bromide). Without a base, the reaction will stall as the amine becomes protonated to form an unreactive ammonium salt.[13]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. They are generally milder and can prevent side reactions like elimination.[13] Cesium carbonate (Cs₂CO₃) is particularly effective for promoting mono-N-alkylation due to the "cesium effect," which enhances selectivity.[14]
-
Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) are often used. They are soluble in organic solvents but can sometimes complicate purification.
-
Strong Bases: Hydrides (NaH), alkoxides (NaOtBu, KOtBu), and organolithium reagents (nBuLi) are used for deprotonating weakly nucleophilic amines (e.g., amides, anilines). However, their high reactivity can promote elimination, especially with sterically hindered alkyl halides.[5][15]
The base should be strong enough to deprotonate the starting amine but chosen carefully to avoid unwanted side reactions.
Q3: How does the solvent choice impact selectivity?
A3: The solvent influences reactant solubility, reaction rate, and selectivity (e.g., N- vs. O-alkylation).
-
Polar Aprotic Solvents: DMF, DMSO, acetonitrile (MeCN), and NMP are excellent choices for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction.[8][13] However, from a green chemistry perspective, solvents like DMF and NMP are being phased out and alternatives should be considered.[8]
-
Polar Protic Solvents: Solvents like water or alcohols can slow down SN2 reactions by solvating the amine nucleophile through hydrogen bonding. However, they can be advantageous in specific cases, such as "borrowing hydrogen" reactions where the alcohol is also the alkylating agent.[11][12] Using water as a solvent is economically and environmentally beneficial.[6]
-
N- vs. O-Alkylation: In molecules containing both amine and hydroxyl groups (ambident nucleophiles), solvent choice is critical. Aprotic solvents generally favor N-alkylation.[15] In some cases, temporary protection of diol groups as borate esters in aqueous media can be a highly effective strategy to prevent O-alkylation.[6][16]
Q4: When is it necessary to use a protecting group strategy?
A4: A protecting group strategy is essential when a molecule contains multiple nucleophilic sites with similar reactivity, and selectivity cannot be achieved by merely tuning reaction conditions.
-
Polyfunctional Amines: If a molecule has primary and secondary amines, the secondary amine is often more nucleophilic and will react first. To alkylate the primary amine selectively, the secondary amine must be protected (e.g., as a carbamate like Boc or Cbz).[17]
-
Competing N- and O-Alkylation: For molecules with both -NH and -OH groups, protecting the more sensitive or reactive group is often the cleanest approach.[6] For example, hydroxyl groups can be protected as silyl ethers (e.g., TBDMS, TIPS), which are stable to many N-alkylation conditions but easily removed later.[18]
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during selective N-alkylation experiments.
Problem 1: Low or No Conversion to Product
| Potential Cause | Scientific Explanation | Proposed Solution(s) |
| Insufficiently Reactive Electrophile | The C-X bond of the alkylating agent is too strong. Reactivity follows the trend C-I > C-OTf > C-Br > C-Cl.[5] | 1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide).[5] 2. Convert the corresponding alcohol to a better leaving group, such as a tosylate or mesylate. |
| Weak Base or No Base | The amine is not sufficiently deprotonated to be a strong nucleophile, or it has been neutralized by the acid byproduct, halting the reaction.[13] | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH or KOtBu), being mindful of potential elimination side reactions. 2. Ensure at least one equivalent of base is used to neutralize the acid formed. |
| Dilute Reaction Conditions | N-alkylation is a bimolecular reaction (SN2), and its rate is dependent on the concentration of both the amine and the alkylating agent.[5] | 1. Increase the concentration of the reaction. Running the reaction neat or with minimal polar solvent can significantly improve yields.[5] |
| Inappropriate Solvent | The solvent may not be effectively solvating the reagents or may be hindering the SN2 mechanism (e.g., a protic solvent). | 1. Switch to a polar aprotic solvent like DMF, DMSO, or MeCN to accelerate the SN2 reaction.[8][13] |
Problem 2: Over-alkylation (Formation of Tertiary/Quaternary Amines)
| Potential Cause | Scientific Explanation | Proposed Solution(s) |
| Product is More Nucleophilic | The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the alkyl group, leading to a "runaway" reaction.[7] | 1. Use Excess Amine: Employ a large excess of the starting amine (5-10 equivalents) to increase the statistical probability of the alkylating agent reacting with the starting material.[2] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, favoring reaction with the more abundant starting amine. |
| Stoichiometry | Using more than one equivalent of the alkylating agent will inevitably lead to polyalkylation. | 1. Use the amine as the limiting reagent if the tertiary or quaternary amine is the desired product. 2. For mono-alkylation, use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent. |
| High Reactivity | Highly reactive alkylating agents (e.g., methyl iodide) or harsh conditions can accelerate the second alkylation step. | 1. Consider a less reactive alkylating agent. 2. Employ a modern catalytic method, such as a "borrowing hydrogen" reaction, which is often highly selective for mono-alkylation.[9][12] |
Problem 3: Competing O-Alkylation
| Potential Cause | Scientific Explanation | Proposed Solution(s) |
| Ambident Nucleophile | The substrate contains both -NH and -OH groups, which compete for the alkylating agent.[6][15] | 1. Protecting Groups: Protect the hydroxyl group before N-alkylation (e.g., as a silyl ether).[18] 2. Use Boric Acid/Borax: For 1,2-diols in aqueous media, use boric acid as a cheap and effective protecting group that can be removed during workup.[6][16] |
| Reaction Conditions Favor O-Alkylation | Certain combinations of base and solvent can favor the deprotonation and reaction at the oxygen atom. For example, alkali salts of pyridones in DMF favor N-alkylation, while the silver salt in benzene favors O-alkylation.[15] | 1. Solvent Choice: Use polar aprotic solvents (DMF, DMSO) which generally favor N-alkylation. 2. Base Selection: Experiment with different bases. A milder base like K₂CO₃ may offer better selectivity than a strong base like NaH.[15] |
Problem 4: Elimination Side Reaction (Alkene Formation)
| Potential Cause | Scientific Explanation | Proposed Solution(s) |
| Strong/Bulky Base | Sterically hindered bases (e.g., KOtBu) can act as a base to abstract a β-proton from the alkyl halide, leading to E2 elimination, rather than as a nucleophile.[5] | 1. Switch to a less sterically hindered base (e.g., K₂CO₃, Cs₂CO₃). |
| Sterically Hindered Substrates | Secondary or tertiary alkyl halides are more prone to elimination than primary halides. | 1. If possible, use a primary alkyl halide as the electrophile. |
| High Temperature | Higher reaction temperatures generally favor elimination over substitution. | 1. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Alkylating Agent Structure | The alkylating agent possesses accessible β-hydrogens. | 1. Use an alkylating agent that cannot undergo β-elimination, such as methyl, benzyl, or allyl halides.[5] |
Troubleshooting Decision Workflow
Below is a diagram to help guide your troubleshooting process.
Caption: Troubleshooting decision tree for common N-alkylation issues.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation of a Primary Amine
This protocol provides a robust starting point for the mono-alkylation of a primary amine using an alkyl bromide. Optimization will likely be required for specific substrates.
Materials:
-
Primary amine (1.0 equiv)
-
Alkyl bromide (0.95 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile (MeCN), sufficient to make a 0.5 M solution with respect to the amine.
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Add acetonitrile to the flask.
-
Begin vigorous stirring to create a fine suspension.
-
Add the alkyl bromide (0.95 equiv) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C for MeCN) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic solids, washing the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the desired secondary amine.[10]
Protocol 2: Workflow for Optimizing Reaction Conditions
This workflow outlines a systematic approach to optimize a challenging N-alkylation reaction.
Caption: Systematic workflow for optimizing N-alkylation reaction conditions.
Section 4: References
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
A Selective Process for N-alkylation in Competition with O-alkylation (Poster). ResearchGate. [Link]
-
N-Dealkylation of Amines. National Institutes of Health (NIH). [Link]
-
Best Conditions For N-Alkylation? Sciencemadness.org. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][15]naphthyrin-5(6H)-one. National Institutes of Health (NIH). [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. [Link]
-
Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health (NIH). [Link]
-
Borane-Catalyzed Chemoselectivity-Controllable N-Alkylation and ortho C-Alkylation of Unprotected Arylamines Using Benzylic Alcohols. ResearchGate. [Link]
-
A Selective Process for N-Alkylation in Competition with O-Alkylation: Boric Acid, Borax, and Metaborate as a Cheap and Effective Protecting Group Applicable for Industrial-Scale Synthetic Processes. ACS Publications. [Link]
-
Introduction of Functional Groups into Peptides via N-Alkylation. ResearchGate. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. [Link]
-
Protecting Groups. chem.iitb.ac.in. [Link]
-
Examples of N‐alkylated alkaloids and drug molecules. ResearchGate. [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. ResearchGate. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
Sources
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thalesnano.com [thalesnano.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protective Groups [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
minimizing byproduct formation in the synthesis of diarylamines
Welcome to the technical support center for diarylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions. Diarylamines are privileged structures in pharmaceuticals, organic electronics, and materials science.[1] However, their synthesis is often plagued by byproduct formation, which complicates purification and reduces yield.
This document moves beyond standard protocols to provide a deeper understanding of why side reactions occur and offers field-proven strategies to mitigate them. We will focus primarily on the most prevalent and powerful method for this transformation: the Buchwald-Hartwig amination, with additional insights into the classic Ullmann condensation.
Section 1: Core Principles & General Troubleshooting
This section addresses high-level issues that are common to various cross-coupling methodologies.
Q1: My diarylamine synthesis is low-yielding or has failed completely. What are the first parameters I should investigate?
A: Before delving into complex mechanistic problems, it's crucial to validate the foundational components of your reaction.
-
Reagent Purity and Integrity:
-
Amine and Aryl Halide: Verify the purity of your starting materials. Impurities can poison the catalyst or participate in side reactions.
-
Solvent: Use anhydrous, deoxygenated solvent. Water can lead to hydrolysis of the aryl halide (forming phenols) and oxygen can degrade the phosphine ligands and the active Pd(0) catalyst.[2]
-
Base: The physical properties of inorganic bases matter. For solid bases like K₃PO₄ or Cs₂CO₃, consider using freshly purchased material or grinding it to increase surface area, as their performance can be affected by particle size and clumping.[3]
-
-
Inert Atmosphere:
-
C-N cross-coupling reactions, particularly those using palladium, are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas throughout.
-
-
Reaction Setup and Order of Addition:
-
For consistency, adopt a standard order of addition. A common and reliable method is to add the palladium precatalyst, ligand, and base to the reaction vessel, purge with inert gas, add the solvent, followed by the aryl halide and finally the amine.
-
Q2: My reaction is a complex mixture of unidentifiable spots by TLC. How do I approach optimizing the conditions?
A: A complex mixture suggests multiple competing reaction pathways are active. Instead of making large, random changes, a systematic, one-variable-at-a-time approach is most effective.
-
Establish a Baseline: First, ensure the reaction can be reproduced, even if the outcome is poor. This confirms your setup is consistent.
-
Component-by-Component Analysis:
-
Ligand: The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction. It dictates the stability of the catalyst and the rate of the desired reductive elimination versus side reactions.[4] Run a screen of 3-5 different, well-established ligands (see Table 1).
-
Base: The base's strength and solubility influence both the deprotonation of the amine and the stability of your starting materials. If you are using a strong base like NaOtBu and your substrate has sensitive functional groups, screen weaker inorganic bases (K₃PO₄, Cs₂CO₃).[3]
-
Temperature: Lowering the temperature can often increase selectivity by favoring the pathway with the lower activation energy, which is hopefully your desired reaction. Run the reaction at room temperature, 40 °C, 60 °C, and 80 °C to find an optimal balance between reaction rate and selectivity.
-
Below is a logical workflow for troubleshooting a problematic diarylamine synthesis.
Caption: A logical workflow for troubleshooting diarylamine synthesis.
Section 2: Troubleshooting Buchwald-Hartwig Amination Byproducts
The Buchwald-Hartwig amination is the workhorse for modern diarylamine synthesis due to its mild conditions and broad scope. However, several characteristic side reactions can occur.
Caption: The Buchwald-Hartwig catalytic cycle and key byproduct pathways.
FAQ 2.1: Hydrodehalogenation (HDH) Byproducts
Q: My main byproduct is the reduced arene (Ar-H) corresponding to my aryl halide starting material. Why is this happening?
A: Hydrodehalogenation (HDH) is a common byproduct pathway where a hydrogen atom replaces the halide on your aromatic ring. This occurs when the catalytic cycle is intercepted by a reduction pathway before C-N bond formation can complete.
-
Causality:
-
β-Hydride Elimination: While more common with alkylamines, this pathway can occur if there are sources of β-hydrogens available.[5]
-
Solvent/Additive Decomposition: Solvents (like alcohols, if used improperly) or additives can act as hydride donors.
-
Water: The presence of water can facilitate protonolysis pathways that lead to HDH.
-
Slow C-N Coupling: If the C-N reductive elimination step is slow, the (L)Pd(Ar)(X) intermediate has more time to undergo side reactions.
-
-
Troubleshooting Steps:
-
Use Bulky, Electron-Rich Ligands: Ligands like those in Table 1 are designed to accelerate the reductive elimination step, which is the product-forming step. A faster reductive elimination outcompetes the side reactions that lead to HDH.[6]
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents. Use a solvent still or purchase anhydrous grade solvents and handle them under inert gas.
-
Re-evaluate Your Base: In some cases, the choice of base can influence HDH. If using an alkoxide base, ensure it is not contributing to side reactions. Screening a phosphate or carbonate base is a good troubleshooting step.
-
FAQ 2.2: Biaryl Homocoupling Byproducts
Q: I am observing significant formation of a biaryl (Ar-Ar) from the coupling of my aryl halide. What causes this?
A: Biaryl formation is another frequent side reaction, especially with more reactive aryl halides like iodides and bromides.
-
Causality:
-
Slow Amine Coupling: If the concentration of the deprotonated amine is low, or if its reaction with the palladium intermediate is slow, the (L)Pd(Ar)(X) complex can react with another molecule of aryl halide.
-
Palladium(I) Dimer Pathway: Under certain conditions, a Pd(I) dimer can form, which is known to promote the formation of biaryls.[7]
-
Transmetalation with Ligand: In some cases, P-C bond cleavage of the phosphine ligand can lead to aryl group scrambling and homocoupling.[8]
-
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the amine coupling partner.
-
Ligand and Base Selection: The right ligand/base combination accelerates the desired C-N coupling. Bulky biarylphosphine ligands are often effective at preventing the formation of intermediates that lead to homocoupling.
-
Use a Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 XPhos-Pd) are designed to rapidly and cleanly generate the active L-Pd(0) species. This avoids side reactions that can occur during the in situ reduction of Pd(II) sources like Pd(OAc)₂.[3]
-
| Table 1: Selected Ligands for Buchwald-Hartwig Amination | |
| Ligand Class | Common Examples |
| Dialkylbiarylphosphines | XPhos, RuPhos, BrettPhos |
| Josiphos Family | (R)-(−)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine |
| Bulky Monodentate | t-Bu₃P (Tri-tert-butylphosphine) |
Section 3: Troubleshooting Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classic method for forming C-N bonds. While often requiring harsher conditions than the Buchwald-Hartwig reaction, modern advancements have made it a viable option, especially for large-scale synthesis where cost is a factor.[9][10]
Q: The traditional Ullmann conditions (>180 °C) are destroying my substrate. How can I achieve this transformation under milder conditions?
A: The key to modern, mild Ullmann reactions is the use of a ligand to accelerate the catalytic cycle.
-
Causality: The high energy barrier of the traditional, ligandless reaction requires high temperatures to drive the oxidative addition and reductive elimination steps at the copper center.
-
Troubleshooting Steps:
-
Introduce a Ligand: Simple, inexpensive ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids can dramatically lower the required reaction temperature to the 80-130 °C range.[11]
-
Use a Soluble Copper Source: Instead of copper powder, use a Cu(I) salt like CuI, CuBr, or CuTC (copper(I)-thiophene-2-carboxylate), which have better solubility and reactivity.
-
Screen Solvents: High-boiling point, polar aprotic solvents like DMF, DMAc, NMP, or DMSO are typically required to solubilize the reagents and facilitate the reaction.
-
| Table 2: Quick Troubleshooting Guide for Diarylamine Synthesis | |||
| Byproduct Observed | Probable Cause(s) | Primary Solution | Parameter(s) to Vary |
| Hydrodehalogenation (Ar-H) | Slow C-N reductive elimination; Presence of water/hydride source. | Switch to a bulkier, more electron-rich ligand. | Ligand, Solvent (ensure anhydrous) |
| Biaryl Homocoupling (Ar-Ar) | Slow amine coupling; Catalyst aggregation. | Use a modern Pd-precatalyst; Increase amine equivalents. | Pd Source, Stoichiometry, Ligand |
| No Reaction / Stalled | Catalyst deactivation; Poor reagent quality; Insufficient temperature. | Use a robust ligand/precatalyst; Verify reagent purity. | Ligand, Temperature, Base |
| Phenol Formation (Ar-OH) | Water in the reaction mixture. | Use anhydrous solvent and reagents. | Solvent, Reagent Handling |
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for High-Fidelity Buchwald-Hartwig Amination
This protocol is a robust starting point for the coupling of an aryl bromide with a primary or secondary aniline.
-
Vessel Preparation: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the Pd precatalyst (e.g., XPhos Pd G3, 0.02 equiv), the ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), followed by the diarylamine (1.2 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (to make a ~0.2 M solution in the aryl halide) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues. The filtrate can then be concentrated and purified by column chromatography.
Protocol 4.2: Screening Protocol for Optimizing Ligand and Base
This protocol uses a 96-well plate or an array of reaction vials to rapidly screen conditions.
-
Stock Solution Preparation: Prepare stock solutions of your aryl halide and amine in the chosen solvent (e.g., toluene).
-
Array Preparation: In an inert atmosphere glovebox, dispense the appropriate solid reagents (different ligands and bases) into an array of vials.
-
Reagent Dispensing: Using a multichannel pipette or liquid handler, dispense the stock solutions of the aryl halide and amine into the vials.
-
Reaction: Seal the plate or vials and place them on a heated stirring block.
-
Analysis: After the reaction time, take a small aliquot from each well, dilute, and analyze by LC-MS to determine the relative conversion to product and the formation of key byproducts. This allows for a rapid identification of the most promising ligand/base combination.
References
- [Various Authors]. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC - NIH.
- [Various Authors]. (2026). Waste-minimized access to diarylamines and triarylamines via Csp–N coupling under batch and flow conditions. ResearchGate.
- [Various Authors]. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. PMC.
- [Various Authors]. (n.d.). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. NIH.
- [Various Authors]. (n.d.). Synthesis of sterically hindered secondary diarylamines. ResearchGate.
- [Various Authors]. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications.
- [Various Authors]. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PubMed.
- [Various Authors]. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- [Various Authors]. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
- [Various Authors]. (n.d.). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry - ACS Publications.
- [Various Authors]. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
- [Various Authors]. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry - ACS Publications.
- [Various Authors]. (2025). ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. ResearchGate.
- [Various Authors]. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. ResearchGate.
- [Various Authors]. (n.d.). How To Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-space.
- [Various Authors]. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- [Various Authors]. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
Sources
- 1. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Enhanced Efficiency in Aniline Alkylation Reactions
Welcome to the technical support center for aniline alkylation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of N-alkylated anilines. Alkylated anilines are crucial intermediates in the production of dyes, pharmaceuticals, and agrochemicals.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during your aniline alkylation experiments.
FAQ 1: Low Conversion of Aniline
Question: I am observing low conversion of my starting aniline. What are the potential causes and how can I improve the yield?
Answer: Low conversion in aniline alkylation can stem from several factors related to the catalyst, reaction conditions, and reagents. Here’s a systematic approach to troubleshooting this issue:
Troubleshooting Workflow: Low Aniline Conversion
Caption: Troubleshooting workflow for low aniline conversion.
In-depth Explanation:
-
Catalyst Activity: The choice and condition of the catalyst are paramount. Solid acid catalysts like zeolites, clays, and oxides are commonly used.[1] Their activity is linked to their structural features and acidity (both Brønsted and Lewis acid sites can be involved).[1] If you suspect low activity, consider increasing the catalyst loading. However, be mindful that excessive catalyst can sometimes lead to side reactions. Screening different types of catalysts is also a crucial step. For instance, borrowing hydrogen catalysis using homogeneous transition metal complexes (e.g., Ru, Ni) can be highly efficient for N-alkylation with alcohols, proceeding under milder conditions.[2][3] Catalyst deactivation, often due to coking on solid acids or poisoning of metal catalysts, can also lead to low conversion.[4]
-
Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient thermal energy may not overcome the activation barrier of the reaction. Conversely, excessively high temperatures can lead to catalyst degradation or unwanted side reactions. The choice of solvent is also important. While some reactions can be performed neat, a solvent can improve solubility and heat transfer.[5] For instance, in nickel-catalyzed N-alkylation, polar solvents were found to sometimes cause rapid deactivation of the catalytic system.[2]
-
Reagent Purity: The purity of your aniline and alkylating agent (e.g., alcohol) is crucial. Impurities, especially water, can poison certain catalysts or interfere with the reaction mechanism. Using freshly distilled reagents is a good practice.
FAQ 2: Poor Selectivity (Mono- vs. Di-alkylation)
Question: My reaction is producing a significant amount of N,N-dialkylated aniline, but I want the mono-alkylated product. How can I improve selectivity?
Answer: Controlling selectivity between mono- and di-alkylation is a common challenge in aniline alkylation. The initially formed mono-alkylated aniline can often be more nucleophilic than the starting aniline, leading to a second alkylation.[6]
Strategies to Enhance Mono-alkylation Selectivity:
| Strategy | Principle | Experimental Considerations | Supporting Catalysts/Systems |
| Control Stoichiometry | Limiting the amount of the alkylating agent reduces the probability of a second alkylation event. | Use a molar ratio of aniline to alkylating agent greater than 1 (e.g., 2:1 or 3:1). | Applicable to most catalytic systems. |
| Steric Hindrance | Bulky alkylating agents or sterically hindered anilines can disfavor the formation of the more sterically demanding di-alkylated product. | Use branched-chain alcohols or anilines with ortho-substituents. | Nickel catalysts have shown good tolerance for sterically hindered anilines.[2] |
| Catalyst Design | The catalyst's structure can influence selectivity. Shape-selective catalysts like zeolites can restrict the formation of bulkier di-alkylated products within their pores.[1] | Employ medium-pore zeolites (e.g., ZSM-5) or catalysts with tailored active sites. | Zn-Co ferrites have demonstrated high selectivity for N-monomethylation using methanol. |
| Reaction Conditions | Lower reaction temperatures and shorter reaction times generally favor the kinetically preferred mono-alkylated product. | Monitor the reaction progress closely (e.g., by GC-MS) and stop it once the desired product concentration is maximized. | This is a general principle applicable to various systems. |
Causality Explained: The nucleophilicity of the nitrogen atom in aniline is a key factor. After the first alkylation, the resulting secondary amine is often more reactive than the primary aniline. By carefully controlling the reaction parameters, you can manage the kinetics to favor the formation of the mono-alkylated product before significant over-alkylation occurs.
FAQ 3: Catalyst Deactivation and Reusability
Question: My heterogeneous catalyst is losing activity after one or two runs. What could be the cause, and how can I improve its reusability?
Answer: Catalyst deactivation is a significant concern, especially in industrial applications. The primary causes are coking (deposition of carbonaceous species on the catalyst surface), poisoning by impurities, and structural changes in the catalyst.
Troubleshooting Catalyst Deactivation:
-
Identify the Cause:
-
Coking: This is common with solid acid catalysts at high temperatures.[4] The catalyst may appear discolored (darkened).
-
Poisoning: Certain functional groups in the reactants or impurities in the solvent can bind strongly to the active sites of the catalyst, rendering them inactive.
-
Leaching: The active metal component of a supported catalyst may leach into the reaction mixture.
-
Sintering: At high temperatures, the small nanoparticles of a supported catalyst can agglomerate into larger particles, reducing the active surface area.
-
-
Regeneration and Prevention:
-
Coke Removal: For coked catalysts, a common regeneration procedure is calcination (heating in the presence of air or oxygen) to burn off the carbon deposits.
-
Preventing Poisoning: Ensure high purity of all reactants and solvents.
-
Improving Stability: The choice of support for a heterogeneous catalyst is crucial for its stability. Supports like charcoal, alumina, or silica can enhance the durability of the active metal.[7][8] Magnetic nanoparticles have also been used as supports, allowing for easy recovery with an external magnet and showing good reusability.[7]
-
Experimental Protocol: Catalyst Reusability Test
-
Initial Reaction: Perform the aniline alkylation reaction under your optimized conditions.
-
Catalyst Recovery: After the reaction, separate the catalyst from the product mixture. For heterogeneous catalysts, this can be done by filtration or centrifugation. For magnetic catalysts, an external magnet can be used.[7]
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed products and byproducts.
-
Drying: Dry the washed catalyst, for example, in a vacuum oven at a moderate temperature.
-
Subsequent Runs: Reuse the dried catalyst in a fresh reaction with new substrates.
-
Analysis: Analyze the conversion and selectivity for each run to evaluate the catalyst's stability and performance over multiple cycles.
Section 2: Understanding the Mechanisms and Catalyst Selection
A deeper understanding of the reaction mechanisms can guide your catalyst selection and experimental design.
The Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HA) Mechanism
This elegant and atom-economical approach is frequently employed for the N-alkylation of anilines with alcohols.[2] It avoids the use of stoichiometric activating agents or leaving groups, with water being the only byproduct.
Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation.
Mechanism Explained:
-
Dehydrogenation: The metal catalyst ([M]) abstracts hydrogen from the alcohol to form a metal hydride species ([M]-H₂) and an aldehyde or ketone in situ.[2]
-
Condensation: The aniline reacts with the in situ-generated carbonyl compound to form an imine, with the elimination of water.
-
Hydrogenation: The metal hydride then transfers the hydrogen back to the imine, reducing it to the corresponding N-alkylated aniline and regenerating the active catalyst.
Catalyst Choice for Borrowing Hydrogen:
-
Homogeneous Catalysts: Complexes of ruthenium, iridium, and nickel are well-known for their high activity in BH reactions.[2][3] They offer high diffusivity and can be active under mild conditions.[9]
-
Heterogeneous Catalysts: Supported metal nanoparticles (e.g., Pd/C, Ni on zeolites) are also effective and offer the advantage of easier separation and recycling.[7][8]
Solid Acid Catalysis
Solid acids, such as zeolites, clays, and mixed metal oxides, can catalyze the alkylation of aniline, particularly with alcohols in the vapor phase.[1]
Mechanism with Solid Acids: The mechanism often involves the activation of the alcohol on an acid site (either Brønsted or Lewis) to facilitate the nucleophilic attack by the aniline.[1] The structural properties and the nature and strength of the acid sites play a crucial role in both conversion and selectivity.[1]
Catalyst Selection Considerations:
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous (e.g., Ru, Ni complexes) | High activity and selectivity under mild conditions, good functional group tolerance.[2][3] | Difficult to separate from the reaction mixture, potential for metal contamination in the product. |
| Heterogeneous (e.g., Zeolites, supported metals) | Easy to separate and recycle, high thermal stability.[8] | Can require harsher reaction conditions (higher temperatures), potential for deactivation by coking.[4] |
Section 3: Experimental Protocols
General Protocol for Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol (Borrowing Hydrogen Approach)
This protocol is adapted from methodologies described in the literature and should be optimized for your specific substrates and setup.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the nickel precatalyst (e.g., NiBr₂, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., t-BuOK, 0.25 mmol).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add aniline (e.g., 1 mmol), benzyl alcohol (e.g., 1.2 mmol), and the solvent (e.g., toluene).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 130 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction mixture (e.g., with water) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Analyze the product by GC-MS, NMR, and other relevant techniques.
References
-
Pillai, S. M., & Pillai, C. N. (2002). Aniline Alkylation over Solid Acid Catalysts. ResearchGate. [Link]
-
Dandapani, S., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. [Link]
-
Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. Applied Catalysis A: General. [Link]
-
Various Authors. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
- Balaraman, E., et al. (2010). Direct hydrogenation of amides to alcohols and amines under mild conditions. Journal of the American Chemical Society.
-
Various Authors. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [Link]
-
Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
- Pillai, S. M., et al. (1990). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry.
-
Various Authors. (n.d.). Reaction progress of N-alkylation of aniline. ResearchGate. [Link]
-
Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. [Link]
-
Allen. (n.d.). Aniline does not undergo Friedel Crafts alkylation. Explain.[Link]
-
Ghandi, K. (2025). Catalyst-free N-dealkylation of aniline derivatives in water induced by high frequency ultrasound. Green Chemistry (RSC Publishing). [Link]
-
de la Cruz, M., et al. (2014). Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. ResearchGate. [Link]
- Chiappe, C., & Pieraccini, D. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?[Link]
-
Matmatch. (n.d.). Homogeneous vs Heterogeneous Catalysts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 9. ethz.ch [ethz.ch]
addressing low conversion rates in N-phenylaniline synthesis
Welcome to the technical support center for N-phenylaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges, with a focus on addressing low conversion rates. Our approach is grounded in mechanistic understanding to empower you to not just follow steps, but to make informed decisions in your experimental design.
Section 1: Understanding the Core Chemistries
The synthesis of N-phenylaniline, a key diarylamine, is predominantly achieved through two powerful cross-coupling methodologies: the classic Ullmann condensation and the more contemporary Buchwald-Hartwig amination.[1] Each has its own set of advantages and challenges, and understanding these is the first step in troubleshooting.
-
Ullmann Condensation: This traditional method involves the copper-catalyzed coupling of an aryl halide with an amine at elevated temperatures.[1] While often cost-effective, it is notorious for requiring harsh reaction conditions, which can lead to low functional group tolerance and side reactions.[2][3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its milder conditions and broader substrate scope.[2][4][5] However, catalyst sensitivity and ligand choice are critical for success.
Below is a workflow to help you decide which method to begin with and how to troubleshoot common issues.
Caption: Decision workflow for N-phenylaniline synthesis.
Section 2: Troubleshooting Guide - Low Conversion Rates
This section is formatted as a series of questions you might ask when faced with an underperforming reaction.
For Ullmann Condensation:
Question 1: My Ullmann reaction is sluggish or has stalled completely. What are the likely causes?
Answer: Stalling in Ullmann reactions is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here’s a breakdown of potential culprits and how to address them:
-
Inactive Copper Catalyst: The activity of the copper source is paramount. Copper(I) salts like CuI are generally more effective than metallic copper powder.[2] If using copper powder, ensure it is freshly activated. The surface of copper can oxidize over time, rendering it ineffective.
-
High Reaction Temperature Leading to Decomposition: Ullmann condensations require high temperatures, often exceeding 150°C.[2] However, excessively high temperatures can lead to the thermal decomposition of your starting materials or the desired N-phenylaniline product. It's a delicate balance; you need enough thermal energy to drive the reaction without degrading your components.
-
Inappropriate Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are standard for Ullmann reactions.[2] The choice of solvent can significantly influence the solubility of your reactants and the stability of the catalytic species. If your starting materials are not fully soluble at the reaction temperature, this can severely limit the reaction rate.
-
Insufficient Reaction Time: These reactions can be slow. It's crucial to monitor the reaction's progress over an extended period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before concluding that it has stalled.[1]
Question 2: I'm observing significant side product formation, primarily the homocoupling of my aryl halide. How can I minimize this?
Answer: Homocoupling of the aryl halide to form a biaryl compound is an inherent and competing side reaction in Ullmann condensations.[2] To favor the desired C-N bond formation, consider the following:
-
Stoichiometry: Using a slight excess of the amine can shift the equilibrium towards the desired product. However, a large excess can sometimes promote other side reactions.[2]
-
Temperature Optimization: As mentioned, temperature is a critical parameter. A lower temperature, while slowing down the overall reaction, might disproportionately disfavor the homocoupling pathway. A systematic temperature screen is advisable.
-
Ligand Addition: While traditional Ullmann reactions are often run without ligands, the addition of chelating ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can stabilize the copper catalyst and improve selectivity for the desired amination.
For Buchwald-Hartwig Amination:
Question 1: My Buchwald-Hartwig reaction is showing low to no conversion. Where should I start troubleshooting?
Answer: Low conversion in a Buchwald-Hartwig reaction often points to issues with the catalytic system or the reaction environment. This reaction is highly sensitive to several factors:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is the heart of this reaction.[1] The ligand's steric bulk and electronic properties are critical. Bulky, electron-rich phosphine ligands are known to enhance reaction efficiency.[5] If you are using a general-purpose ligand and seeing poor results, consider switching to a more specialized, sterically hindered biarylphosphine ligand like XPhos or SPhos.
-
Base Selection: A strong, non-nucleophilic base is required.[1] Sodium tert-butoxide (NaOtBu) is a common choice. If your base is old or has been improperly stored, its efficacy may be compromised. Ensure you are using fresh, anhydrous base.
-
Solvent Purity: Anhydrous, deoxygenated solvents are crucial.[2] Toluene, dioxane, or THF are commonly used.[1] Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) species, effectively killing the reaction. Traces of water can lead to hydrodehalogenation of the aryl halide.[2]
-
Reaction Temperature: While milder than the Ullmann condensation, Buchwald-Hartwig aminations often require heating, typically in the range of 80-110°C, to proceed at a reasonable rate.[2] Ensure your reaction is being heated to the appropriate temperature.
Question 2: I'm seeing a significant amount of hydrodehalogenation of my aryl halide. What's causing this and how can I prevent it?
Answer: Hydrodehalogenation, the replacement of the halide on your aryl starting material with a hydrogen atom, is a common side reaction in Buchwald-Hartwig amination.[2] It arises from the presence of water or other protic impurities and can be exacerbated by certain ligands and excess base.
-
Scrupulous Drying: Ensure all reagents, solvents, and glassware are rigorously dried. Solvents should be freshly distilled from an appropriate drying agent, and solid reagents should be dried under vacuum.
-
Ligand Choice: Some phosphine ligands are more prone to promoting this side reaction. If hydrodehalogenation is a persistent issue, consider screening different ligands.
-
Precise Stoichiometry: An excess of the base or the amine can sometimes contribute to this side reaction.[2] Use a precise stoichiometry of your reagents.
Section 3: Comparative Overview of Reaction Parameters
The table below summarizes key parameters for both methods to aid in experimental design and troubleshooting.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often none; sometimes used (e.g., phenanthroline) | Crucial (e.g., XPhos, SPhos, P(t-Bu)₃) |
| Base | Moderate (e.g., K₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) | Anhydrous, non-protic (e.g., Toluene, Dioxane) |
| Temperature | High (typically >150°C) | Moderate (typically 80-110°C) |
| Atmosphere | Often inert, but less sensitive than B-H | Strictly inert (Argon or Nitrogen) |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), aniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add the appropriate volume of a high-boiling point solvent (e.g., DMF) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 180-220°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress using TLC or GC.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for Ullmann Condensation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict adherence to anhydrous and anaerobic conditions.
-
Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a flame-dried Schlenk flask.
-
Reagent Addition: Add the aryl halide (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and quench with water.
-
Extraction: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product via column chromatography.
Caption: Step-by-step workflow for Buchwald-Hartwig Amination.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use aryl chlorides for these reactions? A: Aryl chlorides are generally less reactive than aryl bromides and iodides. For Ullmann reactions, they are very challenging substrates. For Buchwald-Hartwig amination, specific, highly active catalyst systems, often employing bulky biarylphosphine ligands, are required to achieve good conversion with aryl chlorides.
Q2: My starting amine is complex and has sensitive functional groups. Which method is better? A: The Buchwald-Hartwig amination is generally the preferred method for substrates with sensitive functional groups due to its milder reaction conditions.[2] The high temperatures and sometimes harsh bases used in the Ullmann condensation can lead to decomposition or unwanted side reactions with complex molecules.
Q3: How do I know if my catalyst is truly the problem? A: The most definitive way is to use a fresh, reliable source of catalyst and ligand. For Buchwald-Hartwig, you can also try a different palladium precursor. If you see a significant improvement in conversion, your original catalyst was likely compromised. For Ullmann reactions, activating the copper or using a new batch of a copper(I) salt is a good test.
Q4: Is it possible to run these reactions without a solvent? A: While some modern methods focus on solvent-free or "neat" reaction conditions for greener chemistry, the synthesis of N-phenylaniline via these cross-coupling reactions typically requires a solvent to ensure proper mixing, heat transfer, and solubility of the reagents and catalytic species.[6]
Q5: What are the safety considerations for these reactions? A: Both reactions involve heating organic solvents and should be conducted in a well-ventilated fume hood. Phosphine ligands used in the Buchwald-Hartwig amination can be air-sensitive and toxic. Strong bases like NaOtBu are corrosive. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN. Available at: [Link]
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Available at: [Link]
Sources
Navigating the Synthesis of 4-Isopropyl-N-phenylaniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for the synthesis of 4-Isopropyl-N-phenylaniline. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of this reaction, with a special focus on the critical role of solvent selection. We will move beyond rote protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis for yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Isopropyl-N-phenylaniline?
The most prevalent and efficient method for the synthesis of 4-Isopropyl-N-phenylaniline is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the crucial carbon-nitrogen bond between an aryl halide (typically bromobenzene or chlorobenzene) and 4-isopropylaniline.[1][2] The reaction is favored for its broad substrate scope and functional group tolerance compared to older methods like nucleophilic aromatic substitution.[1]
Q2: My reaction is sluggish or not going to completion. What are the first parameters I should investigate?
When faced with a stalled or slow reaction, the primary aspects to re-evaluate are the catalyst system and the reaction temperature. Ensure that your palladium source and phosphine ligand are appropriate for the coupling of an aniline with an aryl halide. Bulky, electron-rich phosphine ligands are often essential for promoting the key steps of the catalytic cycle.[3] Additionally, increasing the reaction temperature can often overcome activation energy barriers. However, before resorting to higher temperatures, it is crucial to ensure your solvent is appropriate for the desired temperature range and that your reagents are stable under those conditions.
Q3: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?
The formation of byproducts is a common challenge in Buchwald-Hartwig aminations. The two most frequently encountered side products are the hydrodehalogenated arene (benzene in this case) and diarylated aniline.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, removing the halogen atom and replacing it with hydrogen. This side reaction can compete with the desired C-N bond formation.[1] The choice of base and ligand can significantly influence the extent of hydrodehalogenation.
-
Diarylation: The formation of N,N-diphenyl-4-isopropylaniline can occur, particularly if reaction conditions are too harsh or if the stoichiometry of the reactants is not carefully controlled.
Solvent selection plays a crucial role in mitigating these side reactions. A less polar solvent can sometimes disfavor the pathways leading to these byproducts.
Troubleshooting Guide: The Critical Role of the Solvent
The choice of solvent in a Buchwald-Hartwig amination is far from a passive parameter; it is an active contributor to the success and selectivity of your reaction. The solvent influences reactant solubility, modulates catalyst activity, and can even dictate the dominant reaction pathway.
Issue 1: Low Yield or Incomplete Conversion
A common pitfall in the synthesis of 4-Isopropyl-N-phenylaniline is insolubility of the starting materials or the base. If your 4-isopropylaniline, aryl halide, or the commonly used sodium tert-butoxide are not adequately dissolved, the reaction will be heterogeneous and slow.
Troubleshooting Steps:
-
Solvent Selection: Aromatic hydrocarbons like toluene or xylene are often a good starting point as they tend to solubilize the aryl components well. Ethereal solvents such as dioxane or tetrahydrofuran (THF) are also frequently employed.[2]
-
Temperature Adjustment: Gently warming the reaction mixture can improve solubility. However, be mindful of the solvent's boiling point and the thermal stability of your catalyst and reagents.
-
Co-Solvents: In some cases, a mixture of solvents can be beneficial. For instance, a small amount of a more polar co-solvent might be added to a nonpolar bulk solvent to improve the solubility of the base.
Table 1: Common Solvents for Buchwald-Hartwig Amination and Their Properties
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Considerations |
| Toluene | 2.4 (Low) | 111 | Good for solubilizing aromatic compounds; higher boiling point allows for a wider temperature range. |
| Dioxane | 2.2 (Low) | 101 | Aprotic ether, often a good general solvent for these reactions. |
| Tetrahydrofuran (THF) | 7.6 (Moderate) | 66 | Lower boiling point, may require longer reaction times or a sealed vessel. Its coordinating nature can sometimes affect the catalyst.[4] |
| N,N-Dimethylformamide (DMF) | 36.7 (High) | 153 | High polarity can be beneficial for solubility but may also promote unwanted side reactions. |
Issue 2: Formation of Hydrodehalogenation Byproduct
The formation of benzene from the reduction of your aryl halide is a clear indicator that the catalytic cycle is being diverted. This can be influenced by the solvent's ability to stabilize certain intermediates.
Troubleshooting Workflow for Hydrodehalogenation
Caption: Decision tree for troubleshooting hydrodehalogenation.
Causality: Highly polar aprotic solvents can sometimes facilitate the β-hydride elimination pathway that leads to hydrodehalogenation. By switching to a less polar solvent like toluene, you can often suppress this unwanted reaction.
Issue 3: Presence of Diarylated Product
The formation of the diarylated byproduct, while less common with primary anilines, can still occur. This is often a sign of excessive reactivity or an imbalance in the reaction components.
Mitigation Strategies:
-
Solvent Dilution: Running the reaction at a lower concentration can sometimes reduce the likelihood of a second arylation event. This can be achieved by simply increasing the volume of your chosen solvent.
-
Stoichiometry Control: Ensure that you are not using a large excess of the aryl halide. A 1:1 to 1.2:1 ratio of aniline to aryl halide is a good starting point.
-
Temperature Management: Avoid excessively high temperatures, as this can drive the reaction towards less selective pathways.
Experimental Protocols
General Procedure for the Synthesis of 4-Isopropyl-N-phenylaniline
This protocol is a representative example and may require optimization for your specific laboratory conditions and reagent purity.
Materials:
-
4-Isopropylaniline
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Anhydrous equipment and inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (or Pd₂(dba)₃), XPhos, and sodium tert-butoxide.
-
Reagent Addition: Add anhydrous toluene to the flask, followed by 4-isopropylaniline and then bromobenzene.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 2% ethyl acetate in hexanes) and gradually increase the polarity to elute the product. The exact gradient will depend on the impurity profile.
-
Elution Order: Unreacted starting materials will typically elute first, followed by the desired 4-Isopropyl-N-phenylaniline. More polar impurities will remain on the column longer.
Crystallization:
For further purification, the product obtained from column chromatography can be recrystallized. A mixture of ethanol and water or hexanes can be effective. Dissolve the product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
Visualizing the Process: A Workflow for Solvent Optimization
Caption: A workflow for troubleshooting and optimizing solvent selection.
By systematically evaluating and adjusting your solvent system, you can significantly improve the outcome of your 4-Isopropyl-N-phenylaniline synthesis. Remember that each component of the reaction—the catalyst, ligand, base, and solvent—interacts in a complex manner. A holistic approach to optimization, grounded in a solid understanding of the underlying chemical principles, will yield the best results.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). Retrieved from [Link]
-
Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | ACS Sustainable Chemistry & Engineering. (2021). Retrieved from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. (n.d.). Retrieved from [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (n.d.). Retrieved from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Toluene - Carl ROTH. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: XPhos - Carl ROTH. (n.d.). Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]
-
Spectroscopic Comparison of 4-Isopropyl-N, N-Bis (4-Azidophenyl) Aniline molecule (IPAPA): DFT and MEP Analysis - DergiPark. (2020). Retrieved from [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (n.d.). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]
- US10889539B2 - Aniline purification process - Google Patents. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
Technical Support Center: Enhancing the Thermal Stability of 4-Isopropyl-N-phenylaniline (IPPD) in Formulations
Welcome to the technical support center for 4-Isopropyl-N-phenylaniline (IPPD). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the thermal stability of IPPD in various formulations. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions to address challenges encountered during your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of IPPD.
Q1: What is the primary mechanism of thermal degradation for 4-Isopropyl-N-phenylaniline (IPPD)?
A1: The thermal degradation of 4-Isopropyl-N-phenylaniline (IPPD), an aromatic amine, is primarily driven by auto-oxidation. At elevated temperatures, particularly in the presence of oxygen, the secondary amine group is susceptible to oxidation. This process typically involves the formation of free radicals, which can then participate in a series of chain reactions leading to the formation of colored degradation products and a loss of the compound's intended activity.[1] The isopropyl group can also be a site for initial oxidation, forming hydroperoxides that can further decompose and accelerate the degradation process.
Q2: What are the initial signs of thermal degradation in an IPPD formulation?
A2: The most common initial indicator of thermal degradation in an IPPD formulation is a change in color, often progressing from a light straw color to yellow, brown, or even dark purple. This discoloration is due to the formation of highly conjugated chromophoric degradation products. Alongside visual changes, you may also observe a decrease in the active concentration of IPPD, which can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][3]
Q3: How do antioxidants enhance the thermal stability of IPPD?
A3: Antioxidants protect IPPD from thermal degradation primarily by interrupting the free-radical chain reactions of oxidation.[4][5] They can function in two main ways:
-
Primary Antioxidants (Radical Scavengers): These compounds, such as hindered phenols, donate a hydrogen atom to the highly reactive free radicals formed during the initial stages of oxidation.[6] This neutralizes the radicals and prevents them from propagating the degradation cascade.
-
Secondary Antioxidants (Peroxide Decomposers): These antioxidants, which include phosphites and thioesters, work by decomposing hydroperoxides into non-radical, stable products.[6] This prevents the hydroperoxides from breaking down into more radicals that would otherwise continue the oxidation process.
The use of a synergistic blend of primary and secondary antioxidants often provides the most effective stabilization.[6][7]
Q4: What analytical techniques are recommended for monitoring the thermal stability of IPPD?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive assessment of IPPD's thermal stability.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common and effective method for quantifying the concentration of IPPD and its degradation products over time.[2][3] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-separated from the parent IPPD peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the chemical structures of the degradation products, which is crucial for understanding the degradation pathways.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to identify volatile degradation products.[1][8]
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to determine the onset temperature of degradation and to screen the effectiveness of different stabilizers.[10][11]
Q5: Are there any specific storage conditions recommended for IPPD and its formulations to minimize thermal degradation?
A5: Yes, proper storage is critical. To minimize thermal degradation, IPPD and its formulations should be stored in well-sealed containers, protected from light, and kept at controlled room temperature or under refrigerated conditions.[2][12] For long-term storage, storing at -20°C or -70°C is recommended.[12] The presence of oxygen significantly accelerates degradation, so inert gas blanketing (e.g., with nitrogen or argon) of the container headspace is a highly effective preventative measure.[13]
II. Troubleshooting Guides
This section provides a problem-solution framework for specific issues that may arise during your experiments with IPPD formulations.
Problem 1: Rapid Discoloration of the IPPD Formulation Upon Heating
Symptoms: The formulation quickly turns yellow or brown when heated, even for a short duration.
Potential Causes:
-
Presence of oxygen.[13]
-
Absence or insufficient concentration of an appropriate antioxidant.
-
Presence of pro-oxidant metal ions (e.g., iron, copper).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid discoloration.
Experimental Protocol: Screening of Antioxidants
-
Preparation of Formulations: Prepare several small batches of your IPPD formulation. To one batch (control), add no antioxidant. To the other batches, add different primary antioxidants (e.g., Butylated Hydroxytoluene (BHT), Irganox® 1010) and secondary antioxidants (e.g., a phosphite-based antioxidant) at varying concentrations (e.g., 0.1%, 0.25%, 0.5% w/w). Also, prepare a batch with a synergistic blend of a primary and a secondary antioxidant.
-
Stress Conditions: Place all prepared formulations in a temperature-controlled oven at a relevant elevated temperature (e.g., 60°C).
-
Monitoring: At regular intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot from each formulation.
-
Analysis:
-
Visually inspect and record the color of each sample.
-
Quantify the remaining IPPD concentration using a validated HPLC method.
-
-
Data Evaluation: Compare the rate of degradation and color change across the different formulations to identify the most effective antioxidant or antioxidant blend.
Problem 2: Precipitation or Phase Separation in the Formulation at Elevated Temperatures
Symptoms: The formulation becomes cloudy, or a solid precipitate forms upon heating.
Potential Causes:
-
The solubility of IPPD or other components decreases at higher temperatures.
-
Degradation products are insoluble in the formulation matrix.
-
Incompatibility between formulation components is exacerbated by heat.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocol: Solubility Assessment
-
Equilibrium Solubility: Prepare saturated solutions of IPPD in your formulation vehicle at various temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Sample Collection: After allowing the solutions to equilibrate for 24 hours with continuous stirring, collect a supernatant from each temperature point.
-
Quantification: Dilute the supernatants and analyze the concentration of dissolved IPPD using a validated HPLC method.
-
Data Analysis: Plot the solubility of IPPD as a function of temperature. This will reveal if there is a decrease in solubility at elevated temperatures that could be causing the precipitation.
Problem 3: Inconsistent Thermal Stability Results Between Batches
Symptoms: Different batches of the same formulation exhibit varying degrees of thermal stability.
Potential Causes:
-
Variability in the quality of raw materials (IPPD or excipients).
-
Inconsistent manufacturing processes (e.g., variations in heating time, mixing speed, or exposure to air).
-
Cross-contamination between batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent stability.
Experimental Protocol: Raw Material Qualification
-
Obtain Samples: Source IPPD and key excipients from different suppliers or different lots from the same supplier.
-
Analytical Testing: Perform a full analytical characterization of each raw material sample, including identity, purity (by HPLC), and moisture content. For IPPD, it is also advisable to perform a stress test on the raw material itself to assess its inherent stability.
-
Formulation and Stability Testing: Prepare small-scale batches of your formulation using each of the different raw material lots. Subject these batches to your standard thermal stability testing protocol.
-
Comparison: Compare the stability data from the different batches. This will help to identify if variability in a specific raw material is the root cause of the inconsistent stability.
III. Data Summary Tables
Table 1: Recommended Antioxidants for IPPD Formulations
| Antioxidant Type | Example | Typical Concentration (% w/w) | Mechanism of Action |
| Primary | Butylated Hydroxytoluene (BHT) | 0.01 - 0.5 | Radical Scavenger |
| Primary | Irganox® 1010 (Hindered Phenol) | 0.05 - 0.5 | Radical Scavenger |
| Secondary | Tris(nonylphenyl) phosphite (TNPP) | 0.1 - 1.0 | Peroxide Decomposer |
| Secondary | Distearyl thiodipropionate (DSTDP) | 0.1 - 0.5 | Peroxide Decomposer |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | 0.01 - 0.1 | Metal Ion Sequestration |
Table 2: Impact of Temperature on IPPD Degradation (Illustrative Example)
| Temperature (°C) | Time (hours) | IPPD Remaining (%) - No Antioxidant | IPPD Remaining (%) - With 0.2% BHT |
| 40 | 72 | 98.5 | 99.8 |
| 60 | 72 | 85.2 | 97.1 |
| 80 | 72 | 60.7 | 89.5 |
IV. Visualizing Mechanisms
Degradation Pathway of IPPD
Caption: Simplified auto-oxidation pathway of IPPD.
Mechanism of Action of a Primary Antioxidant
Caption: Radical scavenging by a hindered phenol.
V. References
-
Some Synergistic Effects of Antioxidants in Natural Rubber | Request PDF - ResearchGate. Available at: [Link]
-
Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed. Available at: [Link]
-
(PDF) Thermal degradation kinetics of thermoresponsive poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) copolymers prepared via RAFT polymerization - ResearchGate. Available at: [Link]
-
Effects of various radical scavengers on the degradation of IPM; EPR... - ResearchGate. Available at: [Link]
-
Effect of Blood Phenylalanine Levels on Oxidative Stress in Classical Phenylketonuric Patients - PMC - PubMed Central. Available at: [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane - Aidic. Available at: [Link]
-
(PDF) Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method - ResearchGate. Available at: [Link]
-
(PDF) Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing Butyl Stearate as a Phase-Change Material - ResearchGate. Available at: [Link]
-
Effect of temperature, pH and light on the stability of sulforaphane solution - ResearchGate. Available at: [Link]
-
Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions - ResearchGate. Available at: [Link]
-
Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing Butyl Stearate as a Phase-Change Material - NIH. Available at: [Link]
-
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - MDPI. Available at: [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - NIH. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC - NIH. Available at: [Link]
-
(PDF) Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate - ResearchGate. Available at: [Link]
-
Influence of oxygen free radicals and free radical scavengers on the growth behaviour and oxidative tissue damage of bovine retinal pigment epithelium cells in vitro - PubMed. Available at: [Link]
-
Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method - Lupine Publishers. Available at: [Link]
-
Effects of two radical scavengers on iopromide degradation during... - ResearchGate. Available at: [Link]
-
The Synergistic Power of Antioxidant Blends in Polymer Stabilization. Available at: [Link]
-
Synergistic Development of Natural Rubber/Butyl Rubber Composites for Improved Interfacial Bonding and Enhanced Shock-Absorbing Capabilities - NIH. Available at: [Link]
-
Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Available at: [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - MDPI. Available at: [Link]
-
Graphene p-Type Doping and Stability by Thermal Treatments in Molecular Oxygen Controlled Atmosphere | Request PDF - ResearchGate. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC - NIH. Available at: [Link]
-
Synergistic Effects of Hybrid Bio-Fillers and Modified Natural Rubber on Natural Rubber Composite Properties - MDPI. Available at: [Link]
-
Influence of oxygen free radicals and free radical scavengers on the growth behaviour and oxidative tissue damage of bovine retinal pigment epithelium cells in vitro - PubMed. Available at: [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane | Request PDF. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available at: [Link]
-
Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate - ResearchGate. Available at: [Link]
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resolving peak tailing in HPLC analysis of aromatic amines
A Guide to Resolving Peak Tailing in HPLC
Welcome to the technical support center for HPLC analysis. As a Senior Application Scientist, I've frequently encountered the challenge of peak tailing, especially when dealing with aromatic amines. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured, in-depth approach to troubleshooting and resolving this common chromatographic issue. We will move beyond simple checklists to explore the underlying chemical principles, ensuring you can not only fix the problem at hand but also build robust analytical methods for the future.
Frequently Asked Questions (FAQs)
Q1: Why are my aromatic amine peaks tailing in reversed-phase HPLC?
Peak tailing for aromatic amines is primarily due to unwanted secondary interactions between the basic amine functional groups and the silica-based stationary phase.[1][2][3] The ideal reversed-phase separation relies on hydrophobic interactions. However, a secondary, stronger ionic interaction can occur between protonated (positively charged) aromatic amines and deprotonated (negatively charged) residual silanol groups (Si-OH) on the silica surface.[1][4][5] This leads to a mixed-mode retention mechanism, where a portion of the analyte molecules are retained longer than the main peak, resulting in a characteristic tail.
Several factors can exacerbate this issue:
-
High Silanol Activity: The number and acidity of accessible silanol groups on the column packing material significantly impact tailing.[3][4] Older "Type A" silica columns, for instance, have a higher concentration of acidic silanols and trace metal impurities, which increases the likelihood of these problematic interactions.[3]
-
Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both your aromatic amine and the silanol groups.[2][6] At mid-range pH values (typically > 3), silanols become deprotonated and negatively charged, while basic amines are protonated and positively charged, maximizing the potential for strong ionic interactions.[1][5][7]
-
Metal Contamination: Trace metals like iron and aluminum within the silica matrix of the column or from the HPLC system itself can act as chelation sites for some aromatic amines, providing another mechanism for secondary retention and peak tailing.[3][4][8]
The Troubleshooting Workflow: A Step-by-Step Guide
When faced with peak tailing, a systematic approach is crucial. The following workflow is designed to logically diagnose and resolve the issue, starting with the most common and easily addressable causes.
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Validation & Comparative
Introduction: Beyond Phenols - The Emerging Role of Anilines as Antioxidants
An In-Depth Technical Guide to the Comparative Antioxidant Activity of Substituted Anilines
For decades, phenolic compounds have been the gold standard in the study of antioxidants, largely due to the reactivity of their hydroxyl (-OH) group in neutralizing free radicals.[1][2] However, the scientific community is increasingly turning its attention to other functional groups capable of similar, and sometimes superior, protective activities. Among these, aromatic amines, and specifically substituted anilines, represent a promising frontier in the development of novel antioxidants for pharmaceutical and industrial applications.[3][4][5] The amino (-NH₂) group, analogous to the phenolic hydroxyl group, can also participate in the quenching of reactive oxygen species (ROS), but its reactivity is uniquely modulated by the electronic landscape of the aromatic ring.
This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive comparative analysis of the antioxidant activity in substituted anilines. We will move beyond simple data reporting to explore the causal relationships between molecular structure and antioxidant efficacy. By synthesizing mechanistic principles with field-proven experimental data and protocols, this document serves as both a foundational reference and a practical handbook for the rational design and evaluation of aniline-based antioxidants.
Section 1: The Mechanistic Underpinnings of Antioxidant Action
An antioxidant's primary role is to neutralize harmful free radicals by donating an electron or a hydrogen atom, thereby terminating the oxidative chain reaction.[1][6] The efficacy of a substituted aniline is fundamentally dictated by its ability to perform this function through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (Ar-NH₂) donates its hydrogen atom from the amino group to a free radical (R•), effectively neutralizing it. The resulting aniline radical (Ar-NH•) is significantly more stable and less reactive than the initial radical, thus halting the oxidative cascade. The speed and favorability of this reaction are largely governed by the N-H Bond Dissociation Energy (BDE). A lower BDE facilitates easier hydrogen donation and, consequently, higher antioxidant activity.[7]
-
Single Electron Transfer (SET): In the SET mechanism, the aniline molecule donates an electron to the free radical, forming an aniline radical cation (Ar-NH₂•+) and an anion (R:⁻). This is often followed by a proton transfer (PT) to fully neutralize the species. The propensity for an aniline to participate in SET is related to its Ionization Potential (IP). A lower IP makes electron donation more favorable.[1]
While phenols are often more active antioxidants than anilines in assays favoring HAT (like DPPH) due to the generally lower O-H BDE compared to the N-H BDE, anilines can exhibit potent activity, particularly when their electronic properties are modulated by substituents.[7][8]
Caption: Primary mechanisms of antioxidant action for anilines.
Section 2: Structure-Activity Relationships (SAR): The Decisive Role of Substituents
The antioxidant potential of an aniline is not static; it is dynamically influenced by the type and position of substituents on the aromatic ring. These groups alter the electron density around the amino group, directly impacting the N-H BDE and the molecule's overall reactivity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and additional amino (-NH₂) groups increase the electron density on the aromatic ring through resonance or inductive effects. This donation of electron density destabilizes the N-H bond, lowering its BDE and making the hydrogen atom easier to abstract. Consequently, EDGs generally enhance antioxidant activity.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the ring and the amino group. This effect strengthens the N-H bond, increasing its BDE and making hydrogen donation more difficult. Therefore, EWGs typically reduce antioxidant activity.[9]
Positional Effects (Ortho, Meta, Para): The position of the substituent is as crucial as its electronic nature.
-
Ortho and Para Positions: EDGs at the ortho and para positions are most effective at increasing antioxidant activity. This is because they can donate electron density directly to the amino group via resonance, effectively stabilizing the resulting anilinyl radical. The ortho position can sometimes provide an additional advantage by forming an intramolecular hydrogen bond, which further stabilizes the radical.[7][8]
-
Meta Position: An EDG at the meta position has a less pronounced effect, as it cannot participate in resonance with the amino group and only exerts a weaker inductive effect.
Section 3: A Critical Overview of Antioxidant Assays
No single assay can fully capture the total antioxidant capacity of a compound. Therefore, employing a battery of tests operating via different mechanisms is crucial for a comprehensive assessment. Here, we discuss three prevalent assays.[10]
| Assay | Principle | Mechanism | Advantages | Limitations |
| DPPH | Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. Antioxidants reduce the purple DPPH• to a yellow non-radical form.[11] | Primarily HAT, but can involve SET. | Simple, rapid, and requires only a standard spectrophotometer.[12][13] | Reaction kinetics can be slow; steric hindrance can affect reactivity; not representative of biological radicals. |
| ABTS | Measures the reduction of the pre-formed ABTS•+ radical cation. The blue/green radical is decolorized by antioxidants. | Primarily SET. | Applicable to both hydrophilic and lipophilic antioxidants; rapid reaction time; stable endpoint.[14] | The radical is not physiologically relevant; can be sensitive to ionic strength. |
| FRAP | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.[15] | Exclusively SET.[16] | High-throughput adaptable, reproducible, and provides a direct measure of reducing power.[10][17] | Measures only reducing capability, not radical quenching specifically; assay conditions (low pH) are not physiological. |
Section 4: Comparative Analysis of Experimental Data
The principles of SAR are clearly reflected in experimental data. The following table summarizes the relative antioxidant activity of various substituted anilines as determined by the DPPH radical scavenging assay, a common benchmark for HAT-based activity. Activity is often expressed as EC₅₀ (the concentration required to scavenge 50% of the radicals), where a lower value indicates higher activity.
| Compound | Substituent | Position | Relative DPPH Scavenging Activity | Rationale |
| Aniline | None | - | Low | Baseline activity; relatively high N-H BDE. |
| p-Methoxyaniline | -OCH₃ (EDG) | Para | High | Strong resonance-based electron donation lowers N-H BDE. |
| o-Phenylenediamine | -NH₂ (EDG) | Ortho | Very High | Strong electron donation and potential for intramolecular H-bonding to stabilize the radical.[7][8] |
| p-Phenylenediamine | -NH₂ (EDG) | Para | High | Strong electron donation from the second amino group.[8] |
| p-Toluidine | -CH₃ (EDG) | Para | Moderate | Inductive and weak hyperconjugation effects donate electron density. |
| p-Chloroaniline | -Cl (EWG) | Para | Very Low | Inductive withdrawal outweighs weak resonance donation, increasing N-H BDE.[18] |
| p-Nitroaniline | -NO₂ (EWG) | Para | Negligible | Strong electron-withdrawing nature significantly increases N-H BDE, inhibiting H-atom donation. |
Note: This table represents generalized trends compiled from structure-activity relationship studies.[7][8] Absolute EC₅₀ values can vary based on specific experimental conditions.
Section 5: Validated Experimental Protocols
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following sections provide detailed, step-by-step methodologies for the three assays discussed.
DPPH Radical Scavenging Assay
This protocol is designed to determine the concentration of an antioxidant required to reduce the initial DPPH concentration by 50% (EC₅₀).
Workflow Diagram: DPPH Assay
Caption: Standard workflow for the DPPH antioxidant capacity assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of the substituted aniline in methanol. Perform a serial dilution to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µM).
-
Assay Procedure: a. In a 96-well microplate, add 100 µL of each sample dilution to respective wells in triplicate. b. Add 100 µL of methanol to three wells to serve as the negative control (A_control). c. Add 100 µL of the 0.1 mM DPPH solution to all sample and control wells. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[12]
-
EC₅₀ Determination: Plot the % Inhibition against the sample concentrations. The EC₅₀ value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+).
Step-by-Step Protocol:
-
Reagent Preparation (ABTS•+ Stock Solution): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[19]
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the aniline samples as described for the DPPH assay.
-
Assay Procedure: a. Add 200 µL of the ABTS•+ working solution to each well of a 96-well plate. b. Add 5-10 µL of each sample dilution to the wells in triplicate. c. Mix and incubate at room temperature for 5-7 minutes.[20]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the % Inhibition as done for the DPPH assay and determine the EC₅₀ value or compare against a standard antioxidant like Trolox to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol measures the total reducing power of a sample.
Step-by-Step Protocol:
-
Reagent Preparation (FRAP Working Solution): a. Prepare three stock solutions: i. 300 mM Acetate Buffer (pH 3.6) ii. 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl iii. 20 mM FeCl₃·6H₂O in water b. Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. c. Warm the solution to 37°C before use.[21]
-
Standard Preparation: Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100 to 2000 µM).
-
Assay Procedure: a. Add 10 µL of the sample, standard, or a water blank to wells of a 96-well plate in triplicate. b. Add 220 µL of the pre-warmed FRAP working solution to all wells. c. Mix and incubate for 4-15 minutes at 37°C.[16][21]
-
Measurement: Read the absorbance at 593 nm.
-
Calculation: Subtract the blank reading from the sample and standard readings. Plot the standard curve of absorbance vs. concentration. Use the regression equation to determine the FRAP value of the samples, expressed as mM Fe(II) equivalents.[21]
Conclusion and Future Outlook
The antioxidant activity of substituted anilines is a finely tuned property governed by the electronic and positional effects of their ring substituents. Electron-donating groups, particularly at the ortho and para positions, significantly enhance radical scavenging capabilities by lowering the N-H bond dissociation energy. In contrast, electron-withdrawing groups are detrimental to this activity. A multi-assay approach, incorporating both HAT- and SET-based methods like DPPH, ABTS, and FRAP, is essential for a holistic and mechanistically informed evaluation.
As the quest for more stable and potent antioxidants continues, substituted anilines offer a versatile scaffold for rational drug design. Future research should focus on correlating these in vitro results with in vivo efficacy and toxicity profiles, exploring synergistic effects with other antioxidants, and leveraging computational models to predict the activity of novel aniline derivatives, ultimately paving the way for their application in therapeutics and material science.
References
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El Faydy, et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]
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Bărbînă, D., et al. (2021). Theoretical and experimental analysis of the antioxidant features of substituted phenol and aniline model compounds. ResearchGate. [Link]
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Sbaraini, N., et al. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. PMC. [Link]
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Wang, H., et al. (2024). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]
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Deepika P., et al. (2024). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences. [Link]
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Dopico-García, M. S., et al. (2007). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. [Link]
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El Ghouizi, A., et al. (2024). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. NIH. [Link]
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Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
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Sharopov, F., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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Ali, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. [Link]
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Caro, A. & P. Morán. (2016). Phenolic Antioxidant Capacity: A Review of the State of the Art. ResearchGate. [Link]
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Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. CORE. [Link]
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Kováčová, A. & M. Michalík. (2024). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. ResearchGate. [Link]
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Wiseman, H., et al. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]
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Kancheva, V. D. (2009). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences. [Link]
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Reubold, TF., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry. [Link]
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Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Zen-Bio. [Link]
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Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
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Gulcin, I. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]
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Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
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Lourenço, S.C., et al. (2019). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI. [Link]
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Assefa, A.D. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]
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Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]
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G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. [Link]
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Ilyasov, I.R., et al. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [Link]
-
Munteanu, I.G. & C. Apetrei. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH. [Link]
-
Cano, A., et al. (2000). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. ACS Publications. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-Isopropyl-N-phenylaniline
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical entities is the bedrock of confident decision-making. This guide provides an in-depth, comparative analysis of validated analytical methodologies for 4-Isopropyl-N-phenylaniline (IPPD), a key intermediate in the synthesis of various industrial and pharmaceutical compounds. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for establishing scientifically sound analytical protocols.
The Critical Role of Method Validation in Scientific Integrity
4-Isopropyl-N-phenylaniline (C₁₅H₁₇N) is utilized in the synthesis of dyes, pigments, and potentially as a building block for functional organic materials.[1] Ensuring its purity and quantifying its presence in various matrices is paramount for quality control and research applications. An unvalidated analytical method can yield misleading results, impacting everything from process optimization to regulatory compliance. The objective of validating an analytical procedure is to demonstrate its fitness for a specific intended purpose.[2][3] This guide will compare two of the most powerful and prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of IPPD, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][4]
The Validation Workflow: A Systematic Approach
A successful method validation follows a structured workflow to assess various performance characteristics. This ensures the method is reliable, reproducible, and accurate for its intended use.
Caption: A generalized workflow for the validation of an analytical method, from development to final reporting.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds. A reversed-phase HPLC method is particularly well-suited for a moderately non-polar molecule like IPPD.
Rationale for HPLC-UV
The choice of a C18 column provides a non-polar stationary phase that will retain IPPD based on its hydrophobicity. An acetonitrile/water mobile phase allows for the fine-tuning of elution strength, while a UV detector is appropriate given the aromatic nature of IPPD, which imparts strong chromophores.
Experimental Protocol: Validation of the HPLC-UV Method
This protocol is designed to meet the validation requirements outlined in the ICH Q2(R2) guideline.[2][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary pump system with an autosampler and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Validation Parameters and Procedures:
-
Specificity (Forced Degradation Study): To demonstrate that the method is stability-indicating, forced degradation studies are performed.[6] A stock solution of IPPD is subjected to acidic (0.1N HCl at 60°C for 4 hours), basic (0.1N NaOH at 60°C for 2 hours), oxidative (3% H₂O₂ at room temperature for 24 hours), and photolytic (UV light at 254 nm for 48 hours) stress. The stressed samples are then analyzed to ensure that degradation product peaks are well-resolved from the parent IPPD peak.
-
Linearity: A series of at least five concentrations of IPPD reference standard are prepared, typically ranging from 50% to 150% of the target assay concentration.[7] The peak area response is plotted against the concentration, and the relationship is evaluated using linear regression.
-
Accuracy: Accuracy is determined by spike-recovery experiments. A known amount of IPPD reference standard is added to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[8]
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of a 100% test concentration sample are made on the same day, under the same operating conditions.[3]
-
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay is performed on a different day by a different analyst to assess the variability of the method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[9] This is achieved by analyzing progressively more dilute solutions of IPPD.
-
Robustness: The reliability of the method is tested by making small, deliberate variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).[7] The effect on the results is then evaluated.
Illustrative Data and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Degradant peaks are resolved from the IPPD peak (Resolution > 2). | All degradation product peaks showed a resolution of > 2.5 from the main peak. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | Mean Recovery between 98.0% and 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.1 µg/mL |
| Robustness | System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. | Tailing factor remained < 1.5 and theoretical plates > 2000 under all varied conditions. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and semi-volatile compounds. It offers exceptional specificity due to the mass fragmentation patterns it generates, which act as a chemical fingerprint for the analyte.
Rationale for GC-MS
Given that 4-Isopropyl-N-phenylaniline has a boiling point of 327°C, it is amenable to GC analysis.[1] The use of a mass spectrometer as a detector provides definitive identification and can offer higher sensitivity than UV detection, especially in complex matrices.
Experimental Protocol: Validation of the GC-MS Method
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 270°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) using characteristic ions for IPPD (e.g., m/z 211, 196).[10]
2. Validation Parameters and Procedures:
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness) are assessed using procedures analogous to those described for the HPLC method, with adaptations for GC-MS.
-
Specificity: In GC-MS, specificity is inherently high. It is demonstrated by the unique retention time and the consistent ratio of qualifier ions to the quantifier ion for IPPD, even in the presence of matrix components or degradation products.
-
Linearity, Accuracy, and Precision: These are evaluated similarly to the HPLC method, but using the peak area from the extracted ion chromatogram for the primary quantifier ion.
-
LOD and LOQ: Determined by injecting dilute solutions and assessing the signal-to-noise ratio in the SIM mode.
-
Robustness: Small variations are made to the oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).
Illustrative Data and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interfering peaks at the retention time of IPPD for the monitored ions. Ion ratios consistent. | No interferences observed. Ion ratios within ±15% of the standard. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9992 |
| Accuracy | Mean Recovery between 98.0% and 102.0% | 99.1% - 101.5% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 1.1%; Intermediate: 1.5% |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.05 µg/mL |
| Robustness | Retention time shift within acceptable limits (e.g., ±2%). | Retention time shifted by a maximum of 1.5% under all varied conditions. |
Comparative Analysis and Method Selection
The choice between HPLC-UV and GC-MS depends on the specific application and available resources.
Sources
- 1. 4-isopropyl-N-phenylaniline [myskinrecipes.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. 4-(1-Methylethyl)-N-phenylbenzenamine | C15H17N | CID 21861 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4-Isopropyl-N-phenylaniline (IPPD) and Commercial Rubber Antioxidants
In the demanding world of rubber formulation, the longevity and durability of materials are paramount. The silent saboteurs of rubber's integrity are environmental factors like heat, oxygen, and ozone, which relentlessly work to degrade the polymer chains, leading to cracking, hardening, and catastrophic failure. To combat this, a class of chemical guardians known as antidegradants are indispensable components of modern rubber compounds. Among these, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) has long been a stalwart protector. This guide provides a comprehensive technical benchmark of IPPD against other widely used commercial antioxidants, namely N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and a synergistic blend of 6PPD with polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ).
This document is intended for researchers, scientists, and formulation chemists in the rubber industry. It delves into the fundamental mechanisms of antioxidant action, presents standardized methodologies for performance evaluation, and offers a comparative analysis of these critical rubber additives. The experimental protocols detailed herein are grounded in internationally recognized ASTM standards, ensuring that the presented data, while illustrative, reflects the expected performance based on established scientific principles.
The Chemistry of Protection: Understanding Antioxidant Mechanisms
Antioxidants in rubber primarily function through two mechanisms: radical scavenging and ozone scavenging. p-Phenylenediamine (PPD) derivatives like IPPD and 6PPD are particularly effective due to their low ionization potential, allowing them to react with and neutralize ozone and free radicals at a faster rate than the rubber polymer itself.[1] This sacrificial reaction protects the polymer backbone from degradation.[1]
TMQ, a quinoline-based antioxidant, is highly effective against thermal and oxidative aging but offers limited protection against flex-cracking.[2] For this reason, it is often used in combination with a PPD to create a comprehensive and synergistic protective system.[2]
The selection of an antioxidant is a critical decision in rubber compounding, influencing not only the service life of the product but also its processing characteristics. This guide will explore the key performance indicators that dictate the efficacy of these protective agents.
Experimental Design for Antioxidant Benchmarking
To objectively compare the performance of IPPD, 6PPD, and a 6PPD/TMQ blend, a series of standardized tests are employed. The following protocols, based on ASTM standards, provide a framework for a comprehensive evaluation.
Materials and Formulation
A standard natural rubber (NR) formulation is used as the base for this comparative study. The antioxidants are incorporated at a consistent dosage of 2 parts per hundred rubber (phr).
Table 1: Base Formulation for Antioxidant Evaluation
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR 20) | 100 |
| N330 Carbon Black | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| Aromatic Oil | 3 |
| Sulfur | 2.5 |
| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | 0.7 |
| Antioxidant (Variable) | 2.0 |
Three compound batches will be prepared, each containing one of the following antioxidant systems:
-
Compound A: 2.0 phr IPPD
-
Compound B: 2.0 phr 6PPD
-
Compound C: 1.0 phr 6PPD + 1.0 phr TMQ
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive evaluation of the rubber compounds.
Caption: Experimental workflow for benchmarking rubber antioxidants.
Curing Characteristics
This test, governed by ASTM D1646 , assesses the pre-vulcanization characteristics of the rubber compound, which is crucial for process safety.[3]
Protocol:
-
Preheat the Mooney viscometer to 135°C.
-
Prepare a 25g sample of the uncured rubber compound.
-
Place the sample in the die cavity and close the chamber.
-
Start the rotor and record the Mooney viscosity over time.
-
Determine the scorch time (t5), which is the time required for the viscosity to rise 5 units above the minimum viscosity.
The MDR test, conducted according to ASTM D5289 , provides detailed information about the curing process, including cure rate and state of cure.[4]
Protocol:
-
Set the MDR to the specified test temperature (e.g., 160°C) and oscillation frequency (e.g., 1.67 Hz).
-
Place a 5g sample of the uncured compound into the die cavity.
-
Start the test and record the torque as a function of time.
-
From the resulting cure curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (tc90).
Performance Evaluation
This test, as per ASTM D1149 , evaluates the ability of the rubber to withstand the cracking effects of ozone, a critical performance parameter for many applications.[5]
Protocol:
-
Cure test specimens (e.g., rectangular strips) to their optimal cure time (tc90) as determined by the MDR.
-
Strain the specimens to a specified elongation (e.g., 20%).
-
Place the strained specimens in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm) and temperature (e.g., 40°C).
-
Periodically inspect the specimens for the appearance and severity of cracks, typically rated on a scale from 0 (no cracks) to 4 (severe cracking).
The fatigue life of a rubber compound is its ability to resist failure under repeated cyclic deformation, a key indicator of durability. This test is performed according to ASTM D4482 .[6]
Protocol:
-
Cure dumbbell-shaped test specimens to their tc90.
-
Mount the specimens in a fatigue testing machine.
-
Subject the specimens to repeated tensile strain cycles (e.g., 0-100% strain) at a specified frequency.
-
Record the number of cycles to complete failure (rupture) for each specimen.
Comparative Performance Data (Illustrative)
The following tables present illustrative data based on the expected performance of the three antioxidant systems, as supported by the available literature. This data is intended to provide a comparative benchmark and may vary depending on the specific formulation and test conditions.
Table 2: Curing Characteristics
| Parameter | ASTM Standard | Compound A (IPPD) | Compound B (6PPD) | Compound C (6PPD/TMQ) |
| Mooney Scorch, t5 (min) | D1646 | 5.5 | 5.2 | 5.0 |
| MDR Scorch Time, ts2 (min) | D5289 | 2.8 | 2.6 | 2.5 |
| MDR Cure Time, tc90 (min) | D5289 | 10.5 | 10.2 | 9.8 |
| MDR Max Torque, MH (dNm) | D5289 | 18.5 | 18.8 | 19.0 |
Table 3: Ozone and Fatigue Resistance
| Parameter | ASTM Standard | Compound A (IPPD) | Compound B (6PPD) | Compound C (6PPD/TMQ) |
| Ozone Resistance (72 hrs @ 50 pphm) | D1149 | Moderate Cracking (Rating 2) | Slight Cracking (Rating 1) | No Cracks (Rating 0) |
| Fatigue Life (Cycles to Failure x 10³) | D4482 | 150 | 250 | 280 |
Discussion and Interpretation of Results
The illustrative data highlights the performance trade-offs between the different antioxidant systems.
-
Curing Characteristics: All three systems exhibit similar processing safety, with slight variations in scorch and cure times. The 6PPD/TMQ blend shows a slightly faster cure rate, which can be advantageous in high-volume manufacturing. The marginal increase in maximum torque for the 6PPD and 6PPD/TMQ compounds suggests a slightly higher crosslink density, which can contribute to improved mechanical properties.
-
Ozone Resistance: As expected, the p-phenylenediamine-based antioxidants provide excellent protection against ozone. 6PPD demonstrates superior performance to IPPD in this regard. The synergistic effect of combining 6PPD with TMQ in Compound C results in the highest level of ozone resistance, making this blend ideal for applications where exposure to atmospheric ozone is a primary concern.
-
Fatigue Life: The fatigue to failure test is a strong indicator of the dynamic performance of a rubber compound. The data clearly illustrates the superior fatigue resistance of 6PPD compared to IPPD. The 6PPD/TMQ blend further enhances this property, offering the best protection against mechanical degradation under cyclic loading. This makes it a preferred choice for dynamic applications such as tire sidewalls, belts, and engine mounts.
The superior performance of 6PPD, particularly in dynamic and high-ozone environments, is a key reason for its widespread adoption in the tire industry.[7] The combination with TMQ further enhances its protective capabilities, creating a robust system that addresses a wide spectrum of degradation mechanisms.
Chemical Structures of Compared Antioxidants
The following diagram illustrates the chemical structures of IPPD, 6PPD, and TMQ.
Caption: Chemical structures of the benchmarked antioxidants.
Conclusion
This guide provides a comprehensive framework for benchmarking the performance of 4-Isopropyl-N-phenylaniline (IPPD) against other leading commercial rubber antioxidants. While IPPD remains a viable general-purpose antioxidant, the illustrative data, supported by existing literature, demonstrates the superior performance of 6PPD, particularly in terms of ozone and fatigue resistance. Furthermore, the synergistic combination of 6PPD and TMQ offers the most robust protection against a wide range of degradative forces.
The choice of an antioxidant system is a critical factor in the design and performance of rubber products. It is essential for researchers and formulators to conduct thorough evaluations based on standardized testing methodologies to select the optimal protective package for their specific applications. The protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the pursuit of more durable and reliable rubber materials.
References
-
Carpenedo, G. A., Demori, R., Carli, L. N., Giovanela, M., De Paoli, M. A., & Crespo, J. S. (2020). Evaluation of Stabilizing Additives Content in the Mechanical Properties of Elastomeric Compositions Subject to Environmental and Accelerated Aging. Journal of the Brazilian Chemical Society, 31(12), 2536-2546. Available at: [Link]
-
Bui, D. N., Minh, T. T., Vu, D. N., Vu, D. C., Akhmadullin, R. M., Juzsakova, T., & Le, P. C. (2019). Synthesis of antioxidant for natural rubber using new heterogeneous catalytic system. Chemical Papers, 73(12), 3037-3046. Available at: [Link]
-
Ismail, H., & Nordin, N. A. (2012). Comparative study on natural antioxidant as an aging retardant for natural rubber vulcanizates. Journal of Applied Polymer Science, 124(5), 4177-4184. Available at: [Link]
-
Berkeley Center for Green Chemistry. (2021). Saving coho salmon: Alternatives for 6PPD in tire manufacturing. University of California, Berkeley. Available at: [Link]
-
Soochow University. (2018). 3 minutes to read the anti-aging agent, TMQ, 6PPD, IPPD production lead. Available at: [Link]
-
Yildiz, M., & Mistik, S. I. (2023). Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. Journal of Encapsulation and Adsorption Sciences, 13(4), 139-158. Available at: [Link]
-
ASTM International. (2021). Standard Test Method for Rubber Property—Extension Cycling Fatigue (D4482-11). Available at: [Link]
-
National Institutes of Health. (2022). Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact. International Journal of Environmental Research and Public Health, 19(22), 14835. Available at: [Link]
-
Hamiico Products. (n.d.). Rubber Antioxidants: TMQ, 6PPD, & IPPD. Available at: [Link]
-
Wellt Chemicals. (2024). Comprehensive Overview of 6PPD | Rubber Antioxidant Types in 2024. Available at: [Link]
-
ASTM International. (2019). Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer) (D1646-19a). Available at: [Link]
-
ASTM International. (2018). Standard Test Method for Rubber Property—Vulcanization Characteristics Using Oscillating Disk Cure Meter (D5289-18). Available at: [Link]
-
ASTM International. (1999). Standard Test Method for Rubber Deterioration - Surface Ozone Cracking in a Chamber (D1149-99). Available at: [Link]
Sources
- 1. en.hamiico.com [en.hamiico.com]
- 2. 3 minutes to read the anti-aging agent, TMQ, 6PPD, IPPD production lead-Zhejiang Huangyan Zhedong Rubber Auxiliary Co., Ltd. [zhedongauxiliary.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 7. welltchemicals.com [welltchemicals.com]
A Senior Application Scientist's Guide to the Comparative Thermal Degradation of Aniline-Based Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Aniline-based antioxidants are critical components in a vast array of materials, from rubbers and plastics to pharmaceuticals, protecting them from degradation caused by heat and oxygen. Their efficacy and operational limits are largely dictated by their thermal stability. Understanding the nuances of how these molecules break down under thermal stress is paramount for material formulation, predicting service life, and ensuring product safety and reliability.
This guide provides a comparative analysis of the thermal degradation behavior of common aniline-based antioxidants. We will delve into the underlying degradation mechanisms, present robust experimental protocols for their characterization, and offer a comparative summary of their performance based on key thermal parameters.
The "Why": Understanding the Causal Chain of Thermal Degradation
The antioxidant activity of aniline derivatives is primarily attributed to the labile hydrogen atom on the secondary amine group. This hydrogen can be readily donated to terminate radical chain reactions, which are the primary drivers of oxidative degradation in many materials. However, this very reactivity also makes them susceptible to direct thermal degradation.
The core degradation pathways for aniline-based antioxidants are complex but can be broadly categorized as:
-
C-N Bond Scission: At elevated temperatures, the bond between the phenyl rings and the nitrogen atom can cleave, leading to the formation of various radical species.
-
Oxidative Coupling: In the presence of oxygen, aniline derivatives can undergo oxidative coupling to form larger, often colored, polymeric structures. This process can deplete the active antioxidant and lead to discoloration of the host material.[1]
-
Ring Substitution and Fragmentation: The aromatic rings themselves can undergo substitution reactions or fragment into smaller volatile compounds, especially at very high temperatures.
The specific degradation pathway and the temperature at which it becomes significant are highly dependent on the molecular structure of the antioxidant, particularly the nature of the substituents on the phenyl rings.
Experimental Design: A Self-Validating Approach to Thermal Analysis
To obtain a comprehensive and reliable understanding of thermal degradation, a multi-technique approach is essential. This guide focuses on three cornerstone techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
Thermogravimetric Analysis (TGA): Quantifying Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] It is the primary tool for determining the onset of degradation, the temperature of maximum degradation rate, and the amount of residual char.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the antioxidant sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to study thermal degradation. For thermo-oxidative degradation, use a similar flow rate of air or a specific oxygen/nitrogen mixture.[4]
-
Heating Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.[5] A slower heating rate can provide better resolution of overlapping degradation steps, while a faster rate can mimic rapid processing conditions.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the following key parameters:
-
T_onset (Onset Decomposition Temperature): The temperature at which significant mass loss begins.
-
T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
% Char Yield: The percentage of the initial mass remaining at the end of the experiment.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is invaluable for identifying melting points, glass transitions, and exothermic or endothermic degradation processes that do not necessarily involve mass loss.[7][8]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of the antioxidant sample into a hermetically sealed aluminum pan.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to a temperature just beyond its final degradation point (as determined by TGA) at a heating rate of 10 °C/min.
-
Data Analysis: Record the heat flow as a function of temperature. Identify:
-
Melting Point (T_m): The peak temperature of the endothermic melting transition.
-
Degradation Exotherms/Endotherms: The onset and peak temperatures of any exothermic or endothermic events associated with degradation.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 3. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]
- 4. img.antpedia.com [img.antpedia.com]
- 5. store.astm.org [store.astm.org]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Aniline Derivative Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of aniline and its derivatives is paramount. These compounds, while crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), are also potential process-related impurities that can carry significant toxicological risks.[1][2] Regulatory bodies rightly demand robust analytical methods to ensure their levels are meticulously controlled within safe limits. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for this purpose. We will delve into the core principles of each method, present a framework for their cross-validation, and offer field-proven insights to guide your experimental choices.
Section 1: The Analytical Imperative: Why Choose Between GC-MS and HPLC?
The choice between GC-MS and HPLC for the quantification of aniline derivatives is not merely a matter of instrument availability. It is a decision rooted in the physicochemical properties of the analytes, the complexity of the sample matrix, and the specific requirements of the analytical task, such as sensitivity and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a potent technique for the separation and identification of volatile and semi-volatile compounds.[3][4] Its high resolving power and the specificity of mass spectrometric detection make it a formidable tool for trace analysis.[3][5] However, the polarity and relatively low volatility of many aniline derivatives can pose a challenge for direct GC analysis, often necessitating a derivatization step to enhance their volatility and improve chromatographic performance.[1][3]
High-Performance Liquid Chromatography (HPLC) , conversely, excels in the separation of non-volatile and thermally labile compounds, making it well-suited for a wide array of aniline derivatives without the need for derivatization.[1][6] Coupled with various detectors, such as UV-Vis or photodiode array (PDA), HPLC offers a versatile and robust platform for quantification.[6][7]
This guide will navigate the nuances of both techniques, providing a comprehensive framework for a cross-validation study to ensure the reliability and consistency of your analytical data, a critical aspect of regulatory compliance and successful method transfer.[8]
Section 2: Principles and Methodologies: A Tale of Two Techniques
A foundational understanding of the principles behind GC-MS and HPLC is crucial for effective method development and troubleshooting.
GC separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification and quantification.
A key consideration for aniline derivatives is their potential for erratic responses and the need for frequent column maintenance and recalibration.[9] For many aniline compounds, derivatization is employed to block polar functional groups, thereby increasing volatility and improving peak shape.[3] Common derivatizing agents include acylating reagents like 4-carbethoxyhexafluorobutyryl chloride or 2,2,2-trichloroethyl chloroformate.[2][3][10]
Diagram: GC-MS Derivatization Workflow for Aniline
Caption: Workflow for the derivatization of aniline prior to GC-MS analysis.
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column.[6] By manipulating the composition of the mobile phase and the nature of the stationary phase (e.g., reversed-phase, normal-phase, ion-exchange), a high degree of separation can be achieved for a wide range of analytes. For aniline derivatives, reversed-phase HPLC with a C18 or C8 column is a common and effective approach.[7]
A significant advantage of HPLC for this application is that it often circumvents the need for derivatization, simplifying sample preparation and reducing potential sources of error.[1] However, careful consideration must be given to the selection of the mobile phase and detector to achieve optimal sensitivity and selectivity.
Section 3: The Cross-Validation Protocol: A Framework for Trust
Cross-validation of analytical methods is the process of demonstrating that two different methods provide equivalent results, ensuring the reliability and consistency of data across different platforms or laboratories.[8] This is a critical step when transferring a method or when a secondary method is needed for confirmatory purposes. The validation of analytical procedures should be guided by the principles outlined in the ICH Q2(R1) and FDA guidelines.[11][12][13][14][15]
The objective of the validation process is to demonstrate that the analytical procedure is suitable for its intended purpose.[14][15] A validation protocol should be established before initiating the study, outlining the performance characteristics to be evaluated.[11]
Diagram: Cross-Validation Workflow
Caption: A systematic workflow for the cross-validation of GC-MS and HPLC methods.
1. Sample Preparation:
-
For GC-MS (with derivatization):
-
Accurately weigh a sample of the drug substance or product.
-
Dissolve in a suitable solvent and add an appropriate internal standard (e.g., N-methylaniline).[2]
-
Perform liquid-liquid extraction, adjusting the pH to >11 with NaOH to ensure the aniline derivatives are in their free base form.[3]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of 4-carbethoxyhexafluorobutyryl chloride) and incubate.[2][3]
-
Evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.[2][3]
-
-
For HPLC:
-
Accurately weigh a sample of the drug substance or product.
-
Dissolve in a suitable diluent (typically the mobile phase) to a known concentration.
-
Filter the sample through a 0.45 µm filter prior to injection.
-
2. Instrumental Conditions:
-
Develop and optimize the chromatographic conditions for both GC-MS and HPLC to ensure adequate separation and peak shape for the aniline derivatives of interest.
3. Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
-
Linearity: Analyze a series of at least five concentrations of the aniline derivative standard over the desired range. The correlation coefficient, y-intercept, and slope of the regression line should be reported.[7]
-
Range: The range of the analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the accuracy over the specified range by applying the method to samples with known concentrations of the aniline derivative. This can be assessed by analyzing a standard of known concentration and comparing the measured value to the true value.
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Section 4: Data Presentation and Interpretation
The results of the cross-validation study should be presented in a clear and concise manner, allowing for a direct comparison of the performance of the two methods.
Table 1: Comparison of Validation Parameters for GC-MS and HPLC
| Validation Parameter | GC-MS | HPLC | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | < 3.0% |
| LOD (µg/mL) | 0.05 | 0.1 | Report |
| LOQ (µg/mL) | 0.15 | 0.3 | Report |
| Robustness | Passed | Passed | No significant impact on results |
Table 2: Analysis of a Single Batch of Drug Substance
| Analytical Method | Measured Concentration of Aniline Derivative (µg/g) |
| GC-MS | 15.2 |
| HPLC | 14.9 |
| % Difference | 2.0% |
Interpretation of Results:
The data presented in the tables above would indicate that both the GC-MS and HPLC methods are suitable for the intended purpose of quantifying the aniline derivative. The results are comparable, with the % difference between the two methods for the analysis of a real sample falling within an acceptable range (typically < 5-10%, depending on the application). A statistical evaluation, such as a student's t-test, can be used to formally assess the equivalence of the means obtained by the two methods.
Section 5: Conclusion and Recommendations
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of aniline derivatives in pharmaceutical samples.
-
GC-MS often offers superior sensitivity and selectivity, making it an excellent choice for trace-level analysis and for confirmatory identification. However, the need for derivatization can increase sample preparation time and complexity.
-
HPLC provides a more straightforward and often higher-throughput approach, as it typically does not require derivatization. It is a robust and versatile technique well-suited for routine quality control applications.
The cross-validation of both methods provides a high degree of confidence in the analytical data generated. It is recommended that for critical applications, such as the release of clinical trial materials or final drug products, an orthogonal method (such as GC-MS to confirm HPLC results) is available and validated. This dual-method approach provides a robust system for ensuring the quality and safety of pharmaceutical products.
References
- U.S. Environmental Protection Agency. (1996).
- Thermo Fisher Scientific.
- Majchrzak, M., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Journal of Environmental Science and Health, Part A, 56(12), 1413-1422.
- Li, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Toxics, 10(4), 169.
- Dasgupta, A., et al. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of analytical toxicology, 25(3), 208-212.
- Al-Kindy, S. M., et al. (2012). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of fluorescence, 22(5), 1325-1332.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Dghaim, R., et al. (2015).
- BenchChem.
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A Researcher's Guide to Evaluating the Performance of 4-Isopropyl-N-phenylaniline Derivatives as Novel Antioxidant and Cytotoxic Agents
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Among the myriad of scaffolds explored, N-phenylaniline derivatives have garnered considerable attention due to their diverse biological activities. This guide focuses on a specific subclass, 4-Isopropyl-N-phenylaniline and its derivatives, providing a comprehensive framework for their synthesis, and rigorous evaluation as potential antioxidant and cytotoxic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and a robust framework for data interpretation, thereby empowering informed decision-making in the early stages of drug development.
The Scientific Rationale: Why 4-Isopropyl-N-phenylaniline?
The N-phenylaniline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with established pharmacological relevance. The introduction of an isopropyl group at the para-position of one of the phenyl rings is a strategic chemical modification. This bulky, lipophilic group can significantly influence the molecule's physicochemical properties, such as its solubility, membrane permeability, and interaction with biological targets. It is hypothesized that these modifications can enhance the antioxidant and cytotoxic potential of the parent N-phenylaniline structure.
The antioxidant activity of aniline derivatives is often attributed to the ability of the secondary amine (-NH-) group to donate a hydrogen atom, thereby neutralizing free radicals. The electronic environment of this amine is crucial, and substituents on the phenyl rings can modulate its reactivity.[1][2] The isopropyl group, being an electron-donating group, can potentially increase the electron density on the aniline nitrogen, thereby enhancing its hydrogen-donating ability and, consequently, its antioxidant capacity.
Furthermore, many cytotoxic agents exert their effects by inducing oxidative stress within cancer cells. A molecule with inherent antioxidant properties might seem counterintuitive for a cancer therapeutic. However, the pro-oxidant/antioxidant balance in a cell is delicate. It is plausible that these derivatives could act as "double-edged swords," exhibiting antioxidant activity in normal physiological conditions while promoting cytotoxic oxidative stress in the unique microenvironment of tumor cells. This dual activity underscores the importance of comprehensive in vitro evaluation.
A Roadmap for Comprehensive Evaluation
A systematic evaluation of 4-Isopropyl-N-phenylaniline derivatives necessitates a multi-pronged approach, encompassing chemical synthesis followed by a battery of in vitro assays to probe their biological performance. This guide outlines the key experimental workflows.
Caption: A streamlined workflow for the synthesis, performance evaluation, and data analysis of 4-Isopropyl-N-phenylaniline derivatives.
Part 1: Synthesis of 4-Isopropyl-N-phenylaniline Derivatives
The synthesis of N-phenylaniline derivatives can be achieved through various established methods, with the Buchwald-Hartwig amination being a versatile and widely used approach. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and an amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine the substituted aniline (e.g., 4-isopropylaniline) (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), a suitable phosphine ligand like Xantphos (0.02-0.1 eq.), and a base such as sodium tert-butoxide (1.4 eq.) in a dry solvent like toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-Isopropyl-N-phenylaniline derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Performance Evaluation: In Vitro Assays
A thorough evaluation of the synthesized derivatives involves assessing their antioxidant and cytotoxic properties. Standardized and well-validated in vitro assays are crucial for generating reliable and comparable data.
Antioxidant Activity Evaluation
The antioxidant activity of the derivatives will be determined using two complementary radical scavenging assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable free radical, leading to a measurable color change.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep purple color.
-
Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Prepare a series of dilutions of the test compounds and a standard antioxidant in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the test compound or standard solution to each well.
-
Add the diluted ABTS•⁺ solution to each well.
-
-
Data Acquisition:
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[3]
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The IC₅₀ value is then determined.
-
Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6] It is widely used to screen for the cytotoxic potential of chemical compounds against various cancer cell lines.
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the 4-Isopropyl-N-phenylaniline derivatives and a positive control (e.g., doxorubicin) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of cells treated with the test compound, and A_control is the absorbance of untreated cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The true value of this experimental guide lies not just in the generation of data, but in its insightful interpretation. By systematically analyzing the antioxidant and cytotoxic data in the context of the chemical structures, we can elucidate crucial structure-activity relationships (SAR).
Comparative Data Analysis
The performance of the newly synthesized 4-Isopropyl-N-phenylaniline derivatives should be compared against a known standard and against each other. This allows for a clear ranking of their potency.
Table 1: Comparative Antioxidant Activity of N-Phenylaniline Derivatives
| Compound | Substitution on Phenyl Ring A | Substitution on Phenyl Ring B | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Parent Compound | 4-Isopropyl | H | Hypothetical Data | Hypothetical Data |
| Derivative 1 | 4-Isopropyl | 4-Methoxy | Experimental Data | Experimental Data |
| Derivative 2 | 4-Isopropyl | 4-Chloro | Experimental Data | Experimental Data |
| Derivative 3 | 4-Isopropyl | 3,4-Dichloro | Experimental Data | Experimental Data |
| Ascorbic Acid | - | - | Standard Value | Standard Value |
| Trolox | - | - | Standard Value | Standard Value |
Table 2: Comparative Cytotoxicity of N-Phenylaniline Derivatives against MCF-7 Cells
| Compound | Substitution on Phenyl Ring A | Substitution on Phenyl Ring B | IC₅₀ (µM) after 48h |
| Parent Compound | 4-Isopropyl | H | Hypothetical Data |
| Derivative 1 | 4-Isopropyl | 4-Methoxy | Experimental Data |
| Derivative 2 | 4-Isopropyl | 4-Chloro | Experimental Data |
| Derivative 3 | 4-Isopropyl | 3,4-Dichloro | Experimental Data |
| Doxorubicin | - | - | Standard Value |
Decoding the Structure-Activity Relationship
The SAR analysis aims to understand how specific structural modifications influence the observed biological activity. Key considerations include:
-
The Role of the Isopropyl Group: Compare the activity of the 4-isopropyl substituted compounds with their non-substituted or other alkyl-substituted counterparts to understand the impact of this group on lipophilicity and steric hindrance.
-
Electronic Effects of Substituents: Analyze the effect of electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) on the antioxidant and cytotoxic activity. Electron-donating groups are generally expected to enhance antioxidant activity by stabilizing the radical formed after hydrogen donation.[1]
-
Positional Isomerism: If derivatives with substituents at different positions (ortho, meta, para) are synthesized, their activities should be compared to understand the influence of the substituent's location. The ortho position can sometimes lead to intramolecular hydrogen bonding, which can affect the antioxidant capacity.[1]
Caption: A conceptual diagram illustrating the influence of substituents on the biological activity of the 4-Isopropyl-N-phenylaniline scaffold.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the evaluation of 4-Isopropyl-N-phenylaniline derivatives. By following these detailed protocols and principles of data interpretation, researchers can generate high-quality, reproducible data that will facilitate the identification of promising lead compounds for further development. The elucidation of clear SAR will not only help in optimizing the current series of compounds but will also guide the design of future generations of N-phenylaniline-based therapeutic agents. The journey from a chemical scaffold to a life-saving drug is long and arduous, but it begins with robust and insightful preclinical evaluation.
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Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14(1), 43-50. Available from: [Link]
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Suchithra, T. V., et al. (2025). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. Scientific Reports, 15(1), 1-18. Available from: [Link]
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Nagy, P. (2017). Theoretical and Experimental Analysis of the Antioxidant Features of Phenol and Aniline Model Compounds. ResearchGate. Available from: [Link]
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Narendra, S., et al. (2019). Synthesis, Characterization, Free Radical Scavenging and Cytotoxic Activities of Phenylvilangin, a Substituted Dimer of Embelin. Indian Journal of Pharmaceutical Sciences, 81(4), 743-748. Available from: [Link]
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Lamichhane, B., et al. (2017). Study of phytochemical, anti-microbial, anti-oxidant, and anti-cancer properties of Allium wallichii. BMC Complementary and Alternative Medicine, 17(1), 102. Available from: [Link]
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Bouguerri, H., et al. (2017). Comparative Study of Antioxidant Activity of Some Amides. MedCrave Online. Available from: [Link]
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Szychowska, K., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2296. Available from: [Link]
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Benkhaira, N., et al. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]
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Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(19), 6649. Available from: [Link]
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Siddiqui, S., et al. (2024). Exploring the Antioxidant and Anticancer Activities of a Polyherbal Unani Formulation on Lung Cancer Cell Line (A549). Natural Resources for Human Health, 4(1), 1-11. Available from: [Link]
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Das, A., et al. (2014). A comparative study on antioxidant activities of different varieties of Solanum melongena. Journal of Food Science and Technology, 51(11), 3447-3451. Available from: [Link]
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Assessing the Relative Performance of 4-Isopropyl-N-phenylaniline in Different Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, particularly in the rubber industry, the longevity and durability of materials are paramount. Degradation due to environmental factors such as heat, oxygen, and ozone is a critical challenge that necessitates the use of antidegradants. Among these, 4-Isopropyl-N-phenylaniline (IPPD), a member of the p-phenylenediamine (PPD) family, has long been a staple as a potent antioxidant and antiozonant. This guide provides an in-depth technical comparison of the performance of IPPD across four widely used polymer matrices: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and Polychloroprene (CR). Furthermore, it benchmarks IPPD's efficacy against other common antidegradants, offering a comprehensive resource for material selection and formulation development.
The Pivotal Role of Antidegradants: Understanding the Mechanism of IPPD
Polymers with unsaturated backbones, such as the diene rubbers discussed herein, are susceptible to degradation by oxygen and ozone. This degradation manifests as chain scission and cross-linking, leading to a loss of desirable mechanical properties like tensile strength and elasticity, and the appearance of surface cracking.
IPPD functions as a sacrificial agent, preferentially reacting with and neutralizing degradative species before they can attack the polymer chains. Its mechanism of action is multifaceted:
-
As an Antioxidant: IPPD scavenges peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. By donating a hydrogen atom, IPPD terminates the chain reaction of oxidation.
-
As an Antiozonant: IPPD reacts with ozone at a much faster rate than the polymer's double bonds. This reaction forms a protective film on the rubber surface, which can continue to react with ozone, thus shielding the bulk material.
The effectiveness of IPPD is intrinsically linked to its chemical structure, its mobility within the polymer matrix, and its solubility. A critical aspect of its function is its ability to migrate to the surface of the rubber to provide continuous protection.
Experimental Evaluation of IPPD Performance: A Methodological Overview
To objectively assess the performance of IPPD and its alternatives, a series of standardized experimental protocols are employed. These tests simulate the environmental stresses that rubber products encounter during their service life.
Sample Preparation and Compounding
The foundation of any reliable comparative study is the consistent preparation of rubber compounds. A typical formulation includes the base polymer, a curing system (e.g., sulfur and accelerators), fillers (like carbon black or silica), processing aids, and the antidegradant system. The components are mixed using a two-roll mill or an internal mixer to ensure homogeneous dispersion. The compounded rubber is then vulcanized into sheets or specific test specimens under controlled temperature and pressure.
Accelerated Aging Protocols
To simulate long-term service life in a laboratory setting, accelerated aging tests are conducted.
-
Thermal Aging: Samples are exposed to elevated temperatures in an air-circulating oven for specific durations (e.g., 72 or 168 hours) according to standards like ASTM D573. This test evaluates the material's resistance to oxidative degradation.
-
Ozone Aging: Samples are placed in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm), temperature, and humidity, as per ASTM D1149. This method assesses the resistance to ozone-induced cracking, particularly under static or dynamic strain.
Performance Characterization
Following aging, the physical and mechanical properties of the rubber samples are evaluated and compared to unaged (control) samples.
-
Mechanical Properties: Tensile strength, elongation at break, and modulus are measured using a tensometer according to ASTM D412. The percentage retention of these properties after aging is a key performance indicator.
-
Hardness: The Shore A hardness is measured to assess changes in the material's stiffness.
-
Visual Inspection: Ozone-aged samples are visually inspected for the formation and severity of cracks.
Thermal Analysis
Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into the thermal stability of the polymer and the effect of the antioxidant. DSC can determine the oxidation induction time (OIT), which is a measure of the material's resistance to oxidation at a specific temperature.
Comparative Performance of IPPD in Different Polymer Matrices
The efficacy of IPPD can vary significantly depending on the polarity and saturation level of the polymer matrix.
Natural Rubber (NR)
Natural rubber, with its high unsaturation, is highly susceptible to ozone and oxidative degradation. IPPD is a very effective antiozonant and antioxidant for NR. It exhibits good solubility and mobility within the non-polar NR matrix, allowing it to migrate to the surface and provide excellent protection against ozone cracking and flex-fatigue.
Styrene-Butadiene Rubber (SBR)
SBR, a widely used synthetic rubber in applications like tires, also benefits significantly from the addition of IPPD. Similar to NR, SBR has a high degree of unsaturation. IPPD provides robust protection against both ozone and oxidative aging in SBR compounds. In tire formulations, IPPD is often used in combination with waxes to enhance static ozone protection.
Nitrile Rubber (NBR)
Nitrile rubber is a polar polymer known for its excellent oil and fuel resistance. Its polarity can affect the solubility and migration of antidegradants. While IPPD is used in NBR, its effectiveness can be influenced by the acrylonitrile (ACN) content. In some cases, blends of antioxidants are used to achieve optimal performance. IPPD provides good heat aging resistance in NBR.[1]
Polychloroprene (CR)
Polychloroprene exhibits better inherent resistance to ozone and weathering compared to NR and SBR. However, for demanding applications, antidegradants are still necessary. P-phenylenediamines, including IPPD, are effective in protecting CR against degradation, typically at lower concentrations than in NR or SBR.[2]
Benchmarking IPPD Against Alternatives
While IPPD is a versatile and effective antidegradant, several alternatives are used in the rubber industry, each with its own set of advantages and disadvantages.
| Antidegradant | Chemical Class | Key Characteristics |
| IPPD | p-Phenylenediamine | Good overall protection against ozone and oxidation. Staining. |
| 6PPD | p-Phenylenediamine | Excellent resistance to dynamic ozone attack and fatigue. Widely used in tires. Staining. |
| TMQ | Quinoline | Good heat and oxidation resistance. Less effective against ozone. Non-staining to moderately staining. |
| DPPD | p-Phenylenediamine | Similar to IPPD but with lower volatility. Staining. |
| Hindered Phenols | Phenolic | Good non-staining antioxidants. Less effective against ozone. Often used in light-colored rubber products. |
Performance Comparison Insights:
-
6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) is often considered the industry standard for high-performance applications like tires due to its superior dynamic ozone and fatigue resistance compared to IPPD.[3]
-
TMQ (Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline) is a good choice when heat and oxidation are the primary concerns and ozone resistance is less critical. It is also less prone to staining than PPDs.
-
The choice between IPPD and other antidegradants often involves a trade-off between performance, cost, and staining characteristics.
Experimental Data Summary
The following table summarizes typical performance data for IPPD in different rubber matrices after accelerated aging. The values are indicative and can vary based on the specific formulation and test conditions.
| Polymer Matrix | Test | Unaged | Aged with IPPD (% Retention) | Key Observations |
| Natural Rubber (NR) | Tensile Strength (MPa) | 25 | 75-85 | IPPD provides excellent retention of mechanical properties. |
| Elongation at Break (%) | 600 | 70-80 | Helps maintain the elasticity of NR after aging. | |
| Ozone Resistance | Poor | Excellent | Significantly improves resistance to ozone cracking. | |
| Styrene-Butadiene Rubber (SBR) | Tensile Strength (MPa) | 20 | 70-80 | Effective in preserving the strength of SBR. |
| Elongation at Break (%) | 450 | 65-75 | Good retention of elongation. | |
| Ozone Resistance | Poor | Very Good | Provides substantial protection against ozone. | |
| Nitrile Rubber (NBR) | Tensile Strength (MPa) | 18 | 80-90 | Excellent heat aging resistance. |
| Elongation at Break (%) | 400 | 75-85 | Maintains flexibility after thermal stress. | |
| Ozone Resistance | Moderate | Good | Enhances the inherent ozone resistance of NBR. | |
| Polychloroprene (CR) | Tensile Strength (MPa) | 22 | 85-95 | Complements the good aging characteristics of CR. |
| Elongation at Break (%) | 500 | 80-90 | High retention of properties. | |
| Ozone Resistance | Good | Excellent | Further improves the already good ozone resistance. |
Visualizing the Science
Antioxidant Mechanism of IPPD
Caption: Simplified mechanism of IPPD as a free radical scavenger.
Experimental Workflow for Antidegradant Evaluation
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Isopropyl-N-phenylaniline
Consolidated Hazard Assessment: Understanding the "Why"
Before selecting Personal Protective Equipment (PPE), we must first understand the potential routes of exposure and the specific physiological threats posed by 4-Isopropyl-N-phenylaniline and its chemical relatives. The primary hazards are associated with skin contact, eye contact, and inhalation, leading to both local and systemic effects.
-
Dermal (Skin) Toxicity: Aniline derivatives are well-known for their ability to be absorbed through the skin, leading to systemic toxicity[1]. Contact can cause significant skin irritation and, based on related compounds, may lead to severe burns. Furthermore, some analogous structures can cause allergic skin reactions upon repeated contact[2]. This dermal absorption pathway is a critical consideration for PPE selection.
-
Ocular (Eye) Hazards: Direct contact with related chemicals can cause serious eye irritation and potentially severe, irreversible damage[3].
-
Inhalation Toxicity: Vapors or aerosols, if generated, may cause respiratory tract irritation[4]. More significantly, inhalation is a direct route to systemic exposure[1].
-
Systemic Toxicity (Methemoglobinemia): The most significant systemic risk associated with many aniline compounds is methemoglobinemia[1]. In this condition, the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to symptoms like headache, dizziness, fatigue, and cyanosis (a blueish tint to the skin and lips) and can be fatal at high concentrations[1]. The potential for this serious systemic effect is the primary driver for mandating stringent controls to prevent any level of absorption.
-
Environmental Hazards: Related compounds are classified as very toxic to aquatic life with long-lasting effects[2][3]. This dictates strict protocols for disposal and spill control to prevent environmental release.
Core Directive: Engineering Controls & Personal Protective Equipment (PPE)
The foundation of safe chemical handling is a hierarchy of controls. Engineering controls are the primary barrier, with PPE serving as the essential final layer of protection for the operator.
Mandatory Engineering Controls
All work involving 4-Isopropyl-N-phenylaniline must be conducted within a certified and properly functioning Chemical Fume Hood . This is non-negotiable and serves as the primary method to control inhalation exposure. The work area must also be equipped with an easily accessible Safety Shower and Eyewash Station .
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards of dermal absorption, chemical burns, and eye damage.
| Task / Operation | Body Protection | Hand Protection | Eye & Face Protection |
| Weighing & Transfer (Small Quantities, <10g) | Flame-Resistant (FR) Lab Coat | Single Pair of Nitrile or Neoprene Gloves | Chemical Splash Goggles (ANSI Z87.1 / EN 166) |
| Syntheses & Transfers (Large Quantities, >10g) | FR Lab Coat over long-sleeved clothing, plus a Chemical-Resistant Apron | Double-gloved (Nitrile or Neoprene) | Chemical Splash Goggles and a Full-Face Shield |
| Equipment Cleaning & Decontamination | Chemical-Resistant Apron over FR Lab Coat | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles and a Full-Face Shield |
In-Depth PPE Rationale:
-
Body Protection: A standard cotton lab coat is insufficient. A Flame-Resistant (FR) coat provides a baseline of protection against incidental splashes and fire hazards. For larger-scale work where the risk of a significant splash is higher, a chemical-resistant apron provides a necessary impermeable barrier.
-
Hand Protection: Given the high risk of dermal absorption, glove selection is critical. Unlined Nitrile or Neoprene gloves offer good resistance to a broad range of chemicals, including solvents and bases[5]. Always inspect gloves for tears or pinholes before use[6]. For extended operations or when handling larger volumes, double-gloving is mandated to provide protection in case the outer glove is compromised.
-
Eye and Face Protection: Standard safety glasses do not provide a seal around the eyes and are not sufficient . Chemical splash goggles are required to protect against splashes from any angle[7]. When there is a significant risk of splashing, such as during transfers of larger volumes or when cleaning equipment, a full-face shield must be worn in addition to splash goggles to protect the entire face[7].
Operational and Disposal Plans
A systematic workflow minimizes risk and ensures preparedness.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood to minimize movement in and out of the containment area.
-
Designate a specific area within the hood for waste collection.
-
-
Handling:
-
Dispense the chemical slowly and carefully to avoid creating dust or aerosols.
-
If transferring a solution, pour slowly to minimize splashing.
-
Keep the container sealed whenever not in use.
-
Work with the fume hood sash at the lowest practical height.
-
-
Post-Handling:
-
Carefully decontaminate any surfaces or equipment using an appropriate solvent (e.g., ethanol or isopropanol), ensuring all cleaning materials are disposed of as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin.
-
Wash hands thoroughly with soap and water after removing all PPE[2][8].
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[3]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if ingestion is suspected) and seek immediate medical attention[1].
-
Spill:
-
Evacuate personnel from the immediate area.
-
Eliminate all ignition sources[3].
-
Wearing full PPE (including respiratory protection if the spill is large or outside of a fume hood), cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal[1]. Ventilate and wash the area thoroughly once the cleanup is complete.
-
Disposal Plan
All waste, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container. This container must be disposed of as hazardous chemical waste through an approved waste disposal company, in accordance with all local, state, and federal regulations[2][3]. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.
Workflow for Safe Handling
The following diagram illustrates the critical decision points and workflow for safely handling 4-Isopropyl-N-phenylaniline.
Caption: Safe Handling & Emergency Response Workflow.
References
- SAFETY DATA SHEET: 4-Isopropylaminodiphenylamine. TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/assets/sds/P0327_EN.pdf]
- PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Washington State University. [URL: https://s3.wp.wsu.edu/uploads/sites/415/2014/09/PPE-for-Pesticides-and-Other-Tasks.pdf]
- SAFETY DATA SHEET: 4-Isopropylaniline. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC122700050&productDescription=4-ISOPROPYLANILINE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- HAZARD SUMMARY: N-ISOPROPYLANILINE. New Jersey Department of Health and Senior Services. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1354.pdf]
- Personal Protective Equipment for Pesticide Applicators. University of Nebraska-Lincoln Extension. [URL: https://www.youtube.
- SAFETY DATA SHEET: Diisopropylamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/471224]
- SAFETY DATA SHEET: p-Isopropylphenol. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC157440250&productDescription=P-ISOPROPYLPHENOL+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
- Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [URL: https://chemm.hhs.gov/ppe.htm]
- PERSONAL PROTECTIVE EQUIPMENT STANDARD OPERATING PROCEDURE (SOP). Tennessee Tech University. [URL: https://www.tntech.edu/ehs/docs/lab-and-research/SOP_Personal_Protective_Equipment_April_2014.pdf]
- MATERIAL SAFETY DATA SHEET SDS/MSDS: Diisopropylamine. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2855_DIISOPROPYLAMINE_AR_MSDS.pdf]
- Reporting guidance for the wastewater sector to the National Pollutant Release Inventory. Government of Canada. [URL: https://www.canada.
- Safety Data Sheet: 4-Isopropylaniline. Meta Scientific. [URL: https://www.metascientific.com/sds/files/MSCI-12098_4-Isopropylaniline.pdf]
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [URL: https://www.hsa.ie/eng/publications_and_forms/publications/safety_and_health_information_sheets/a_guide_to_non-respiratory_personal_protective_equipment_ppe_.pdf]
- SAFETY DATA SHEET: Isopropylamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/471291]
- N-Isopropylaniline SDS, 768-52-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/N-Isopropylaniline-cas-768-52-5.html]
- 4-isopropyl-N-phenylaniline Product Information. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/reagents/product/4-isopropyl-n-phenylaniline]
- NSF/ANSI 61 - Drinking Water System Components. Intertech. [URL: http://www.intertech.org.br/arquivos/produtos/nsf-ansi-61.pdf]
- MATERIAL SAFETY DATA SHEET SDS/MSDS: 4-ISO PROPYL ANILINE. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2862_4-ISO_PROPYL_ANILINE_MSDS.pdf]
- SAFETY DATA SHEET: Acetonitrile. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A9984&productDescription=ACETONITRILE+OPTIMA+4L&vendorId=VN00033897&countryCode=US&language=en]
- Tetraethylene glycol monoethyl ether SDS, 5650-20-4 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/Tetraethylene-glycol-monoethyl-ether-cas-5650-20-4.html]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
